molecular formula C9H9N5<br>C6H5(C3N3)(NH2)2<br>C9H9N5 B160333 Benzoguanamine CAS No. 91-76-9

Benzoguanamine

Cat. No.: B160333
CAS No.: 91-76-9
M. Wt: 187.2 g/mol
InChI Key: GZVHEAJQGPRDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoguanamine is a prominent triazine derivative serving as a critical building block in advanced materials science and polymer research. Its primary research value lies in its role as a versatile monomer for synthesizing and modifying high-performance thermosetting resins. When copolymerized with melamine and formaldehyde, this compound acts as a flexibilizer and modifier, significantly enhancing the toughness and elasticity of the resulting polymer networks compared to standard melamine-formaldehyde resins . This makes it a compound of significant interest for developing durable, chemical-resistant coatings, particularly for industrial applications requiring resistance to alkaline substances such as laundry detergents . Research has also demonstrated its utility in creating materials with superior flame-retardant properties. Studies show that papers impregnated with melamine-benzoguanamine-formaldehyde resins exhibit a higher Limiting Oxygen Index (LOI) and reduced heat release rates, contributing to denser and more uniform char formation that impedes flame spread . Beyond polymer science, this compound is a key precursor in the development of nitrogen-rich porous carbon materials. When carbonized and chemically activated, it yields materials with high surface areas that show significant promise for applications in carbon dioxide (CO2) adsorption and capture, demonstrating both selectivity over nitrogen and a spontaneous adsorption process . Furthermore, its ability to form inclusion complexes, as with β-cyclodextrin, opens avenues in supramolecular chemistry and sensor development for detecting metal ions like Ce⁴⁺ . This wide-ranging functionality establishes this compound as an indispensable reagent for research focused on next-generation coatings, sustainable materials, and specialized chemical sensors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVHEAJQGPRDLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

87719-75-3
Record name 1,3,5-Triazine-2,4-diamine, 6-phenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87719-75-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1020142
Record name 6-Phenyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White solid; [ICSC] Crystalline solid; [Alfa Aesar MSDS], WHITE CRYSTALS OR POWDER.
Record name 1,3,5-Triazine-2,4-diamine, 6-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,4-Diamino-6-phenyl-1,3,5-triazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3001
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

SOL IN METHYL CELLOSOLVE; INSOL IN BENZENE, 0.06% IN WATER @ 22 °C; 0.6% IN WATER @ 100 °C, > 10% in ethanol, > 10% in ethyl ether, For more Solubility (Complete) data for 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.03 (very poor)
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.40 @ 25 °C/4 °C, 1.42 g/cm³
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.00000012 [mmHg]
Record name 2,4-Diamino-6-phenyl-1,3,5-triazine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3001
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

CRYSTALS, NEEDLES OR PRISMS FROM ALCOHOL

CAS No.

91-76-9
Record name Benzoguanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diamino-6-phenyl-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoguanamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,5-Triazine-2,4-diamine, 6-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Phenyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenyl-1,3,5-triazine-2,4-diyldiamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.905
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZOGUANAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9E2Q3VTUB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

227-228 °C, 228 °C
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5275
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1680
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to Benzoguanamine: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoguanamine, with the IUPAC name 6-phenyl-1,3,5-triazine-2,4-diamine, is a versatile organic compound belonging to the triazine family.[1][2][3][4] Structurally, it is related to melamine, where one of the amino groups is substituted with a phenyl group.[1][3] This substitution imparts distinct chemical properties and functionalities, making this compound a valuable intermediate in various industrial applications, including the production of resins, coatings, and as a potential scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on the technical details relevant to scientific and research professionals.

Chemical Structure and Identification

The chemical structure of this compound consists of a triazine ring with two amino groups and one phenyl group attached.

Molecular Formula: C₉H₉N₅[1][2][3][5][6]

Canonical SMILES: C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N[2][4][5]

InChI: InChI=1S/C9H9N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14)[2][4]

CAS Number: 91-76-9[1][3][5]

Physicochemical Properties

This compound is a white crystalline solid under standard conditions.[1][2][6] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueReferences
Molar Mass187.206 g/mol [1][3]
Melting Point227–228 °C[1][3][7]
Boiling Point>350 °C[5]
Density1.40 - 1.42 g/cm³ at 25 °C[1][2][3][7]
Water Solubility0.03 g/100 mL at 20°C; 0.32 g/L at 25°C[2][8][9][10]
logP (Octanol/Water Partition Coefficient)1.38[5]
pKa4.22 ± 0.10[8][9]

Synthesis of this compound

The most common industrial synthesis of this compound involves the condensation reaction of dicyandiamide and benzonitrile in the presence of a basic catalyst.[1][11][12]

Experimental Protocol: Synthesis from Dicyandiamide and Benzonitrile

This protocol is adapted from a procedure described in Organic Syntheses.[1]

Materials:

  • Dicyandiamide

  • Benzonitrile

  • Potassium hydroxide (85% KOH)

  • Methyl Cellosolve (2-methoxyethanol)

  • Deionized water

Equipment:

  • 500-mL flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Dissolve 5.0 g of potassium hydroxide in 100 mL of methyl Cellosolve in the 500-mL flask equipped with a stirrer and reflux condenser.

  • Add 50.4 g (0.6 mole) of dicyandiamide and 50.0 g (0.48 mole) of benzonitrile to the flask.

  • Stir and heat the mixture. An exothermic reaction will commence when the temperature reaches 90–110 °C, leading to the precipitation of a white solid.

  • Control the reaction vigor by the refluxing of the solvent.

  • After the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.

  • Cool the mixture and filter to collect the product.

  • Wash the collected solid by suspending it in hot water, followed by filtration.

  • Dry the final product. The expected yield is 68–79 g (75–87%), with a melting point of 227–228 °C.[1]

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Dicyandiamide Dicyandiamide Reaction Condensation Reaction Dicyandiamide->Reaction Benzonitrile Benzonitrile Benzonitrile->Reaction Catalyst Potassium Hydroxide Catalyst->Reaction Solvent Methyl Cellosolve Solvent->Reaction Heat 90-110°C, then reflux Heat->Reaction Purification Cooling, Filtration, Hot Water Wash Reaction->Purification This compound This compound Purification->this compound

Caption: Synthesis of this compound from Dicyandiamide and Benzonitrile.

Chemical Reactivity and Applications

A primary application of this compound is in the manufacturing of thermosetting resins, specifically this compound-formaldehyde (BF) resins.[13] These resins are produced through the reaction of this compound with formaldehyde.

This compound-Formaldehyde Resin Formation

The reaction involves the hydroxymethylation of the amino groups on the this compound molecule by formaldehyde, followed by condensation reactions that lead to the formation of a cross-linked polymer network.

Typical Protocol for Butylated this compound-Formaldehyde Resin Preparation: This is a generalized procedure based on descriptions of the process.[14][15]

  • This compound (1 mole) is reacted with formalin (an aqueous solution of formaldehyde, typically 3 moles of formaldehyde) at a pH of 8.3 and a temperature of 70-80°C until the this compound dissolves.

  • n-Butanol (9 moles) and a catalytic amount of hydrochloric acid are added.

  • The mixture is heated to distill off the water-butanol azeotrope, driving the etherification reaction and removing water.

  • The resulting butylated this compound-formaldehyde resin is often used in combination with alkyd resins for surface coatings.[14]

Resin_Formation cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Step1 Hydroxymethylation (pH 8.3, 70-80°C) This compound->Step1 Formaldehyde Formaldehyde Formaldehyde->Step1 Methylol_this compound Methylol this compound (Intermediate) Step1->Methylol_this compound Step2 Condensation/ Etherification (with Butanol and Acid Catalyst) BF_Resin Butylated this compound- Formaldehyde Resin Step2->BF_Resin Methylol_this compound->Step2

References

An In-Depth Technical Guide to Benzoguanamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of benzoguanamine, a versatile chemical compound with significant applications in industrial manufacturing and as a scaffold for drug discovery. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, and explores the pharmacological potential of its derivatives.

Core Properties of this compound

Synonyms and Chemical Identifiers

For clarity and comprehensive database searching, a list of synonyms and identifiers for this compound is provided below.

Identifier Type Value
CAS Number 91-76-9[1][4][5][7][8][9]
IUPAC Name 6-Phenyl-1,3,5-triazine-2,4-diamine[1][4]
Molecular Formula C₉H₉N₅[1][2][3][4][7]
Synonyms 2,4-Diamino-6-phenyl-s-triazine, 4,6-Diamino-2-phenyl-s-triazine, Benzoguanimine[1][4][5]
Physicochemical Data

The key physicochemical properties of this compound are summarized in the following table for easy reference.

Property Value
Molar Mass 187.206 g·mol⁻¹[1][3]
Melting Point 224-228 °C[1][2][3]
Density 1.42 g/cm³[3]
Water Solubility 320 mg/L at 25°C[8]
Appearance White crystalline powder[1][2]

Synthesis of this compound and its Derivatives

The primary industrial synthesis of this compound involves the condensation of benzonitrile with dicyandiamide.[1][10] Furthermore, this compound serves as a precursor for the synthesis of various resins, a process that involves its reaction with formaldehyde.

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of this compound.[3]

Materials:

  • Benzonitrile

  • Dicyandiamide

  • Potassium hydroxide (85% KOH)

  • Methyl Cellosolve

Procedure:

  • Dissolve 5 grams of 85% potassium hydroxide in 100 ml of methyl Cellosolve in a 500-ml flask equipped with a mechanical stirrer, reflux condenser, and a heating mantle.[3]

  • Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.[3]

  • Heat the mixture while stirring. An exothermic reaction will commence when the temperature reaches 90–110°C, leading to the precipitation of a white solid. The refluxing solvent helps to control the reaction's vigor.[3]

  • Once the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[3]

  • Cool the mixture and filter to collect the product.[3]

  • Wash the collected solid by suspending it in hot water, followed by filtration and drying.[3]

  • The expected yield is between 68–79 g (75–87%).[3]

Experimental Protocol 2: Synthesis of Butylated this compound-Formaldehyde Resin

This protocol outlines the synthesis of a butylated this compound-formaldehyde resin, commonly used in surface coatings.[1]

Materials:

  • This compound

  • Formalin (37% formaldehyde solution)

  • n-Butanol

  • Hydrochloric acid

Procedure:

  • In a reaction vessel, heat 1 mole of this compound with 3 moles of formaldehyde (from formalin) at a pH of 8.3 and a temperature of 70-80°C until the this compound is completely dissolved.[1]

  • Add 9 moles of n-butanol and a small quantity of hydrochloric acid to the solution.[1]

  • Distill the mixture to remove water azeotropically until the removal of water is complete.[1]

Applications of this compound

This compound is a crucial raw material in the polymer industry, primarily for the manufacture of thermosetting resins.[1] These resins, particularly this compound-formaldehyde resins, are known for their excellent hardness, chemical resistance, and gloss, making them suitable for use in coatings, laminates, and molding compounds.[11] Specifically, they are used as cross-linking agents for alkyd and acrylic resins to enhance their thermoset properties.[1][2]

Pharmacological Potential of this compound Derivatives

While this compound itself is mainly an industrial chemical, its derivatives have garnered interest in the field of drug development for their potential therapeutic activities. Research has indicated that certain derivatives of this compound exhibit anti-ulcerative, anticancer, and antimicrobial properties.

Anticancer Activity and Apoptosis Induction

The anticancer mechanism of some this compound derivatives is linked to the induction of apoptosis, or programmed cell death.[1] Studies on related s-triazine derivatives have shown that they can trigger apoptosis in cancer cells through the activation of caspases, which are key enzymes in the apoptotic pathway.[1] The activation of initiator caspases, such as caspase-8 and caspase-9, leads to a cascade of events culminating in the activation of executioner caspases, like caspase-3, which then dismantle the cell.

Visualizing Chemical and Biological Pathways

To further elucidate the processes involving this compound, the following diagrams, generated using Graphviz, illustrate both a key synthesis workflow and a representative biological pathway influenced by its derivatives.

This compound Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Benzonitrile Benzonitrile Reaction Condensation Reaction Benzonitrile->Reaction Dicyandiamide Dicyandiamide Dicyandiamide->Reaction Catalyst Potassium Hydroxide Catalyst->Reaction Solvent Methyl Cellosolve Solvent->Reaction Heat Heating (90-110°C) Heat->Reaction Reflux Reflux (5 hours) Reaction->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Hot Water) Filtration->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound

Caption: Workflow for the synthesis of this compound.

Apoptotic Pathway Activated by this compound Derivatives

G cluster_stimulus Stimulus cluster_initiator Initiator Caspases cluster_executioner Executioner Caspase cluster_outcome Outcome Derivative This compound Derivative Caspase8 Caspase-8 Derivative->Caspase8 activates Caspase9 Caspase-9 Derivative->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Apoptotic signaling pathway initiated by this compound derivatives.

References

An In-depth Technical Guide to the Synthesis of Benzoguanamine from Benzonitrile and Dicyandiamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), a crucial compound in the production of high-performance resins and a valuable intermediate in various industrial applications.[1][2] The primary and most established industrial method involves the condensation reaction between benzonitrile and dicyandiamide.[1][3] This document details the underlying reaction mechanism, provides in-depth experimental protocols from established literature, presents key quantitative data in a comparative format, and illustrates the synthetic and procedural workflows.

Reaction and Mechanism

The synthesis of this compound from benzonitrile and dicyandiamide is a base-catalyzed condensation reaction. The reaction mechanism involves the nucleophilic attack of an amino group from dicyandiamide on the electrophilic carbon of the nitrile group in benzonitrile.[1] The presence of a basic catalyst, such as potassium hydroxide or sodium hydroxide, is crucial for activating the nitrile group and facilitating the cyclization process that ultimately forms the 1,3,5-triazine ring of this compound.[1][4]

Reaction_Pathway cluster_product Product Benzonitrile Benzonitrile (C₇H₅N) This compound This compound (C₉H₉N₅) Benzonitrile->this compound Dicyandiamide Dicyandiamide (C₂H₄N₄) Dicyandiamide->this compound Catalyst Base Catalyst (e.g., KOH, NaOH) Catalyst->this compound Solvent Solvent (e.g., Methyl Cellosolve, Butanol) Solvent->this compound Heat Heat (80-200°C) Heat->this compound

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Detailed methodologies are critical for reproducible synthesis. Below are protocols adapted from established sources, outlining the necessary reagents, conditions, and procedures.

Protocol 1: Potassium Hydroxide in Methyl Cellosolve

This protocol is a classic and well-documented method for synthesizing this compound.[5]

Reagents and Equipment:

  • Benzonitrile (50 g; 0.48 mole)

  • Dicyandiamide (50.4 g; 0.6 mole)[5]

  • Potassium Hydroxide (85% KOH, 5 g)[5]

  • Methyl Cellosolve (100 ml)[5]

  • 500-ml flask equipped with a mechanical stirrer, reflux condenser, and heating mantle[5]

Procedure:

  • Dissolve 5 g of potassium hydroxide in 100 ml of methyl Cellosolve in the 500-ml flask.[5]

  • Add the dicyandiamide and benzonitrile to the flask with stirring.[5]

  • Heat the mixture. An exothermic reaction will initiate at a temperature of 90–110°C, causing the product to precipitate as a fine white solid. The refluxing solvent helps to control the reaction's vigor.[5]

  • Once the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[5]

  • Cool the mixture and filter to collect the crude product.[5]

  • Wash the product by suspending it in hot water to remove unreacted dicyandiamide or any melamine that may have formed.[5]

  • Filter the washed product and dry to obtain this compound.[5]

Protocol 2: Sodium Hydroxide in Butanol

This method utilizes a different solvent and catalyst system, common in industrial preparations.[4]

Reagents:

  • Benzonitrile (144 kg, high purity)[6]

  • Dicyandiamide (117 kg, high purity)[6]

  • Sodium Hydroxide (0.6 kg)[6]

  • Butanol (248 kg)[6]

  • This compound crystals (2.5 kg, for seeding)[6]

Procedure:

  • Charge the reactor with butanol and initiate stirring.[6]

  • Add benzonitrile, dicyandiamide, sodium hydroxide, and the seed crystals.[6]

  • Heat the mixture to reflux, reaching a temperature of 118-125°C.[6]

  • Maintain the reaction at reflux temperature for 4 hours.[6]

  • After the reaction is complete, distill off approximately 136 kg of the solvent.[6]

  • Rapidly add 300 kg of refrigerated water (near 0°C) to the reactor, causing the product temperature to drop to about 20°C.[6]

  • Reheat the mixture to reflux to steam out the remaining solvent and water.[6]

  • The resulting solid product is then transferred for washing and further processing.[6]

Data Presentation: Comparative Synthesis Parameters

The efficiency and outcome of the this compound synthesis are highly dependent on the chosen reaction conditions. The following tables summarize key quantitative data from various reported methods.

ParameterMethod 1 (KOH/Methyl Cellosolve)Method 2 (NaOH/Butanol)Method 3 (Al(OH)₃/Ethanol)
Benzonitrile Moles 0.481 (scaled)1 (scaled)
Dicyandiamide Moles 0.61-2 (molar ratio)[6][7]2.1 (scaled)
Catalyst Potassium Hydroxide[5]Sodium Hydroxide[4][6]Aluminum Hydroxide[7]
Solvent Methyl Cellosolve[5]Butanol[4][6]Ethanol[7]
Temperature 90-110°C (initiation), then reflux[5]118-125°C[6]80-86°C[7]
Reaction Time 5 hours[5]4 hours[6]6 hours[7]
Yield 75–87% (up to 90-95% with workup)[5]~92%[6]Not specified
Melting Point (°C) 227–228[5][8]224-228[4]Not specified

Experimental Workflow Visualization

The general procedure for the synthesis and purification of this compound can be visualized as a sequential workflow.

Experimental_Workflow A 1. Reagent Preparation (Benzonitrile, Dicyandiamide, Catalyst, Solvent) B 2. Reaction Setup (Flask, Stirrer, Condenser) A->B Charge Reactor C 3. Heating & Reflux (Initiate and sustain reaction) B->C Apply Heat D 4. Cooling & Precipitation (Product crystallizes from solution) C->D Reaction Complete E 5. Filtration (Separate solid product from solvent) D->E Cool Mixture F 6. Washing (Remove impurities with hot water) E->F Collect Crude Product G 7. Drying (Obtain final, pure product) F->G Purify H 8. Characterization (Melting Point, Spectroscopy) G->H Analyze

Caption: Generalized workflow for this compound synthesis and purification.

Discussion of Reaction Parameters

Several factors influence the synthesis of this compound:

  • Reactant Ratio: A slight molar excess of dicyandiamide (0.2 to 0.25 molar excess) can lead to slightly better yields.[3][5]

  • Catalyst: The reaction requires a basic catalyst. Potassium hydroxide, sodium hydroxide, and even aluminum hydroxide have been effectively used.[5][6][7] The catalyst choice can influence reaction rate and conditions.

  • Solvent: High-boiling point primary alcohols or ethers like methyl Cellosolve, butanol, or ethanol are suitable solvents.[5][6][7] The solvent's boiling point is critical as it helps to mediate the exothermic nature of the reaction.[5] In recent years, a shift towards less toxic solvents like polyethylene glycol (PEG 400) has been explored to align with green chemistry principles.[9]

  • Temperature: The reaction is typically conducted at elevated temperatures, often ranging from 80°C to 200°C, to overcome the activation energy barrier.[1][4][6] The reaction is exothermic, and the temperature must be controlled to prevent runaway reactions, especially on a large scale.[5]

  • Purification: Washing the crude product with hot water is a critical step to remove unreacted, water-soluble starting materials and byproducts like melamine.[1][5] For higher purity, recrystallization can be performed.[1]

Conclusion

The synthesis of this compound from benzonitrile and dicyandiamide is a robust and well-established industrial process. The selection of catalyst, solvent, and temperature are key parameters that can be optimized to achieve high yields and purity. While traditional methods have proven effective, ongoing research into greener solvents and more efficient catalytic systems continues to refine this important synthesis, aiming for greater safety, sustainability, and efficiency.

References

A Technical Guide to the Formation Mechanism of Benzoguanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core mechanism for the synthesis of benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), a critical compound in the production of high-performance resins and a valuable intermediate in various chemical industries. This document outlines the reaction mechanism, summarizes key quantitative data, and provides a detailed experimental protocol.

Core Synthesis and Reaction Mechanism

The most established and industrially significant method for synthesizing this compound is the base-catalyzed condensation reaction between benzonitrile and dicyandiamide (2-cyanoguanidine).[1][2][3]

The overall reaction is as follows:

C₆H₅CN (Benzonitrile) + C₂H₄N₄ (Dicyandiamide) → C₉H₉N₅ (this compound)

The reaction proceeds through a multi-step nucleophilic addition and cyclization pathway, facilitated by a basic catalyst such as potassium hydroxide (KOH).[4][5] The catalyst's primary role is to deprotonate dicyandiamide, creating a more potent nucleophile that can attack the electrophilic carbon of the benzonitrile group.[1]

Proposed Mechanistic Steps:

  • Catalyst Activation: A strong base (e.g., hydroxide ion from KOH) deprotonates dicyandiamide, generating a resonance-stabilized anion. This enhances the nucleophilicity of the dicyandiamide.

  • Nucleophilic Attack: The dicyandiamide anion performs a nucleophilic attack on the electrophilic carbon atom of the benzonitrile's nitrile group. This breaks the carbon-nitrogen triple bond and forms a new carbon-nitrogen single bond, creating a linear intermediate.

  • Intramolecular Cyclization: The terminal amino group of the intermediate attacks the internal cyano group in an intramolecular fashion. This step forms the six-membered triazine ring.

  • Tautomerization: The cyclized intermediate undergoes tautomerization to form the stable, aromatic 1,3,5-triazine ring structure of this compound.

Diagram of the Proposed Reaction Mechanism

ReactionMechanism Proposed Reaction Mechanism for this compound Formation R1 Dicyandiamide S1 Step 1: Deprotonation R1->S1 R2 Benzonitrile S2 Step 2: Nucleophilic Attack R2->S2 CAT Base (KOH) CAT->S1 I1 Dicyandiamide Anion (Nucleophile) I1->S2 I2 Linear Adduct Intermediate S3 Step 3: Intramolecular Cyclization I2->S3 I3 Cyclized Intermediate S4 Step 4: Tautomerization I3->S4 P This compound S1->I1 S2->I2 S3->I3 S4->P

Caption: Logical flow of the base-catalyzed formation of this compound.

Quantitative Data and Reaction Parameters

The efficiency and yield of this compound synthesis are highly dependent on several key parameters. The following table summarizes these variables and their typical values as reported in scientific literature and patents.

ParameterTypical Values / ConditionsImpact on ReactionReference(s)
Reactants Benzonitrile (≥99.7% purity), Dicyandiamide (≥99.5% purity)High purity is crucial for achieving high product purity and yield, minimizing side reactions.[1][6]
Molar Ratio Dicyandiamide : Benzonitrile = 1.25 : 1A slight excess of dicyandiamide can lead to improved yields.[2][4]
(Dicyandiamide:Benzonitrile)1 : 1 to 1 : 2A Chinese patent specifies this broader range.[6]
Catalyst Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH)Basic catalysts are essential for the condensation reaction. KOH is frequently used.[2][4][7]
Aluminum Hydroxide (Al(OH)₃)An alternative basic catalyst.[6][8]
Solvent Methyl Cellosolve (2-methoxyethanol), Butanol, EthanolHigh-boiling point alcohols are effective solvents. Methyl Cellosolve is common but has toxicity concerns.[4][6][7]
Polyethylene Glycol 400 (PEG-400)A greener, non-toxic, and recyclable alternative to traditional solvents.[9][10][11]
Temperature 90–110°C (exothermic reaction starts)The reaction is exothermic; temperature control is important.[4]
80–125°C or 130–180°C (reflux)The reaction is typically run at elevated temperatures under reflux to ensure completion.[1][6]
Reaction Time 2.5 – 6 hoursSufficient time under reflux is required to drive the reaction to completion.[2][4][6]
Yield 75 – 95%High yields are achievable under optimized conditions.[2][4][12]
Melting Point 227–228 °CA key indicator of product purity.[3][4]

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, adapted from a well-established Organic Syntheses procedure.[4]

A. Materials and Equipment:

  • Reagents: Benzonitrile (0.48 mol), Dicyandiamide (0.6 mol), Potassium hydroxide (85% KOH, 5 g), Methyl Cellosolve (100 mL), Deionized water (for washing).

  • Equipment: 500-mL flask, mechanical stirrer, reflux condenser, heating mantle, filtration apparatus (e.g., Büchner funnel), drying oven.

B. Synthesis Procedure:

  • Catalyst Dissolution: Dissolve 5 g of potassium hydroxide in 100 mL of methyl Cellosolve in a 500-mL flask equipped with a mechanical stirrer and reflux condenser.

  • Addition of Reactants: Add 50.4 g (0.6 mol) of dicyandiamide and 50 g (0.48 mol) of benzonitrile to the flask.

  • Heating and Reaction: Stir the mixture and begin heating. As the reactants dissolve and the temperature reaches 90–110°C, a spontaneous exothermic reaction will commence, causing the product to precipitate as a fine white solid.

  • Temperature Control: Maintain control over the exothermic reaction by allowing the solvent to reflux. The boiling of the methyl Cellosolve effectively dissipates the heat of reaction.

  • Completion of Reaction: Once the initial exothermic phase subsides, continue to stir the resulting slurry under reflux for 5 hours to ensure the reaction goes to completion.

  • Isolation of Product: Cool the reaction mixture to room temperature, which will cause further precipitation. Filter the solid product using a Büchner funnel.

  • Purification: Wash the crude product by suspending it in hot water to remove unreacted dicyandiamide and the catalyst. Filter the product again.

  • Drying: Dry the purified this compound in an oven. The expected yield is between 75–87%. Further product can be obtained by evaporating the methyl Cellosolve filtrate, potentially increasing the total yield to 90–95%.[4]

Diagram of the Experimental Workflow

ExperimentalWorkflow Experimental Workflow for this compound Synthesis start Start step1 1. Dissolve KOH in Methyl Cellosolve start->step1 step2 2. Add Dicyandiamide & Benzonitrile step1->step2 step3 3. Heat Mixture to 90-110°C (Reflux) step2->step3 step4 4. Maintain Reflux for 5 hours step3->step4 step5 5. Cool Mixture to Room Temperature step4->step5 step6 6. Filter Solid Crude Product step5->step6 step7 7. Wash Product with Hot Water step6->step7 step8 8. Filter Purified Product step7->step8 step9 9. Dry Final Product step8->step9 end End: Purified This compound step9->end

Caption: Step-by-step laboratory procedure for synthesizing this compound.

Alternative and Green Synthesis Approaches

While the condensation of benzonitrile and dicyandiamide is the dominant method, other synthetic routes have been explored. These include reactions involving benzamidine hydrochloride or the Suzuki cross-coupling of 2-chloro-4,6-diamino-1,3,5-triazine with phenylboronic acid.[4][13]

Of significant interest to modern chemical synthesis is the development of more environmentally benign protocols. Research has demonstrated that hazardous solvents like methyl cellosolve can be effectively replaced with greener alternatives such as Polyethylene Glycol 400 (PEG-400).[9][10] The use of PEG-400, often coupled with microwave irradiation, can lead to high reaction efficiency, shorter reaction times, and aligns with the principles of green chemistry due to its low toxicity and recyclability.[9][11]

References

Benzoguanamine Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of benzoguanamine in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this compound is utilized. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents key chemical processes involving this compound through logical diagrams.

Introduction to this compound

This compound, with the chemical formula C₉H₉N₅, is a triazine compound structurally related to melamine. It is a white crystalline solid that finds extensive application in the production of thermosetting resins, coatings, and as an intermediate in the synthesis of pharmaceuticals and dyes.[1][2] The solubility of this compound in various organic solvents is a critical parameter for its application in these fields, influencing reaction kinetics, purification processes, and formulation development.

Solubility of this compound in Organic Solvents

The solubility of this compound varies significantly depending on the solvent and the temperature. Below is a compilation of available quantitative and qualitative solubility data.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound in various solvents at specified temperatures.

SolventTemperature (°C)Solubility
Acetone2018.0 g/L[3]
Dimethylformamide20120.0 g/L[3]
Benzene200.3 g/L[3]
Water220.06% (0.6 g/L)[3][4]
Water1000.6% (6 g/L)[3][4]
Qualitative Solubility Data

The following table provides a summary of the qualitative solubility of this compound in various organic solvents.

SolventSolubility Description
EthanolSoluble[5], > 10%[4]
MethanolSoluble[6]
Ethyl EtherSoluble[5], > 10%[4]
TetrahydrofuranSoluble
Methyl CellosolveSoluble[4]
ChloroformPractically Insoluble[3]
Ethyl AcetatePractically Insoluble[3]
Trifluoroacetic AcidSlightly Soluble[3]

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and robust procedure based on the widely accepted "shake-flask" method is provided below. This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Scintillation vials or other suitable sealed containers

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of scintillation vials. The exact amount should be more than what is expected to dissolve.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath set to the desired temperature.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

    • Dilute the filtered sample to a known volume with the same solvent.

  • Analysis:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Determine the concentration of this compound in the original saturated solution by back-calculating from the diluted sample concentration.

  • Data Reporting:

    • Express the solubility in appropriate units, such as g/100 mL, g/L, or mol/L.

    • Report the temperature at which the solubility was determined.

    • Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Key Chemical Processes Involving this compound

The following diagrams illustrate important chemical processes related to this compound: its synthesis and its use in the formation of this compound-formaldehyde resins.

Benzoguanamine_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzonitrile Benzonitrile (C₆H₅CN) This compound This compound (C₉H₉N₅) Benzonitrile->this compound Dicyandiamide Dicyandiamide (C₂H₄N₄) Dicyandiamide->this compound Catalyst Base Catalyst (e.g., KOH) Catalyst->this compound Catalyzes Solvent Solvent (e.g., Methyl Cellosolve) Solvent->this compound Provides Medium Heat Heat Heat->this compound Initiates Reaction

Caption: Synthesis of this compound.

Benzoguanamine_Formaldehyde_Resin_Formation cluster_monomers Monomers cluster_reaction1 Step 1: Addition Reaction cluster_reaction2 Step 2: Condensation Polymerization This compound This compound Methylol_this compound Methylol this compound Derivatives This compound->Methylol_this compound Reacts with Formaldehyde Formaldehyde Formaldehyde->Methylol_this compound Resin This compound-Formaldehyde Resin Methylol_this compound->Resin Undergoes condensation Heat_Catalyst Heat & Catalyst Heat_Catalyst->Methylol_this compound Heat_Catalyst->Resin

References

Spectroscopic Data of Benzoguanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzoguanamine (6-phenyl-1,3,5-triazine-2,4-diamine), a key chemical intermediate in various industrial and pharmaceutical applications. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and visualizations to aid in its identification, characterization, and application in research and development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₉H₉N₅.[1] Its structure features a triazine ring substituted with a phenyl group and two amino groups.

Molecular Weight: 187.21 g/mol [1]

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H NMR spectrum of this compound shows distinct signals for the protons of the phenyl ring and the amino groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.29Multiplet2HAromatic protons (ortho to triazine ring)
7.52Multiplet3HAromatic protons (meta and para to triazine ring)
6.85Broad Singlet4HAmino (-NH₂) protons

Table 1: ¹H NMR Spectroscopic Data for this compound.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
171.6C atoms in the triazine ring attached to amino groups
167.1C atom in the triazine ring attached to the phenyl group
136.3Quaternary C atom of the phenyl ring
132.9CH atoms of the phenyl ring
129.3CH atoms of the phenyl ring
129.0CH atoms of the phenyl ring

Table 2: ¹³C NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the amino groups, the triazine ring, and the phenyl group.

Wavenumber (cm⁻¹)IntensityAssignment
3470 - 3320Strong, BroadN-H stretching (amino groups)
1640StrongN-H bending (amino groups)
1550 - 1480MediumC=N and C=C stretching (triazine and phenyl rings)
815StrongTriazine ring vibration
775, 695StrongC-H out-of-plane bending (monosubstituted benzene)

Table 3: Infrared (IR) Spectroscopic Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zRelative Intensity (%)Assignment
187100[M]⁺ (Molecular ion)
170~30[M - NH₃]⁺
104~25[C₆H₅CNH]⁺
77~15[C₆H₅]⁺

Table 4: Mass Spectrometry Data for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation start Start: Pure this compound Sample dissolve Dissolve in appropriate deuterated solvent (NMR) or prepare as solid/liquid for IR/MS start->dissolve nmr NMR Spectrometer (¹H and ¹³C) dissolve->nmr NMR Analysis ir FTIR Spectrometer (ATR) dissolve->ir IR Analysis ms Mass Spectrometer (e.g., GC-MS or Direct Inlet) dissolve->ms MS Analysis process_nmr Fourier Transform, Phasing, Baseline Correction nmr->process_nmr process_ir Background Subtraction, Peak Picking ir->process_ir process_ms Data Extraction, Library Search ms->process_ms analyze_nmr Assign Chemical Shifts, Determine Structure process_nmr->analyze_nmr analyze_ir Identify Functional Groups process_ir->analyze_ir analyze_ms Determine Molecular Weight, Analyze Fragmentation process_ms->analyze_ms end End: Characterized Spectroscopic Data analyze_nmr->end analyze_ir->end analyze_ms->end

Caption: A generalized workflow for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg is recommended. The use of DMSO-d₆ is often preferred due to the good solubility of this compound and the ability to observe the exchangeable NH₂ protons.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: As this compound is a solid, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.

  • Data Acquisition: A background spectrum of the empty ATR crystal (or a blank KBr pellet) is recorded first. Then, the sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry Protocol
  • Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. A dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC. Alternatively, a direct insertion probe can be used for solid samples, where the sample is heated to induce vaporization directly into the ion source.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) is typically used.

  • Data Acquisition:

    • Ionization: Electron ionization at a standard energy of 70 eV is used to generate the molecular ion and fragment ions.

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

    • Detection: The abundance of each ion is recorded to generate the mass spectrum. The data is typically scanned over a mass range of m/z 40-300.

This guide provides foundational spectroscopic data and methodologies for this compound. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental requirements for optimal results.

References

Thermal Properties of Benzoguanamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of benzoguanamine, a versatile organic compound with applications in resin manufacturing and as an intermediate in the pharmaceutical and dye industries. This document summarizes available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a visualization of its chemical synthesis pathway.

Core Thermal Properties

This compound is a white crystalline solid that exhibits a high melting point and is noted for its thermal stability.[1][2] The key thermal properties are summarized in the table below.

Thermal PropertyValueSource(s)
Melting Point219-221 °C[3]
224-228 °C[1][4]
223-231 °C[5]
226.0 to 231.0 °C
Decomposition TemperatureHigh decomposition temperature (specific value not available in cited literature)[1][2]
Heat of Fusion (ΔHfus)Experimental data for pure this compound is not readily available in the cited literature.

Experimental Protocols for Thermal Analysis

Precise characterization of the thermal properties of this compound requires standardized experimental procedures. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) based on general protocols for organic compounds.

Differential Scanning Calorimetry (DSC) for Melting Point and Heat of Fusion Determination

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material. For this compound, it is used to determine the melting point and the enthalpy of fusion.

Methodology:

  • Sample Preparation: A small amount of pure this compound powder (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium, prior to the analysis of the this compound sample.

  • Experimental Conditions:

    • Purge Gas: An inert gas, typically nitrogen, is passed through the DSC cell at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere and prevent oxidative degradation.[6]

    • Heating Rate: The sample is heated at a constant rate, commonly 10 °C/min.[6]

    • Temperature Program: A typical temperature program involves an initial isothermal period to ensure thermal equilibrium, followed by a linear heating ramp through the melting transition of this compound. The scan range should encompass the expected melting point, for instance, from 25 °C to 250 °C.[6]

  • Data Analysis: The resulting DSC thermogram plots heat flow against temperature.

    • Melting Point: The melting point is determined as the onset temperature of the endothermic melting peak.

    • Heat of Fusion (ΔHfus): The heat of fusion is calculated by integrating the area of the melting peak. This value represents the energy required to melt the sample and is typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to evaluate the thermal stability and decomposition characteristics of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in a TGA sample pan, commonly made of alumina or platinum.

  • Instrument Calibration: The TGA's balance and temperature sensors are calibrated according to the manufacturer's specifications.

  • Experimental Conditions:

    • Purge Gas: The experiment is conducted under a controlled atmosphere, typically an inert nitrogen atmosphere, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.[6]

    • Heating Rate: The sample is heated at a constant linear rate, for example, 10 °C/min.[6]

    • Temperature Program: The sample is heated from ambient temperature to a final temperature high enough to ensure complete decomposition, for instance, up to 600 °C.[6]

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of weight loss.

    • Onset of Decomposition: The temperature at which significant weight loss begins is taken as the onset of decomposition.

    • Decomposition Temperature (Tmax): The peak of the DTG curve indicates the temperature at which the maximum rate of decomposition occurs.[6]

    • Residue: The percentage of the initial mass remaining at the end of the experiment is the char residue.

Chemical Synthesis Pathway of this compound

The industrial synthesis of this compound is primarily achieved through the condensation reaction of benzonitrile and dicyandiamide.[4] The following diagram illustrates this chemical pathway.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Benzonitrile Benzonitrile This compound This compound Benzonitrile->this compound Dicyandiamide Dicyandiamide Dicyandiamide->this compound Catalyst Alkaline Catalyst Catalyst->this compound Temperature Elevated Temperature Temperature->this compound

Caption: Synthesis of this compound from Benzonitrile and Dicyandiamide.

References

An In-depth Technical Guide to the Industrial Manufacturing of Benzoguanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the industrial manufacturing process for benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine), a key intermediate in the synthesis of resins, plastics, and various specialty chemicals. This document details the prevalent synthesis route, reaction parameters, experimental protocols, and purification methods employed in large-scale production.

Introduction

This compound is a heterocyclic organic compound widely utilized in the production of thermosetting resins, which are valued for their durability, chemical resistance, and thermal stability.[1] Its applications span across coatings, adhesives, laminates, and molding compounds.[2] The industrial synthesis of this compound is a well-established process, primarily centered around the condensation reaction of benzonitrile and dicyandiamide.[3]

Core Manufacturing Process: Benzonitrile and Dicyandiamide Condensation

The most economically viable and widely practiced industrial method for this compound synthesis involves the base-catalyzed reaction of benzonitrile with dicyandiamide.[4] This process is typically carried out in a high-boiling point solvent.[3]

Chemical Reaction Pathway

The fundamental chemical transformation is the cyclization of benzonitrile and dicyandiamide to form the triazine ring structure of this compound.

This compound Synthesis Pathway Chemical Reaction Pathway for this compound Synthesis cluster_reactants Reactants cluster_product Product Benzonitrile Benzonitrile (C₆H₅CN) This compound This compound (C₉H₉N₅) Benzonitrile->this compound + Dicyandiamide (Base Catalyst, Heat) Dicyandiamide Dicyandiamide (C₂H₄N₄)

Caption: Reaction of Benzonitrile and Dicyandiamide.

Process Workflow

The industrial manufacturing process can be broken down into several key stages, from raw material preparation to the final purified product.

This compound Manufacturing Workflow Industrial Manufacturing Workflow for this compound RawMaterials Raw Material Preparation (Benzonitrile, Dicyandiamide, Solvent, Catalyst) Reaction Reaction Vessel (Heating and Stirring) RawMaterials->Reaction Cooling Cooling and Precipitation Reaction->Cooling Exothermic Reaction Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Purification Purification (Optional) (Recrystallization) Drying->Purification FinalProduct This compound Product Drying->FinalProduct Purification->FinalProduct

Caption: this compound Production Flowchart.

Quantitative Data and Experimental Protocols

The efficiency and purity of the final this compound product are highly dependent on the specific reaction conditions. The following tables summarize key quantitative data from various published protocols.

Reactant and Catalyst Loading
ReferenceBenzonitrile (molar eq.)Dicyandiamide (molar eq.)CatalystCatalyst Loading
Organic Syntheses0.480.60Potassium Hydroxide (KOH)~5g per 0.48 mol Benzonitrile
Patent CN1876638A11 - 2NaOH, KOH, Al(OH)₃, Ca(OH)₂0.1 - 0.5% of Dicyandiamide
Patent CN100391948C11 - 2NaOH, KOH, Al(OH)₃, Ca(OH)₂0.1 - 0.5% of Dicyandiamide
Reaction Conditions and Yields
ReferenceSolventTemperature (°C)Reaction Time (hours)Yield (%)Melting Point (°C)
Organic Synthesesmethyl Cellosolve90 - 110 (reflux)575 - 87227 - 228
Patent CN1876638AButanol, Ethanol80 - 1253 - 6~92Not specified
Patent CN100391948CButanol, Ethanol80 - 1253 - 6~92Not specified
Detailed Experimental Protocol (Based on Organic Syntheses)

This protocol provides a detailed procedure for the laboratory-scale synthesis of this compound.

  • Preparation : In a 500-ml flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, dissolve 5g of potassium hydroxide (85% KOH) in 100 ml of methyl Cellosolve.[5]

  • Reactant Addition : Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.[5]

  • Reaction : Stir and heat the mixture. An exothermic reaction will commence when the temperature reaches 90–110°C, leading to the precipitation of a white solid. The reaction is controlled by the refluxing of the solvent.[5]

  • Completion : After the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[5]

  • Isolation : Cool the mixture and filter the solid product.[5]

  • Purification : Wash the collected solid by suspending it in hot water, followed by filtration and drying. This step removes unreacted dicyandiamide and other water-soluble impurities.[5]

  • Yield : The expected yield is between 68–79 g (75–87%). Further product can be obtained by evaporating the filtrate, potentially increasing the total yield to 90–95%.[5]

Industrial Scale-Up Considerations

While the fundamental chemistry remains the same, scaling up the production of this compound to an industrial level introduces several critical considerations:

  • Heat Management : The exothermic nature of the reaction requires robust cooling systems in large reactors to maintain optimal temperature control and prevent runaway reactions.[5]

  • Solvent Selection : While methyl Cellosolve is effective, its toxicity is a concern. Industrial processes often utilize less toxic solvents like butanol or ethanol, which also have favorable boiling points for reflux conditions.[6][7]

  • Catalyst Choice : Sodium hydroxide and potassium hydroxide are common strong base catalysts. The choice may depend on cost and ease of handling. Other catalysts like aluminum hydroxide and calcium hydroxide are also reported in patents, potentially offering advantages in specific process configurations.[6][7]

  • Material Handling : The handling of large quantities of powdered reactants and the final product requires specialized equipment to ensure safety and minimize dust exposure.

  • Purification : For applications requiring high purity, recrystallization from a suitable solvent is often employed as a final purification step.

Conclusion

The industrial manufacturing of this compound is a mature and efficient process, predominantly based on the condensation of benzonitrile and dicyandiamide. The selection of catalyst, solvent, and reaction conditions plays a crucial role in optimizing the yield and purity of the final product. This guide provides a foundational understanding of the key technical aspects of this important industrial chemical's production, offering valuable insights for researchers and professionals in related fields.

References

An In-depth Technical Guide to the Synthesis and Biological Significance of Benzoguanamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of benzoguanamine derivatives. As a core scaffold in medicinal chemistry, this compound, a 1,3,5-triazine compound, and its analogs are demonstrating significant potential in the development of novel therapeutic agents. This document details key synthetic methodologies, presents quantitative data on their biological activities, and outlines experimental protocols for their preparation.

Core Synthesis of this compound and Its Derivatives

The foundational structure of this compound is typically synthesized through the condensation of a nitrile with dicyandiamide. This versatile reaction allows for the introduction of a wide array of substituents on the phenyl ring, leading to a diverse library of derivatives.

General Synthesis Route: Condensation of Benzonitriles with Dicyandiamide

The most common and industrially significant method for synthesizing this compound and its derivatives is the base-catalyzed condensation of a substituted benzonitrile with dicyandiamide.[1][2][3] The reaction proceeds by nucleophilic attack of the dicyandiamide nitrogen onto the electrophilic carbon of the nitrile group, followed by cyclization to form the 1,3,5-triazine ring.

Reaction Scheme:

Commonly used base catalysts include potassium hydroxide and other alkali metal hydroxides. The choice of solvent is crucial for reaction efficiency, with high-boiling point solvents like methyl Cellosolve (2-methoxyethanol) being frequently employed.[2] However, greener alternatives such as polyethylene glycol (PEG) have also been successfully utilized.[4]

A general workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Substituted Benzonitrile Substituted Benzonitrile Reaction Mixture Reaction Mixture Substituted Benzonitrile->Reaction Mixture Dicyandiamide Dicyandiamide Dicyandiamide->Reaction Mixture Base Catalyst (e.g., KOH) Base Catalyst (e.g., KOH) Base Catalyst (e.g., KOH)->Reaction Mixture Solvent (e.g., Methyl Cellosolve) Solvent (e.g., Methyl Cellosolve) Solvent (e.g., Methyl Cellosolve)->Reaction Mixture Heat (Reflux) Heat (Reflux) Heat (Reflux)->Reaction Mixture Cooling & Filtration Cooling & Filtration Reaction Mixture->Cooling & Filtration Exothermic Reaction & Reflux Washing Washing Cooling & Filtration->Washing Isolate Crude Product Drying Drying Washing->Drying Remove Impurities Final Product Final Product Drying->Final Product Purified this compound Derivative

Caption: General workflow for the synthesis of this compound derivatives.
Alternative Synthetic Routes

While the condensation of benzonitriles with dicyandiamide is prevalent, other methods for the synthesis of the this compound core have been reported. These include the reaction of a substituted benzoic acid derivative (such as a lower alkyl ester) with a biguanide.[1]

Experimental Protocols

The following protocols are generalized procedures based on established synthetic methods. Researchers should adapt these protocols based on the specific reactivity of the substrates and the desired scale of the reaction.

Synthesis of 2,4-diamino-6-(3-(trifluoromethylthio)phenyl)-s-triazine

This protocol is adapted from the synthesis of a substituted this compound derivative with potential anti-ulcer and diuretic properties.[1]

Materials:

  • m-trifluoromethylthiobenzonitrile

  • Dicyandiamide

  • Potassium hydroxide (caustic potash)

  • Methyl Cellosolve

  • Water

  • Ether

  • Methanol

Procedure:

  • Dissolve 2.9 g of m-trifluoromethylthiobenzonitrile and 1.4 g of dicyandiamide in 3 ml of methyl Cellosolve.

  • Add 0.3 g of potassium hydroxide to the mixture.

  • Reflux the reaction mixture for 5 hours.

  • After cooling, dilute the mixture with water and extract with ether.

  • Evaporate the ether extract and recrystallize the crude product from methanol.

  • The expected yield of 2,4-diamino-6-(3-(trifluoromethylthio)phenyl)-s-triazine is approximately 2.4 g, with a melting point of 172-174 °C.[1]

Synthesis of this compound

This is a classic and reliable procedure for the synthesis of the parent this compound compound.[2]

Materials:

  • Potassium hydroxide (85% KOH)

  • Methyl Cellosolve

  • Dicyandiamide

  • Benzonitrile

  • Hot water

Procedure:

  • Dissolve 5 g of potassium hydroxide in 100 ml of methyl Cellosolve in a 500-ml flask equipped with a mechanical stirrer and reflux condenser.

  • Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.

  • Stir and heat the mixture. An exothermic reaction will begin at approximately 90-110 °C, and the product will precipitate as a fine white solid.

  • Control the reaction vigor by the refluxing of the solvent.

  • After the exothermic reaction subsides, continue to stir and reflux for 5 hours to ensure complete reaction.

  • Cool the mixture and filter the solid product.

  • Wash the product by suspension in hot water to remove any unreacted dicyandiamide or melamine.

  • Filter and dry the final product. The expected yield is 68-79 g (75-87%), with a melting point of 227-228 °C.[2]

Quantitative Data on this compound Derivatives

The following tables summarize key quantitative data for a selection of synthesized this compound derivatives, including their melting points, yields, and biological activities.

Derivative NameSubstituent on Phenyl RingMelting Point (°C)Yield (%)Reference
This compoundH227-22875-87[2]
2,4-diamino-6-(3-(trifluoromethylthio)phenyl)-s-triazine3-SCF₃172-174~63[1]
2,4-diamino-6-(3-methylthiophenyl)-s-triazine3-SCH₃229-230~58[1]
2,4-diamino-6-(3-methylsulfonylphenyl)-s-triazine3-SO₂CH₃228-289~63[1]
2,4-diamino-6-(3-chloro-4-(trifluoromethyl)phenyl)-s-triazine3-Cl, 4-CF₃210-212~61[1]
Derivative ClassTest Organism/Cell LineBiological Activity (MIC/IC50)Reference
Di- and tri-substituted s-triazine derivativesMCF-7 (Breast Cancer)< 1 µM[5]
Di- and tri-substituted s-triazine derivativesMDA-MB-231 (Breast Cancer)6.49 ± 0.04 µM[5]
Benzoylthiourea derivatives with fluorineE. coli128 µg/mL[6]
Benzoylthiourea derivatives with fluorineP. aeruginosa128 µg/mL[6]
Benzoylthiourea derivatives with trifluoromethylE. coli128 µg/mL[6]
Substituted benzopentathiepin-6-amine (Trifluoroacetamide 14)S. aureus (MRSA)4 µg/mL
Substituted benzopentathiepin-6-amine (Trifluoroacetamide 14)C. albicans1 µg/mL[7]
N-substituted-β-amino acid with quinoxaline moietyS. aureus31.2 µg/mL[8]
N-substituted-β-amino acid with quinoxaline moietyM. luteum15.6 µg/mL[8]
1-Anisyltriazole substituted phenothiazineHepG2 (Liver Cancer)1.65-3.07 µM[9]
1-Anisyltriazole substituted phenothiazineHuCCA-1 (Bile Duct Cancer)1.65-3.07 µM[9]
1-Anisyltriazole substituted phenothiazineA549 (Lung Cancer)1.65-3.07 µM[9]
2-Substituted-1,3-benzoxazole derivativesMCF-7 (Breast Cancer)<0.1 µM
2-Substituted-1,3-benzoxazole derivativesA549 (Lung Cancer)<0.1 µM[10]
4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine (15e)PI3K p110α2.0 nM[11]
4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidine (15e)A375 (Melanoma)0.58 µM[11]
Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g)A549 (Lung Cancer)0.20 ± 0.05 µM[12]
Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g)MCF-7 (Breast Cancer)1.25 ± 0.11 µM[12]
Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g)HeLa (Cervical Cancer)1.03 ± 0.24 µM[12]
Substituted 2-(thiophen-2-yl)-1,3,5-triazine (13g)mTOR48 nM[12]
Benzenesulfonamides with s-triazine linker (12d)MDA-MB-468 (Breast Cancer)3.99 ± 0.21 µM[13]
Benzenesulfonamides with s-triazine linker (12i)MDA-MB-468 (Breast Cancer)1.48 ± 0.08 µM[13]
Benzenesulfonamides with s-triazine linker (12d)CCRF-CM (Leukemia)4.51 ± 0.24 µM[13]
Benzenesulfonamides with s-triazine linker (12i)CCRF-CM (Leukemia)9.83 ± 0.52 µM[13]
2,4-dimorpholinopyrimidine-5-carbonitrile (17p)PI3Kα31.8 ± 4.1 nM[14]
2,4-dimorpholinopyrimidine-5-carbonitrile (17p)PI3Kδ15.4 ± 1.9 nM[14]
Di- and tri-substituted s-triazine derivativesMCF-7 (Breast Cancer)< 1 µM[5]
Di- and tri-substituted s-triazine derivativesMDA-MB-231 (Breast Cancer)6.49 ± 0.04 µM[5]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b)C32 (Melanoma)24.4 µM[15]
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b)A375 (Melanoma)25.4 µM[15]

Biological Significance and Signaling Pathways

This compound derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. Their mechanism of action often involves the modulation of key cellular signaling pathways.

Antimicrobial Activity

Several studies have highlighted the potential of 1,3,5-triazine derivatives as antimicrobial agents. The structural modifications on the this compound scaffold can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain benzoylthiourea derivatives have shown inhibitory effects against E. coli and P. aeruginosa.[6] Furthermore, some substituted benzopentathiepin-6-amines have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.[7] The antimicrobial mechanism of these compounds is an active area of research.

Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

A significant body of research points to the anticancer potential of 1,3,5-triazine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including breast, lung, and liver cancer.[5][12][13][15]

One of the key signaling pathways implicated in the anticancer activity of some triazine derivatives is the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Several studies have reported the development of 1,3,5-triazine derivatives as potent inhibitors of PI3K and/or mTOR kinases.[11][12][14][16][17]

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway and the potential point of intervention for this compound derivatives.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Processes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylates Growth Factor Growth Factor Growth Factor->RTK Binds This compound Derivative This compound Derivative This compound Derivative->PI3K Inhibits This compound Derivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility of these compounds allows for extensive structure-activity relationship (SAR) studies, paving the way for the rational design of potent and selective inhibitors of various biological targets. The demonstrated antimicrobial and anticancer activities, particularly the inhibition of the PI3K/Akt/mTOR pathway, highlight the significant potential of this class of compounds in addressing critical unmet medical needs. Future research should focus on the synthesis of novel derivatives with improved pharmacological profiles, a deeper investigation into their mechanisms of action, and preclinical and clinical evaluation of the most promising candidates.

References

Health and Safety Considerations for Benzoguanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the health and safety considerations for Benzoguanamine (CAS No. 91-76-9). It is intended to serve as a critical resource for researchers, scientists, and drug development professionals who handle or are exposed to this compound. This document consolidates key toxicological data, outlines safe handling and emergency procedures, and details the methodologies of pertinent safety assessment studies. All quantitative data is presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations of experimental workflows and logical relationships to enhance understanding of the safety assessment process.

Chemical and Physical Properties

This compound, with the chemical name 6-Phenyl-1,3,5-triazine-2,4-diamine, is a white crystalline solid.[1][2] A summary of its key physical and chemical properties is provided in Table 1. Understanding these properties is fundamental to assessing its behavior in various experimental and environmental conditions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₉N₅[3][4]
Molecular Weight 187.20 g/mol [1]
Appearance White crystalline powder/solid[3][4][5]
Melting Point 219 - 221 °C[3]
Boiling Point > 350 °C[5]
Density 1.42 g/cm³ at 15 °C[5]
Water Solubility 320 mg/L at 25 °C[6]
log Pow (Octanol-Water Partition Coefficient) 1.36 - 1.41 at 25 °C[5]
Vapor Pressure < 0 Pa at 100 °C[5]
pH 6.5 (0.3 g/L aqueous solution at 20 °C)[3]

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is harmful to aquatic life with long-lasting effects.[3][5][7] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[3][5]

  • H412: Harmful to aquatic life with long lasting effects.[3][5]

Some sources also indicate that it may cause harm to the unborn child and may cause harm to breast-fed children.

Toxicology Profile

The toxicological profile of this compound has been evaluated through various studies, primarily following OECD guidelines. A summary of the key toxicological endpoints is presented in Table 2.

Table 2: Summary of Toxicological Data for this compound

EndpointSpeciesRouteValueGuidelineReference(s)
Acute Oral Toxicity (LD50) RabbitOral1470 mg/kg-[3]
Acute Oral Toxicity (LD50) Rat (male)Oral933 mg/kgOECD TG 401[8]
Acute Oral Toxicity (LD50) Rat (female)Oral1231 mg/kgOECD TG 401[8]
Acute Inhalation Toxicity (LC50) RatInhalation (4h)2.932 mg/LOECD TG 403[8]
Skin Irritation/Corrosion RabbitDermalNot irritatingOECD TG 404[8]
Eye Irritation/Corrosion RabbitOcularMildly irritating-[8]
Skin Sensitization --No data available-[8]
Genotoxicity (Ames Test) S. typhimuriumIn vitroNot mutagenicOECD TG 471 & 472[9]
Genotoxicity (Chromosome Aberration) Chinese Hamster Lung CellsIn vitroNegative-[3]
Carcinogenicity Rat, MouseOral (in diet)Inactive-[10]
Reproductive/Developmental Toxicity (NOAEL) RatOral (gavage)20 mg/kg/dayOECD TG 422[8]
Sub-chronic Oral Toxicity (NOAEL) RatOral (feeding)19 mg/kg/dayOECD TG 408[8]

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, the methodologies generally follow the OECD Guidelines for the Testing of Chemicals. The following sections provide a summary of the procedures outlined in these guidelines.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[3]

  • Test Animals: Typically young adult rats of a commonly used laboratory strain.[3] At least 5 animals of the same sex are used for each dose level.[3]

  • Administration of Test Substance: The substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[3] The substance is usually dissolved or suspended in a suitable vehicle, such as water or corn oil.[3] The volume administered should not exceed 1 mL/100 g body weight for rodents.[3]

  • Observations: Animals are observed for mortality, signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[3]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.[3]

cluster_0 OECD 401: Acute Oral Toxicity Workflow start Animal Acclimatization (Young Adult Rats) fasting Fasting (Food withheld overnight) start->fasting dosing Oral Gavage Dosing (Graduated doses, single administration) fasting->dosing observation Observation Period (14 days for mortality, clinical signs, body weight) dosing->observation necropsy Gross Necropsy (All animals) observation->necropsy end Data Analysis (LD50 Calculation) necropsy->end

Workflow for OECD Guideline 401 Acute Oral Toxicity Test.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause irritation or corrosion to the skin.[4]

  • Test Animals: Albino rabbits are the preferred species.[4]

  • Application of Test Substance: A single dose of 0.5 g of the solid substance, moistened with a small amount of a suitable vehicle, is applied to a small area of shaved skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[4]

  • Exposure Duration: The exposure period is typically 4 hours.[4]

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[4] Observations may continue for up to 14 days to assess the reversibility of any effects.[4]

  • Scoring: Dermal reactions are scored according to a standardized grading system.

cluster_1 OECD 404: Dermal Irritation Test Workflow start Animal Preparation (Albino Rabbit, shaved skin) application Application of Test Substance (0.5g to ~6 cm² skin) start->application exposure 4-Hour Exposure (Covered with gauze patch) application->exposure removal Removal of Substance and Cleaning of Skin exposure->removal observation Observation & Scoring (Erythema & Edema at 1, 24, 48, 72h, up to 14 days) removal->observation end Classification of Irritancy observation->end

Workflow for OECD Guideline 404 Dermal Irritation Test.
Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD Guideline 422)

This study provides information on general systemic toxicity as well as on male and female reproductive performance.[1]

  • Test Animals: Rats are the recommended species. At least 10 animals of each sex per group are used.[1]

  • Dosing: The test substance is administered daily in graduated doses to several groups of males and females.[1] Dosing for males is for a minimum of four weeks, and for females throughout the study (approximately 63 days).[1]

  • Mating: A "one male to one female" mating procedure is typically used.[1]

  • Observations: Clinical observations, body weight, food/water consumption, and estrous cycles are monitored. Offspring are observed for viability, growth, and development.[1]

  • Pathology: Gross necropsy and histopathology are performed on parental animals and offspring.[1]

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the possible health hazards likely to arise from repeated exposure over a prolonged period.[2][5]

  • Test Animals: The rat is the preferred species. At least 10 males and 10 females are used per dose group.[2]

  • Dosing: The test substance is administered orally (via gavage, diet, or drinking water) daily for 90 days at three or more dose levels.[2]

  • Observations: Daily detailed clinical observations, weekly body weight and food consumption measurements, and ophthalmological examinations are conducted.[2] Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[2]

  • Pathology: All animals undergo a full gross necropsy, and histopathological examination of organs and tissues is performed.[2]

Genotoxicity and Carcinogenicity

  • Genotoxicity: this compound was not mutagenic in the Ames test (bacterial reverse mutation assay).[9] A chromosome aberration test in vitro using Chinese hamster lung cells was also negative.[3]

  • Carcinogenicity: A long-term carcinogenicity study in which this compound was administered in the diet to male rats and male and female mice for 18 months showed no evidence of carcinogenic activity.[10]

Safe Handling and Storage

Engineering Controls
  • Use in a well-ventilated area.[5]

  • Provide appropriate exhaust ventilation at places where dust is formed.[3]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or equivalent.[3]

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a suitable respirator should be worn.

  • Body Protection: Wear appropriate protective clothing.[5]

Storage
  • Keep container tightly closed in a dry and well-ventilated place.[3]

  • Store in a cool place.[3]

  • Store locked up.[8]

  • Separated from strong oxidants and food and feedstuffs.[5]

cluster_2 Safe Handling and Storage Logic handling Handling this compound eng_controls Engineering Controls (Ventilation, Exhaust) handling->eng_controls ppe Personal Protective Equipment handling->ppe Eye/Face Protection Eye/Face Protection ppe->Eye/Face Protection Skin Protection Skin Protection ppe->Skin Protection Respiratory Protection Respiratory Protection ppe->Respiratory Protection storage Storage storage_cond Storage Conditions (Cool, Dry, Well-ventilated, Tightly closed) storage->storage_cond incompat Incompatible Materials (Strong Oxidants) storage->incompat

Logical relationship for safe handling and storage of this compound.

Emergency Procedures

First Aid Measures
  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.[3]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[3]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[3]

Disposal Considerations

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.[3]

  • Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Waste material must be disposed of in accordance with national and local regulations.[3]

Signaling Pathways and Mechanism of Toxicity

There is limited publicly available information specifically detailing the signaling pathways affected by this compound. As a triazine derivative, its toxicological effects may be related to mechanisms observed with other compounds in this class, but further research is required to elucidate the specific molecular targets and pathways for this compound.

Conclusion

This compound presents a moderate hazard profile, being harmful if swallowed and harmful to aquatic life. The available toxicological data from studies following OECD guidelines indicate a low potential for acute dermal and eye irritation, and it is not considered mutagenic or carcinogenic based on the reviewed studies. Safe handling practices, including the use of appropriate engineering controls and personal protective equipment, are essential to minimize exposure. In case of accidental exposure, the recommended first aid measures should be followed promptly. Proper disposal in accordance with regulations is crucial to prevent environmental contamination. Further research is warranted to fully understand its mechanism of toxicity and potential effects on specific cellular signaling pathways.

References

Methodological & Application

Application Notes and Protocols: Benzoguanamine as a Crosslinking Agent in Thermosetting Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzoguanamine as a crosslinking agent in thermosetting resins. Detailed protocols for the synthesis of this compound-based crosslinkers and their application in curing thermosetting resins are provided, along with a summary of the performance characteristics of the resulting materials.

Introduction

This compound, a triazine derivative, serves as a crucial crosslinking agent for thermosetting resins, including alkyd, acrylic, and formaldehyde resins.[1][2][3] Its chemical structure, which features a phenyl group, imparts unique properties to the crosslinked polymer network, offering advantages over traditional crosslinkers like melamine-formaldehyde resins in specific applications.[3][4] this compound-formaldehyde (BF) resins are aminoplasts that contain alkoxymethyl functional groups. These groups readily react with hydroxyl, amide, or carboxyl groups present in other resins to form a three-dimensional thermoset polymer network.[5]

Compared to melamine-formaldehyde (MF) resins, BF resins have a lower average functionality due to the presence of only two amino groups per triazine ring instead of three.[5] This lower functionality results in a lower crosslink density in the cured polymer, leading to improved film flexibility and toughness.[5] Resins crosslinked with this compound typically exhibit enhanced chemical resistance, particularly to alkaline substances, and superior adhesion properties.[5] However, they may have lower UV resistance, making them less suitable for exterior applications.[5]

Data Presentation

The following tables summarize the key properties and performance data of this compound and resins crosslinked with this compound derivatives.

PropertyValueReference
Chemical Name6-phenyl-1,3,5-triazine-2,4-diamine[6]
CAS Number91-76-9[4]
Molecular FormulaC₉H₉N₅[7]
Molecular Weight187.2 g/mol [7]
AppearanceWhite crystalline powder[5]
Melting Point227–228 °C[6]
Density1.42 g/cm³[6]

Table 1: Physical and Chemical Properties of this compound

PropertyThis compound-Modified MUF ResinStandard MUF ResinReference
Minimum Bending Diameter (mm)1218[8]
Glass Transition Temperature (Tg)Lower (around 100 °C)Higher[8]

Table 2: Performance of this compound-Modified Melamine-Urea-Formaldehyde (MUF) Resin in Agglomerated Cork Panels

PropertyButanol Etherified this compound Formaldehyde ResinReference
Solids Content69.02% - 69.42%[9]
Viscosity78 - 81 s[9]
Free Aldehyde0.65% - 0.70%[9]

Table 3: Properties of Butanol Etherified this compound Formaldehyde Resin

Experimental Protocols

Protocol 1: Synthesis of Butylated this compound-Formaldehyde (BBF) Resin

This protocol describes a two-stage, one-step method for synthesizing a butylated this compound-formaldehyde resin for use as a crosslinking agent.[1][2]

Materials:

  • This compound

  • Solid Formaldehyde (Paraformaldehyde)

  • n-Butanol

  • Sodium Hydroxide (for preparing alkaline solution)

  • Hydrochloric Acid (for pH adjustment)

  • Three-necked round-bottom flask equipped with a stirrer, reflux condenser, and thermometer

Procedure:

Stage 1: Hydroxymethylation

  • To the three-necked round-bottom flask, add this compound, solid formaldehyde, and n-butanol in a molar ratio of 1:5.2:15.[10]

  • Begin stirring the mixture and heat to 60°C.[1][10]

  • Prepare an alkaline solution (e.g., 20% NaOH) and add it dropwise to the reaction mixture to adjust the pH to approximately 8.5.[1][9]

  • Maintain the reaction at 60°C and pH 8.5 for 90 minutes to allow for the hydroxymethylation reaction to proceed.[1][10]

Stage 2: Etherification

  • After the hydroxymethylation stage, cool the reaction mixture to 45°C.[1][10]

  • Slowly add hydrochloric acid to adjust the pH of the mixture to approximately 4.5.[1][2]

  • Maintain the reaction at 45°C for 90 minutes to facilitate the etherification of the methylol groups with n-butanol.[1][10]

  • After the reaction is complete, cool the mixture to room temperature. The resulting product is the butylated this compound-formaldehyde resin solution.

Protocol 2: Curing of an Acrylic Resin with BBF Crosslinker

This protocol outlines the procedure for crosslinking an acrylic resin containing hydroxyl functional groups with the synthesized butylated this compound-formaldehyde resin.

Materials:

  • Hydroxyl-functional acrylic resin solution

  • Synthesized butylated this compound-formaldehyde (BBF) resin solution

  • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

  • Solvent (e.g., xylene, butanol blend)

  • Substrate for coating (e.g., steel panels)

  • Film applicator

  • Curing oven

Procedure:

  • In a suitable mixing vessel, combine the hydroxyl-functional acrylic resin solution with the BBF resin solution. A typical ratio is 70:30 by solid weight of acrylic resin to BBF resin.

  • Add an acid catalyst, such as PTSA, at a concentration of 0.5-1.0% based on the total resin solids.

  • If necessary, adjust the viscosity of the formulation with a suitable solvent blend to achieve the desired application viscosity.

  • Apply the formulated coating to the substrate using a film applicator to a specified dry film thickness.

  • Allow the coated substrate to flash off at ambient temperature for 10-15 minutes to allow for solvent evaporation.

  • Place the coated substrate in a curing oven and cure at a temperature between 120°C and 150°C for 20-30 minutes. The exact curing schedule will depend on the specific resin system and catalyst level.

  • After curing, remove the substrate from the oven and allow it to cool to room temperature before performing any characterization or testing.

Protocol 3: Characterization of Cured Resin Films

This protocol provides a general outline for the characterization of the mechanical and resistance properties of the cured thermoset films.

1. Mechanical Properties Evaluation:

  • Hardness: Measure the pencil hardness of the cured film according to ASTM D3363.

  • Adhesion: Evaluate the cross-hatch adhesion of the coating according to ASTM D3359.

  • Flexibility: Assess the flexibility of the coating by performing a conical mandrel bend test according to ASTM D522.

2. Chemical Resistance Testing:

  • Perform spot tests according to ASTM D1308 to evaluate the resistance of the coating to various chemicals such as water, acids (e.g., 10% HCl), bases (e.g., 10% NaOH), and solvents (e.g., xylene, MEK).[11][12]

  • Apply a few drops of the test chemical onto the coated surface and cover with a watch glass for a specified period (e.g., 24 hours).[11]

  • After the exposure period, remove the chemical and inspect the coating for any signs of degradation, such as blistering, softening, discoloration, or loss of adhesion.[12]

Visualizations

Synthesis_of_Butylated_Benzoguanamine_Formaldehyde_Resin cluster_0 Stage 1: Hydroxymethylation cluster_1 Stage 2: Etherification Reactants This compound + Solid Formaldehyde + n-Butanol Conditions1 Stirring at 60°C pH ~8.5 (Alkaline) Reactants->Conditions1 Add Alkaline Solution Hydroxymethylation Formation of Hydroxymethyl this compound Conditions1->Hydroxymethylation Conditions2 Cool to 45°C pH ~4.5 (Acidic) Hydroxymethylation->Conditions2 Add Acid Etherification Etherification with n-Butanol Conditions2->Etherification Product Butylated this compound- Formaldehyde (BBF) Resin Etherification->Product

Caption: Synthesis of Butylated this compound-Formaldehyde Resin.

Experimental_Workflow Start Start Formulation Formulate Coating: Acrylic Resin + BBF Resin + Catalyst + Solvent Start->Formulation Application Apply Coating to Substrate Formulation->Application Flash_Off Solvent Flash-Off (Ambient Temperature) Application->Flash_Off Curing Cure in Oven (120-150°C) Flash_Off->Curing Characterization Characterize Cured Film Curing->Characterization Mechanical_Testing Mechanical Properties: - Hardness - Adhesion - Flexibility Characterization->Mechanical_Testing Chemical_Testing Chemical Resistance: - Spot Tests Characterization->Chemical_Testing End End Mechanical_Testing->End Chemical_Testing->End

References

Application of Benzoguanamine in Alkyd and Acrylic Coatings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzoguanamine as a crosslinking agent to enhance the performance of alkyd and acrylic coatings. The information is intended for professionals in research and development who are formulating and evaluating new coating systems.

This compound, a triazine derivative, is a versatile crosslinking agent used to improve the thermoset properties of various resins, including alkyds and acrylics.[1] When incorporated into coating formulations, typically as a this compound-formaldehyde (BF) resin, it significantly enhances the performance characteristics of the cured film. The phenyl group in the this compound structure imparts increased flexibility and chemical resistance compared to melamine-based crosslinkers.

Key Performance Enhancements

The addition of this compound-based crosslinkers to alkyd and acrylic coating formulations leads to notable improvements in the following properties:

  • Hardness and Scratch Resistance: this compound promotes the formation of a dense, crosslinked polymer network, resulting in a harder, more durable surface that is resistant to scratching and abrasion.[1]

  • Gloss: Coatings formulated with this compound often exhibit superior gloss and gloss retention upon aging and exposure to environmental stressors.[2]

  • Flexibility and Adhesion: The inherent structure of this compound contributes to improved film flexibility, allowing the coating to better withstand bending and deformation without cracking or delaminating. This also enhances adhesion to the substrate.[1]

  • Chemical Resistance: One of the most significant advantages of using this compound is the marked improvement in chemical resistance, particularly to alkaline substances.[3] This makes it suitable for applications such as appliance coatings and can coatings.[4]

  • Weather Resistance: this compound-crosslinked coatings demonstrate enhanced durability upon exterior exposure, with improved resistance to degradation from UV radiation and moisture.

Data Presentation

The following tables summarize the typical performance enhancements observed in alkyd and acrylic coatings when modified with a butylated this compound-formaldehyde (BBF) resin. The data is representative of results from standardized testing methodologies.

Table 1: Performance of this compound in Alkyd Coatings

PropertyStandard Alkyd Coating (Control)Alkyd Coating with 30% BBF ResinTest Method
Pencil HardnessH3HASTM D3363
Gloss (60°)85 GU95 GUASTM D523
Flexibility (Conical Mandrel)6 mm crackNo crackingASTM D522
Adhesion (Cross-hatch)4B5BASTM D3359
Alkali Resistance (5% NaOH, 1 hr)Blistering, loss of glossNo effectASTM D1308
Water Resistance (24 hr immersion)Slight blisteringNo effectASTM D870

Table 2: Performance of this compound in Acrylic Coatings

PropertyStandard Acrylic Coating (Control)Acrylic Coating with 25% BBF ResinTest Method
Pencil HardnessF2HASTM D3363
Gloss (60°)90 GU98 GUASTM D523
Flexibility (Conical Mandrel)8 mm crackNo crackingASTM D522
Adhesion (Cross-hatch)4B5BASTM D3359
Solvent Resistance (MEK rubs)50>200ASTM D5402
Chemical Resistance (10% HCl, 1 hr)Slight discolorationNo effectASTM D1308

Experimental Protocols

The following are detailed protocols for the synthesis of a butylated this compound-formaldehyde resin and the formulation and testing of alkyd and acrylic coatings.

Protocol 1: Synthesis of Butylated this compound-Formaldehyde (BBF) Resin

This protocol is based on established methods for the synthesis of amino-formaldehyde resins.[3]

Materials:

  • This compound

  • Formaldehyde (37% solution in water, formalin)

  • n-Butanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Reaction kettle with a reflux condenser, stirrer, thermometer, and azeotropic distillation setup

Procedure:

  • Methylolation:

    • Charge the reaction kettle with 1 mole of this compound and 3 moles of formalin.

    • Adjust the pH to 8.3 with a dilute NaOH solution.

    • Heat the mixture to 70-80°C with constant stirring until the this compound is completely dissolved. This indicates the formation of methylol this compound.

  • Butylation (Etherification):

    • Add 9 moles of n-butanol to the reaction mixture.

    • Add a small amount of hydrochloric acid to catalyze the etherification reaction.

    • Set up the apparatus for azeotropic distillation to remove the water formed during the reaction.

    • Heat the mixture to reflux and continue until water is no longer being removed.

  • Finalization:

    • Cool the reaction mixture.

    • The resulting solution is the butylated this compound-formaldehyde resin in n-butanol. The solids content can be adjusted by distilling off excess butanol under vacuum if necessary.

Protocol 2: Formulation of an Alkyd-Benzoguanamine Baking Enamel

This protocol provides a typical formulation for a white baking enamel.[5]

Materials:

  • Short oil alkyd resin (60% solids in xylene)

  • Butylated this compound-formaldehyde resin (as synthesized in Protocol 1, 50% solids in n-butanol)

  • Titanium dioxide (TiO2) pigment

  • Xylene

  • n-Butanol

  • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

  • Dispersing agent

  • Anti-skinning agent

Formulation (Parts by Weight):

ComponentParts by Weight
Titanium Dioxide (TiO2)30.0
Short Oil Alkyd Resin (60% solids)45.0
Dispersing Agent0.5
Xylene10.0
Grind the above to a fineness of 7 Hegman
Letdown:
Short Oil Alkyd Resin (60% solids)15.0
BBF Resin (50% solids)20.0
n-Butanol5.0
Anti-skinning Agent0.2
PTSA (10% in n-butanol)1.0
Total 126.7

Procedure:

  • Pigment Dispersion:

    • In a high-speed disperser, combine the titanium dioxide, the initial portion of the alkyd resin, dispersing agent, and xylene.

    • Mix at high speed until a Hegman gauge reading of 7 is achieved, indicating a fine dispersion.

  • Letdown:

    • Reduce the speed of the mixer and add the remaining alkyd resin, the BBF resin, and n-butanol.

    • Mix until the mixture is homogeneous.

    • Add the anti-skinning agent and the acid catalyst solution and mix thoroughly.

  • Viscosity Adjustment:

    • Adjust the viscosity to the desired range for the intended application (e.g., spraying, dipping) using a suitable solvent blend (e.g., xylene/n-butanol).

Protocol 3: Formulation of an Acrylic-Benzoguanamine Clear Coat

Materials:

  • Hydroxyl-functional acrylic resin (50% solids in xylene/n-butanol)

  • Butylated this compound-formaldehyde resin (as synthesized in Protocol 1, 50% solids in n-butanol)

  • Acid catalyst (e.g., p-toluenesulfonic acid, PTSA)

  • Leveling agent

  • UV absorber

  • Xylene

  • n-Butanol

Formulation (Parts by Weight):

ComponentParts by Weight
Hydroxyl-functional Acrylic Resin (50% solids)75.0
BBF Resin (50% solids)25.0
Leveling Agent0.5
UV Absorber1.0
PTSA (10% in n-butanol)1.5
Xylene5.0
n-Butanol5.0
Total 113.0

Procedure:

  • Mixing:

    • In a clean vessel, combine the acrylic resin and the BBF resin under gentle agitation.

    • Add the leveling agent, UV absorber, and acid catalyst solution and mix until homogeneous.

  • Viscosity Adjustment:

    • Adjust the viscosity of the clear coat with a blend of xylene and n-butanol to suit the application method.

Protocol 4: Coating Application and Curing

Procedure:

  • Substrate Preparation:

    • Ensure the substrate (e.g., steel panels, aluminum panels) is clean, dry, and free of any contaminants such as oil, grease, or rust. A solvent wipe with acetone or a suitable degreaser is recommended.

  • Application:

    • Apply the formulated coating to the prepared substrate using a method appropriate for the coating's viscosity and intended use (e.g., spray application, film applicator).

    • Aim for a consistent wet film thickness that will result in the desired dry film thickness (typically 25-50 µm).

  • Flash-off:

    • Allow the coated panels to air dry for 10-15 minutes at ambient temperature to allow for the evaporation of some of the solvents before baking.

  • Curing:

    • Place the panels in a forced-draft oven.

    • Cure the coatings at a temperature and time recommended for the specific resin system. A typical curing schedule is 120-150°C for 20-30 minutes.

Protocol 5: Coating Performance Testing

The following standard test methods should be used to evaluate the performance of the cured coatings.

  • Dry Film Thickness: ASTM D7091 - Standard Practice for Nondestructive Measurement of Dry Film Thickness of Nonmagnetic Coatings Applied to Ferrous Metals and Nonmagnetic, Nonconductive Coatings Applied to Non-Ferrous Metals.

  • Pencil Hardness: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.

  • Gloss: ASTM D523 - Standard Test Method for Specular Gloss.

  • Flexibility: ASTM D522 - Standard Test Methods for Mandrel Bend Test of Attached Organic Coatings.

  • Adhesion: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.

  • Solvent Resistance: ASTM D5402 - Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs.

  • Chemical Resistance: ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.

Visualizations

The following diagrams illustrate the key chemical reactions and experimental workflows.

crosslinking_reaction Alkyd_Acrylic Alkyd or Acrylic Resin (with -OH groups) Heat_Acid Heat + Acid Catalyst Alkyd_Acrylic->Heat_Acid Benzoguanamine_Resin Butylated this compound- Formaldehyde Resin (with -OCH2OR groups) Benzoguanamine_Resin->Heat_Acid Crosslinked_Network Crosslinked Polymer Network Heat_Acid->Crosslinked_Network Curing experimental_workflow start Start resin_synthesis Protocol 1: Synthesis of BBF Resin start->resin_synthesis formulation Protocols 2 & 3: Coating Formulation (Alkyd & Acrylic) resin_synthesis->formulation application Protocol 4: Coating Application & Curing formulation->application testing Protocol 5: Performance Testing application->testing data_analysis Data Analysis & Comparison testing->data_analysis end End data_analysis->end property_relationship Benz_Conc This compound Concentration Crosslink_Density Crosslink Density Benz_Conc->Crosslink_Density Increases Hardness Hardness Crosslink_Density->Hardness Increases Chem_Resistance Chemical Resistance Crosslink_Density->Chem_Resistance Increases Flexibility Flexibility Crosslink_Density->Flexibility Decreases (at very high levels)

References

Application Notes and Protocols: Enhancing Polymer Adhesion and Flexibility with Benzoguanamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoguanamine, a diamino-phenyl-triazine, is a versatile cross-linking agent and resin modifier used to enhance the performance of various polymers, particularly in coatings and adhesives.[1][2][3] Its unique chemical structure, featuring a phenyl group, imparts improved flexibility, adhesion, chemical resistance, and gloss when incorporated into thermosetting resin systems such as alkyds, acrylics, and formaldehyde-based resins.[1][2][3][4] These application notes provide detailed protocols and performance data for utilizing this compound to improve the adhesion and flexibility of polymers.

Mechanism of Action

This compound-formaldehyde (BF) resins are aminoplasts that contain alkoxymethyl functional groups.[4] These groups readily react with polymers containing hydroxyl, amide, or carboxyl functionalities, such as alkyd and acrylic resins, through a cross-linking reaction.[4] This process forms a three-dimensional thermoset polymer network, which enhances the mechanical and chemical properties of the final product.[4] The presence of the phenyl group on the triazine ring is key to providing greater flexibility compared to melamine-based crosslinkers.[2]

This compound This compound BF_Resin This compound-Formaldehyde (BF) Resin (Alkoxymethyl Functional Groups) This compound->BF_Resin Reaction with Formaldehyde Formaldehyde Formaldehyde->BF_Resin Crosslinked_Network Cross-linked Polymer Network BF_Resin->Crosslinked_Network Cross-links Polymer Polymer Backbone (Alkyd, Acrylic, etc.) Functional_Groups Reactive Groups (-OH, -COOH, -CONH2) Polymer->Functional_Groups Contains Functional_Groups->Crosslinked_Network Reacts with cluster_0 Pigment Dispersion cluster_1 Letdown cluster_2 Application and Curing a0 Charge Alkyd Resin, TiO2, and Xylene into Ball Mill a1 Mill for 24 hours a0->a1 a2 Achieve Hegman 7.5+ a1->a2 b0 Transfer Pigment Paste a2->b0 b1 Add Remaining Alkyd and This compound Resins b0->b1 b2 Add Solvents and Flow Control Agent b1->b2 b3 Mix until Homogeneous b2->b3 c0 Apply to Steel Panel b3->c0 c1 Flash Off (15 min) c0->c1 c2 Bake (150°C for 20 min) c1->c2 c3 Cured Coating c2->c3 start Start prep Prepare Coating Surface and Dolly (Abrade & Clean) start->prep mix_glue Mix Two-Part Epoxy Adhesive prep->mix_glue apply_glue Apply Adhesive to Dolly and Affix to Coating mix_glue->apply_glue cure Cure Adhesive (e.g., 24 hours) apply_glue->cure score Score Around Dolly to Isolate Test Area cure->score attach_tester Attach Pull-Off Tester score->attach_tester apply_force Apply Perpendicular Force (Smooth, Continuous Rate) attach_tester->apply_force failure Failure Occurs (Dolly Pulls Off) apply_force->failure record Record Failure Load failure->record analyze Analyze Failure Mode (Adhesive vs. Cohesive) record->analyze end_node End analyze->end_node start Condition Coated Panel (24h, 23°C, 50% RH) place_panel Place Panel on Conical Mandrel (Coating Up) start->place_panel bend_panel Bend Panel 180° in 1-2 seconds place_panel->bend_panel remove_panel Remove Panel from Apparatus bend_panel->remove_panel examine Examine for Cracking remove_panel->examine no_crack No Cracking Observed (Pass) examine->no_crack crack Cracking Observed examine->crack measure Measure Distance to End of Crack crack->measure determine_diameter Determine Failure Diameter measure->determine_diameter

References

Benzoguanamine's Limited Role in Pesticide Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

While frequently cited in chemical literature as an intermediate in the production of pesticides, detailed public-domain information specifying the exact pesticides derived from benzoguanamine, along with their synthesis protocols and performance data, remains elusive. Its primary and well-documented application lies in the synthesis of thermosetting resins and coatings.

This compound (6-phenyl-1,3,5-triazine-2,4-diamine) is a derivative of melamine where a phenyl group replaces one of the amino groups.[1] This structural feature makes it a topic of interest in the broader field of triazine chemistry, a class of compounds that includes several prominent herbicides.[2][3] However, the synthesis pathways for major triazine herbicides, such as atrazine and simazine, start with cyanuric chloride, not this compound.[4][5][6]

General Applications and Synthesis

This compound is primarily used as a cross-linking agent and modifier for resins to enhance properties like chemical resistance, gloss, and durability in coatings.[2] Its synthesis is typically achieved through the condensation of benzonitrile with dicyandiamide.[7]

Potential as a Pesticide Intermediate

Several sources categorize this compound as a chemical intermediate for pesticides.[2][8] This suggests that it may serve as a building block for more complex, active pesticidal molecules. A United States patent describes the synthesis of various this compound derivatives with potential insecticidal and miticidal properties.[9] However, this patent focuses primarily on the pharmaceutical applications of these derivatives, such as for their anti-ulcer and diuretic effects, and does not provide specific data on their efficacy against agricultural pests.[9]

Lack of Specific Pesticidal Data

Despite extensive searches of scientific and patent literature, no specific, commercially significant pesticide has been identified that explicitly uses this compound as a direct precursor in its manufacturing process. Consequently, detailed experimental protocols, quantitative data on pesticidal activity (e.g., EC50 or LD50 values), or established signaling pathways for this compound-derived pesticides are not available in the public domain.

Synthesis of this compound

While not a direct protocol for pesticide production, the synthesis of this compound itself is well-documented. The following is a generalized laboratory-scale protocol based on common synthesis routes.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize 6-phenyl-1,3,5-triazine-2,4-diamine (this compound) from benzonitrile and dicyandiamide.

Materials:

  • Benzonitrile

  • Dicyandiamide

  • Potassium hydroxide (or other basic catalyst)

  • Methyl Cellosolve (2-methoxyethanol) or similar high-boiling point solvent

  • Reaction flask with reflux condenser and mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reaction flask equipped with a reflux condenser and stirrer, dissolve a catalytic amount of potassium hydroxide in methyl Cellosolve.[7]

  • Add dicyandiamide and benzonitrile to the flask.[7]

  • Heat the mixture with stirring. An exothermic reaction will commence as the reactants dissolve and the temperature rises.[7]

  • Maintain the reaction at reflux for several hours to ensure completion.[7]

  • Cool the reaction mixture, which will contain the precipitated this compound product.

  • Filter the crude product from the solvent.

  • Wash the product with hot water to remove unreacted dicyandiamide and other water-soluble impurities.[7]

  • Dry the purified this compound in an oven at an appropriate temperature.

Logical Relationship of Synthesis

Benzonitrile Benzonitrile Reaction Condensation Reaction (Heat, Reflux) Benzonitrile->Reaction Dicyandiamide Dicyandiamide Dicyandiamide->Reaction Catalyst Basic Catalyst (e.g., KOH) Catalyst->Reaction Solvent High-Boiling Solvent (e.g., Methyl Cellosolve) Solvent->Reaction This compound This compound (6-phenyl-1,3,5-triazine-2,4-diamine) Reaction->this compound

Caption: Synthesis of this compound.

Conclusion

The available evidence points to this compound's role in the pesticide industry as being, at best, minor or related to the synthesis of niche or less-documented compounds. The overwhelming majority of literature focuses on its application in polymer science. For researchers and professionals in drug development and pesticide science, while the triazine structure of this compound is of theoretical interest, there is a lack of practical, data-supported applications for it as a direct precursor to known pesticides. Further research would be required to explore the synthesis and activity of novel pesticidal compounds derived from this compound.

References

Application Notes and Protocols for Benzoguanamine-Based Flame Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzoguanamine-based materials as flame retardants in various polymer systems. The document details the synthesis of this compound derivatives, their mechanisms of action, and protocols for their application and performance evaluation.

Introduction to this compound-Based Flame Retardants

This compound, a derivative of melamine, serves as a versatile building block for flame retardant additives. Its triazine ring structure, rich in nitrogen, contributes to flame retardancy through mechanisms involving the release of inert gases and the promotion of char formation upon combustion. This compound can be chemically modified, for instance by reaction with formaldehyde to form this compound-formaldehyde (BF) resins, or by incorporation into more complex structures like DOPO-derivatives, to enhance its efficacy and compatibility with different polymer matrices. These flame retardants find applications in a range of materials, including paper laminates, epoxy resins, polycarbonates, and textiles, offering a halogen-free alternative to traditional flame retardants.

Mechanism of Action

The primary flame retardant mechanism of this compound-based materials is centered on condensed-phase and gas-phase actions.

  • Condensed-Phase Action (Char Formation): Upon heating, this compound and its derivatives promote the formation of a stable, insulating char layer on the polymer surface. This char acts as a physical barrier, limiting the heat transfer to the underlying material and slowing the release of flammable volatiles into the gas phase. The dense and uniform nature of the char formed in the presence of this compound derivatives is crucial for its effectiveness.

  • Gas-Phase Action (Dilution and Radical Trapping): The nitrogen-rich triazine ring of this compound decomposes at high temperatures to release inert gases such as nitrogen (N₂). These gases dilute the flammable volatiles and oxygen in the gas phase, thereby inhibiting combustion. When incorporated into molecules containing phosphorus, such as DOPO-derivatives, additional gas-phase radical quenching mechanisms can contribute to the flame retardant effect.

flame_retardant_mechanism cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase Polymer + Benzoguanamine_FR Polymer + Benzoguanamine_FR Char_Layer Char_Layer Polymer + Benzoguanamine_FR->Char_Layer Promotes Heat Heat Heat->Polymer + Benzoguanamine_FR Benzoguanamine_FR_Decomposition Benzoguanamine_FR_Decomposition Heat->Benzoguanamine_FR_Decomposition Reduced_Volatiles Reduced_Volatiles Char_Layer->Reduced_Volatiles Limits release of Inert_Gases Inert_Gases Benzoguanamine_FR_Decomposition->Inert_Gases Releases Combustion Combustion Inert_Gases->Combustion Dilutes & Inhibits

Figure 1: Flame retardant mechanism of this compound-based materials.

Applications and Performance Data

Impregnated Paper for Low-Pressure Laminates

This compound-modified melamine-formaldehyde (MF-BG) resins have been shown to enhance the flame retardancy of impregnated papers used in low-pressure laminates. The addition of this compound promotes the formation of a denser and more uniform char layer during combustion, which limits the emission of flammable by-products.

Performance Data:

FormulationLOI (%)pHRR (kW/m²)[1]THR (MJ/m²)[1]Char Residue (%)UL-94 Rating
Standard MF< 21127.13---
MF-BG5 (5% BG)> 30[1][2]76.78-Higher-
MF-BG10 (10% BG)-106.71---
MF-BG15 (15% BG)-160.87---
Epoxy Resins

A highly effective flame-retardant additive for epoxy resins can be synthesized by combining this compound with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). This approach leverages the synergistic effects of phosphorus and nitrogen. A derivative, hsalthis compound phosphaphenanthrene (HDPD), has been shown to significantly enhance the flame retardancy of epoxy thermosets.

Performance Data:

FormulationLOI (%)pHRR (kW/m²)THR (MJ/m²)Char Residue (%)UL-94 Rating
Neat Epoxy~23.5--LowNot Rated
Epoxy + 6 wt% HDPD> 30ReducedReducedIncreasedV-0[3]

Note: Specific quantitative data for pHRR, THR, and Char Residue for HDPD are not yet publicly available but are expected to show significant improvement over neat epoxy.

Polycarbonate (Theoretical Application)

While specific data for this compound in polycarbonate is limited, its mechanism of promoting char formation and releasing inert gases suggests potential as a flame retardant in this polymer. It could potentially be used in synergy with other flame retardants like phosphazenes or sulfonate salts to achieve higher performance.

Expected Performance:

FormulationLOI (%)pHRR (kW/m²)THR (MJ/m²)Char Residue (%)UL-94 Rating
Polycarbonate~25--LowV-2
PC + this compound Derivative> 28Expected ReductionExpected ReductionExpected IncreaseV-0 (Target)
Textiles (Theoretical Application)

This compound-based finishes could be applied to textiles, such as polyester (PET) fabrics, to impart flame retardancy. The application would likely involve a pad-dry-cure process. The durability of such a finish to washing would be a critical factor to evaluate.

Expected Performance:

FormulationLOI (%)Char Length (cm)Afterflame (s)Wash Durability
Untreated PET~21Burns completely> 2Poor
PET + this compound Finish> 26Reduced< 2To be determined

Experimental Protocols

Synthesis of Melamine-Benzoguanamine-Formaldehyde (MF-BG) Resin

This protocol describes the synthesis of a modified melamine-formaldehyde resin containing 5% this compound.

Materials:

  • Formaldehyde solution (26%)

  • Diethylene glycol (DEG)

  • Melamine

  • This compound (BG)

  • Ice

Procedure:

  • Charge a 2000 mL round-bottom flask with the formaldehyde solution and adjust the pH to 8.42.

  • Add DEG and melamine to the flask.

  • Heat the mixture to 90 °C.

  • After 20 minutes at 90 °C, monitor the reaction by checking for the appearance of nausea on ice.

  • Once initial nausea is observed on ice (approximately 25 minutes), immediately add the desired amount of this compound (for 5% molar ratio).

  • Continue the reaction for approximately 1 hour after the addition of this compound.

  • Monitor the water tolerance of the resin. The reaction is complete when the desired water tolerance is reached.

  • Cool the reaction mixture to stop the condensation reaction.

synthesis_MFBG Start Start Charge_Formaldehyde Charge Formaldehyde (26%) Adjust pH to 8.42 Start->Charge_Formaldehyde Add_DEG_Melamine Add DEG and Melamine Charge_Formaldehyde->Add_DEG_Melamine Heat_90C Heat to 90°C Add_DEG_Melamine->Heat_90C Monitor_Nausea Monitor for Nausea on Ice Heat_90C->Monitor_Nausea Add_this compound Add this compound (5 mol%) Monitor_Nausea->Add_this compound React_1hr React for ~1 hour Add_this compound->React_1hr Monitor_Water_Tolerance Monitor Water Tolerance React_1hr->Monitor_Water_Tolerance Cool_Down Cool to Stop Reaction Monitor_Water_Tolerance->Cool_Down End End Cool_Down->End

Figure 2: Synthesis workflow for MF-BG resin.
Synthesis of Hsalthis compound Phosphaphenanthrene (HDPD)

This protocol outlines the synthesis of a this compound-DOPO derivative for use in epoxy resins.

Materials:

  • Salicylaldehyde

  • This compound

  • 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)

  • Solvent (e.g., Toluene)

Procedure:

  • Dissolve salicylaldehyde and this compound in a suitable solvent in a reaction flask.

  • Reflux the mixture to form the Schiff base intermediate.

  • After cooling, add DOPO to the reaction mixture.

  • Heat the mixture under reflux for a specified time to complete the reaction.

  • Cool the reaction mixture and collect the solid product by filtration.

  • Wash the product with an appropriate solvent to remove unreacted starting materials.

  • Dry the final product under vacuum.

Flame Retardancy Testing

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Procedure:

  • Prepare test specimens of the material with standard dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick for self-supporting plastics).

  • Mount the specimen vertically in the center of a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.

  • Ignite the top of the specimen with a pilot flame.

  • Observe the burning behavior of the specimen.

  • Adjust the oxygen concentration in subsequent tests until the minimum concentration required to sustain combustion for a specified time or to burn a specified length of the specimen is determined.

This test assesses the flammability of plastic materials in a vertical orientation.

Procedure:

  • Prepare at least five test specimens of the plastic material with standard dimensions (typically 125 mm long, 13 mm wide, and a specified thickness).

  • Mount a specimen vertically with a clamp at its upper end.

  • Place a layer of dry absorbent cotton below the specimen.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

  • Remove the flame and record the afterflame time.

  • Immediately reapply the flame for another 10 seconds.

  • Remove the flame and record the second afterflame time and the afterglow time.

  • Note if any flaming drips ignite the cotton below.

  • Classify the material as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior according to the UL-94 standard.

ul94_workflow Start Start Mount_Specimen Mount Specimen Vertically Start->Mount_Specimen Place_Cotton Place Cotton Below Mount_Specimen->Place_Cotton Apply_Flame_10s_1 Apply Flame for 10s (1st) Place_Cotton->Apply_Flame_10s_1 Record_Afterflame_1 Record Afterflame Time (t1) Apply_Flame_10s_1->Record_Afterflame_1 Apply_Flame_10s_2 Re-apply Flame for 10s (2nd) Record_Afterflame_1->Apply_Flame_10s_2 Record_Afterflame_Glow_2 Record Afterflame (t2) & Afterglow Times Apply_Flame_10s_2->Record_Afterflame_Glow_2 Observe_Drips Observe Flaming Drips Record_Afterflame_Glow_2->Observe_Drips Classify Classify V-0, V-1, or V-2 Observe_Drips->Classify End End Classify->End

Figure 3: UL-94 Vertical Burning Test Workflow.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability and decomposition profile of materials.

Procedure:

  • Place a small, accurately weighed sample (typically 5-10 mg) into a TGA sample pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-800 °C).

  • Purge the furnace with a controlled atmosphere (e.g., nitrogen or air) at a constant flow rate.

  • Record the sample mass as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of char residue at the end of the test.

This test measures the heat release rate and other combustion parameters of a material when exposed to a controlled radiant heat flux.

Procedure:

  • Prepare a flat test specimen of the material (typically 100 x 100 mm).

  • Mount the specimen horizontally in the sample holder.

  • Expose the specimen to a specified radiant heat flux (e.g., 35 or 50 kW/m²).

  • A spark igniter is used to ignite the flammable gases evolved from the sample surface.

  • Continuously measure the oxygen concentration in the exhaust gas stream to calculate the heat release rate (HRR).

  • Record other parameters such as time to ignition (TTI), total heat released (THR), mass loss rate, and smoke production.

  • Analyze the data to evaluate the fire hazard of the material.

Conclusion

This compound-based flame retardants represent a promising class of halogen-free additives for a variety of polymer systems. Their ability to promote char formation and release inert gases provides an effective means of reducing the flammability of materials. While their application in paper laminates is well-documented, further research is needed to fully characterize their performance and optimize their use in other polymers such as epoxy resins, polycarbonates, and textiles. The protocols provided herein offer a foundation for the synthesis, application, and evaluation of these flame retardant materials.

References

Application Note and Protocol for the Synthesis of a Novel Benzoguanamine-Based Covalent Organic Framework (BGA-COF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities, making them highly promising materials for applications in drug delivery, catalysis, and separations. This document provides a detailed protocol for the synthesis of a novel COF, termed BGA-COF, utilizing benzoguanamine as a key building block. This compound, a tetra-functional amine, offers a unique three-dimensional building node, which can lead to the formation of robust and highly porous frameworks. In this protocol, this compound is reacted with terephthalaldehyde via a Schiff base condensation reaction under solvothermal conditions to yield a crystalline and porous imine-linked COF.

The resulting BGA-COF is expected to exhibit high thermal and chemical stability due to the strong covalent bonds and the aromatic nature of the framework. The inherent porosity and the presence of nitrogen-rich triazine rings within the structure make it a promising candidate for various applications, including gas storage and as a scaffold in drug development. This document outlines the detailed experimental procedure, expected material properties, and visualizations of the synthesis workflow and chemical reaction.

Data Presentation

The following table summarizes the expected quantitative data for the synthesized BGA-COF. This data is illustrative and based on typical values for crystalline, porous organic frameworks. Actual experimental results may vary.

ParameterExpected Value
Surface Properties
BET Surface Area1200 - 1500 m²/g
Langmuir Surface Area1800 - 2200 m²/g
Pore Volume0.8 - 1.2 cm³/g
Average Pore Diameter1.5 - 2.0 nm
Crystallinity
PXRD Major Peaks (2θ)3.5°, 5.8°, 7.2°, 25.1°
Thermal Stability
Decomposition Temperature (TGA)> 400 °C (under N₂)

Experimental Protocols

Materials and Methods
  • This compound (C₉H₉N₅): Purity > 98%

  • Terephthalaldehyde (C₈H₆O₂): Purity > 99%

  • Solvent System: A 1:1 (v/v) mixture of mesitylene and 1,4-dioxane

  • Catalyst: 6 M Acetic Acid (aqueous)

  • Washing Solvents: Anhydrous acetone, Anhydrous tetrahydrofuran (THF)

  • Activation: Supercritical CO₂ drying or vacuum drying at elevated temperature

Synthesis of BGA-COF
  • Preparation of the Reaction Mixture:

    • In a 10 mL Pyrex tube, add this compound (93.6 mg, 0.5 mmol) and terephthalaldehyde (100.6 mg, 0.75 mmol).

    • To this solid mixture, add 5.0 mL of the mesitylene/1,4-dioxane (1:1, v/v) solvent system.

    • Add 0.5 mL of 6 M aqueous acetic acid to catalyze the imine formation.

    • Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Solvothermal Synthesis:

    • The Pyrex tube is flash-frozen in liquid nitrogen, evacuated to an internal pressure of < 100 mTorr, and flame-sealed.

    • The sealed tube is then placed in an oven and heated at 120 °C for 72 hours.

    • After the reaction is complete, the oven is cooled to room temperature, and the tube is carefully opened.

  • Purification and Activation:

    • The resulting solid precipitate is collected by filtration through a medium porosity fritted glass funnel.

    • The collected solid is washed sequentially with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (3 x 20 mL) to remove any unreacted monomers and oligomers.

    • The purified product is then dried under vacuum at 150 °C for 12 hours to afford the activated BGA-COF as a fine powder.

Characterization
  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the BGA-COF.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the imine linkage.

  • Gas Adsorption Analysis (N₂ at 77 K): To determine the surface area and porosity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization A 1. Mix this compound & Terephthalaldehyde B 2. Add Mesitylene/Dioxane & Acetic Acid A->B C 3. Sonicate for 15 min B->C D 4. Freeze-Pump-Thaw & Seal Tube C->D E 5. Heat at 120°C for 72h D->E F 6. Collect Solid by Filtration E->F G 7. Wash with Acetone & THF F->G H 8. Dry under Vacuum at 150°C G->H I PXRD H->I J FT-IR H->J K Gas Adsorption H->K L TGA H->L

Caption: Experimental workflow for the synthesis and characterization of BGA-COF.

G cluster_reactants Reactants cluster_reaction Schiff Base Condensation cluster_product Product This compound This compound (Tetra-functional Amine) polycondensation Polycondensation (120°C, Acid Catalyst) This compound->polycondensation terephthalaldehyde Terephthalaldehyde (Di-functional Aldehyde) terephthalaldehyde->polycondensation cof_network BGA-COF Network (Imine Linkages) polycondensation->cof_network

Caption: Reaction scheme for the formation of BGA-COF.

Application Notes and Protocols: Preparation of Butylated Benzoguanamine-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butylated benzoguanamine-formaldehyde (BBF) resins are thermosetting polymers belonging to the amino resin family. These resins are synthesized through the condensation polymerization of this compound, formaldehyde, and butanol. The incorporation of a phenyl group from this compound imparts distinct properties compared to melamine-based resins, such as improved flexibility, adhesion, and resistance to alkaline substances.[1][2] The butylation process, involving the reaction with butanol, enhances the resin's solubility in organic solvents and improves its compatibility with other polymer systems, such as alkyds and acrylics.[1][3]

These resins are extensively used in the coatings industry for applications demanding high gloss, good chemical resistance, and excellent film flexibility.[1] They serve as crosslinking agents for industrial baking enamels, finding use in can coatings, coil coatings, and automotive finishes.[1] The final properties of the cured film are highly dependent on the synthesis conditions, including the molar ratio of reactants, reaction temperature, pH, and catalysts employed.

This document provides a detailed protocol for the preparation of butylated this compound-formaldehyde resins, summarizing key quantitative data from established synthesis methods and visualizing the reaction pathway and experimental workflow.

Data Presentation

The synthesis of butylated this compound-formaldehyde resins can be approached through various methodologies. The following tables summarize the quantitative parameters for two common protocols: a one-step-two-stage method using solid formaldehyde and a traditional method using formalin solution.

Table 1: One-Step-Two-Stage Synthesis using Solid Formaldehyde

ParameterValueReference
Reactant Molar Ratio
This compound : Formaldehyde : Butanol1 : 5.2 : 15.0[4][5]
Hydroxymethylation Stage
Temperature60°C[4][5]
pH~8.5[4][5]
Duration90 minutes[4][5]
Etherification Stage
Temperature45°C[4][5]
pH~4.5[4][5]
CatalystHydrochloric Acid (HCl)[4]
Duration90 minutes[4]

Table 2: Traditional Synthesis using Formalin

ParameterValueReference
Reactant Molar Ratio
This compound : Formaldehyde1 : 3[2]
Butanol9 moles (per mole of this compound)[2]
Hydroxymethylation Stage
Temperature70-80°C[2]
pH~8.3[2]
Etherification Stage
CatalystHydrochloric Acid (HCl)[2]
ProcessAzeotropic distillation to remove water[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of butylated this compound-formaldehyde resins.

Protocol 1: One-Step-Two-Stage Method with Solid Formaldehyde

This method utilizes solid formaldehyde (paraformaldehyde) and is divided into two distinct stages within a single reaction vessel.[4]

Materials:

  • This compound

  • Solid Formaldehyde (Paraformaldehyde)

  • n-Butanol

  • Alkaline solution (e.g., Sodium Hydroxide solution) for pH adjustment

  • Acid (e.g., Hydrochloric Acid) for pH adjustment

  • Three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

Stage 1: Hydroxymethylation

  • Charge the three-necked round-bottom flask with this compound, solid formaldehyde, and n-butanol according to the molar ratio specified in Table 1.

  • Begin stirring the mixture and heat to 60°C.[4]

  • Add the alkaline solution dropwise to adjust the pH of the reaction mixture to approximately 8.5.[4][5]

  • Maintain the reaction at 60°C and pH 8.5 for 90 minutes to allow for the formation of hydroxymethyl this compound derivatives.[4][5]

Stage 2: Etherification

  • After the hydroxymethylation stage is complete, cool the reaction mixture to 45°C.[4][5]

  • Carefully add the acid to adjust the pH to approximately 4.5.[4][5]

  • Continue stirring at 45°C for 90 minutes to facilitate the etherification reaction between the hydroxymethyl groups and n-butanol.[4]

  • Upon completion, the resulting solution is the butylated this compound-formaldehyde resin dissolved in excess butanol. The product can be purified and concentrated as required for the intended application.

Protocol 2: Traditional Method with Formalin

This protocol employs an aqueous solution of formaldehyde (formalin) and involves an azeotropic distillation to drive the etherification.[2]

Materials:

  • This compound

  • Formalin (37% aqueous formaldehyde solution)

  • n-Butanol

  • Alkaline solution for pH adjustment

  • Hydrochloric Acid

  • Reaction flask equipped with a stirrer, thermometer, and a Dean-Stark apparatus for azeotropic distillation

Procedure:

Stage 1: Hydroxymethylation

  • In the reaction flask, combine this compound and formalin in a 1:3 molar ratio.[2]

  • Adjust the pH to approximately 8.3 using an alkaline solution.[2]

  • Heat the mixture to 70-80°C with stirring until the this compound is completely dissolved, indicating the formation of methylol derivatives.[2]

Stage 2: Etherification

  • Add 9 moles of n-butanol (per mole of this compound) to the reaction mixture.[2]

  • Add a small amount of hydrochloric acid to catalyze the etherification.[2]

  • Heat the mixture to reflux and collect the water-butanol azeotrope using the Dean-Stark apparatus.

  • Continue the azeotropic distillation until the removal of water is complete.[2]

  • The final product is the butylated resin in a butanol solution.

Mandatory Visualizations

Chemical Reaction Pathway

G cluster_0 Hydroxymethylation (Alkaline Conditions, pH > 7) cluster_1 Etherification (Acidic Conditions, pH < 7) This compound This compound Hydroxymethyl_this compound Hydroxymethyl this compound This compound->Hydroxymethyl_this compound Formaldehyde Formaldehyde Formaldehyde->Hydroxymethyl_this compound Butylated_Resin Butylated this compound-Formaldehyde Resin Hydroxymethyl_this compound->Butylated_Resin Hydroxymethyl_this compound->Butylated_Resin Butanol n-Butanol Butanol->Butylated_Resin

Caption: Reaction pathway for the two-stage synthesis of butylated this compound-formaldehyde resin.

Experimental Workflow (One-Step-Two-Stage Method)

G Start Start Charge_Reactants Charge Flask: This compound, Solid Formaldehyde, n-Butanol Start->Charge_Reactants Heat_to_60C Heat to 60°C Charge_Reactants->Heat_to_60C Adjust_pH_8_5 Adjust pH to ~8.5 (Alkaline Solution) Heat_to_60C->Adjust_pH_8_5 Hydroxymethylation Hydroxymethylation (90 min @ 60°C) Adjust_pH_8_5->Hydroxymethylation Cool_to_45C Cool to 45°C Hydroxymethylation->Cool_to_45C Adjust_pH_4_5 Adjust pH to ~4.5 (Acid) Cool_to_45C->Adjust_pH_4_5 Etherification Etherification (90 min @ 45°C) Adjust_pH_4_5->Etherification End End Product: Butylated Resin Solution Etherification->End

References

Application Notes and Protocols for High-Performance Coatings Formulated with Benzoguanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and performance evaluation of high-performance coatings incorporating benzoguanamine as a cross-linking agent. Detailed protocols for key performance indicator testing are included to assist in the research and development of advanced coating systems.

Introduction to this compound in Coatings

This compound is a triazine-based compound utilized as a cross-linking agent in thermosetting resin systems to enhance the performance of industrial coatings.[1] When reacted with formaldehyde, it forms this compound-formaldehyde (BF) resins, which are then used to cross-link primary backbone resins such as polyesters, alkyds, and acrylics that possess hydroxyl, carboxyl, or amide functional groups.[2]

The incorporation of this compound imparts several desirable properties to coating films, including improved flexibility, adhesion, gloss, and chemical resistance, particularly against alkaline substances.[3] Compared to the more common melamine-formaldehyde (MF) resins, BF resins typically offer enhanced flexibility and adhesion due to the lower cross-linking density resulting from the difunctional nature of this compound versus the trifunctional nature of melamine. However, the presence of the phenyl group in this compound can lead to reduced UV resistance, making these coatings more suitable for indoor or primer applications.

Performance Data

The following table summarizes the typical performance enhancements observed when incorporating a butylated this compound-formaldehyde (BBF) resin into a polyester-based coating formulation compared to a standard butylated melamine-formaldehyde (BMF) resin.

Performance MetricTest MethodFormulation A: Polyester/BMF (Control)Formulation B: Polyester/BBF
Pencil Hardness ASTM D3363HF
Adhesion (Cross-Hatch) ASTM D33594B5B
Specular Gloss (60°) ASTM D52385 GU92 GU
Chemical Resistance ASTM D1308
- 10% Acetic Acid (1 hr)Slight softeningNo effect
- 5% NaOH (1 hr)Moderate blisteringSlight gloss reduction
- Xylene (1 hr)No effectNo effect

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance data table are provided below.

Pencil Hardness Test

Standard: ASTM D3363

Objective: To determine the hardness of a coating film by its resistance to scratching from pencils of known hardness.

Materials:

  • A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).

  • A pencil sharpener and 400-grit sandpaper.

  • A mechanical pencil hardness tester that holds the pencil at a 45° angle with a constant downward force.

  • Coated test panels.

Procedure:

  • Begin with the hardest pencil (e.g., 6H) and sharpen it, ensuring the lead is exposed.

  • Flatten the tip of the lead by holding it perpendicular to a piece of 400-grit sandpaper and rubbing it in a circular motion until a flat, smooth, circular cross-section is obtained.

  • Secure the pencil in the mechanical tester.

  • Place the coated panel on a firm, level surface.

  • Position the tester on the coated surface and push it forward at a uniform speed for at least 6 mm.

  • Wipe the surface with a soft cloth and examine for any scratch or indentation.

  • If a scratch is observed, repeat the test with the next softer pencil (e.g., 5H).

  • Continue this process until a pencil is found that will not scratch the surface.

  • The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.

Cross-Hatch Adhesion Test

Standard: ASTM D3359 (Method B)

Objective: To assess the adhesion of a coating film to its substrate by applying and removing pressure-sensitive tape over cuts made in the film.

Materials:

  • A cross-hatch cutting tool with multiple blades spaced 1 mm or 2 mm apart.

  • Pressure-sensitive adhesive tape (as specified in the standard).

  • A soft brush.

  • An illuminated magnifier.

  • Coated test panels.

Procedure:

  • Place the coated panel on a firm, level surface.

  • Make a series of parallel cuts through the coating to the substrate using the cutting tool.

  • Make a second series of cuts at a 90° angle to the first set to create a grid pattern.

  • Gently brush the area to remove any loose flakes of the coating.

  • Apply the center of the pressure-sensitive tape over the grid and smooth it into place, ensuring good contact.

  • After 90 ± 30 seconds, remove the tape by pulling it off rapidly at a 180° angle.

  • Examine the grid area under the illuminated magnifier and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).

Specular Gloss Test

Standard: ASTM D523

Objective: To measure the specular gloss of a coating surface at a specified angle.

Materials:

  • A gloss meter with a 60° geometry.

  • Calibrated gloss standards (high and low gloss).

  • Lint-free cloth.

  • Coated test panels.

Procedure:

  • Calibrate the gloss meter according to the manufacturer's instructions using the provided standards.

  • Ensure the surface of the coated panel is clean and free of any dust or fingerprints.

  • Place the gloss meter on the coated surface, ensuring it is held flat.

  • Take a reading.

  • Repeat the measurement at three different locations on the panel.

  • Calculate the average of the readings to determine the gloss value in Gloss Units (GU).

Chemical Resistance Test (Spot Test)

Standard: ASTM D1308

Objective: To evaluate the effect of various chemicals on a coating film.

Materials:

  • Test reagents (e.g., 10% acetic acid, 5% sodium hydroxide, xylene).

  • Droppers or pipettes.

  • Watch glasses (to cover the spots).

  • Cotton cloths.

  • Coated test panels.

Procedure:

  • Place the coated panel on a level surface.

  • Apply a few drops of the test reagent to a specific area on the coating.

  • If testing for volatile chemicals, cover the spot with a watch glass.

  • Leave the reagent on the surface for the specified time (e.g., 1 hour).

  • After the exposure time, blot the area with a dry cloth.

  • Rinse the surface with deionized water and wipe it dry.

  • Allow the panel to recover for a specified period (e.g., 24 hours).

  • Visually inspect the test area for any changes, such as discoloration, blistering, loss of gloss, or softening, and rate the effect according to a predefined scale (e.g., 5 = no effect, 1 = severe effect).

Signaling Pathways and Experimental Workflows

Cross-Linking Reaction of this compound-Formaldehyde Resin

The curing of a polyester-based coating with a butylated this compound-formaldehyde (BBF) resin occurs through a condensation reaction. Under the influence of heat and an acid catalyst, the butoxymethyl groups of the BBF resin react with the hydroxyl groups of the polyester resin, forming stable ether linkages and releasing butanol as a byproduct. This process creates a three-dimensional cross-linked network, which is responsible for the final properties of the coating film.

G Benzoguanamine_Resin Butylated this compound -Formaldehyde Resin (BBF) Crosslinked_Network Cross-linked Polymer Network Benzoguanamine_Resin->Crosslinked_Network Reacts with Polyester_Resin Polyester Resin with Hydroxyl Groups Polyester_Resin->Crosslinked_Network Heat_Catalyst Heat + Acid Catalyst Heat_Catalyst->Crosslinked_Network Initiates Butanol Butanol (Byproduct) Crosslinked_Network->Butanol Releases

Caption: Curing mechanism of a polyester-benzoguanamine coating.

Experimental Workflow for Coating Performance Evaluation

The evaluation of a new coating formulation follows a systematic workflow, from the preparation of the test panels to the final performance analysis. This ensures that the results are reliable and reproducible.

G A 1. Coating Formulation (Control vs. This compound) B 2. Substrate Preparation (Cleaning and Pre-treatment) A->B C 3. Coating Application (e.g., Spray, Drawdown) B->C D 4. Curing (Baking at specified T & time) C->D E 5. Performance Testing D->E F Pencil Hardness (ASTM D3363) E->F G Adhesion (ASTM D3359) E->G H Gloss (ASTM D523) E->H I Chemical Resistance (ASTM D1308) E->I J 6. Data Analysis & Conclusion F->J G->J H->J I->J

Caption: Workflow for evaluating coating performance.

References

Troubleshooting & Optimization

Optimization of Benzoguanamine synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of benzoguanamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is my this compound yield consistently low?

Low yield can be attributed to several factors throughout the experimental process. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. While some protocols suggest 5 hours at reflux, optimal yields for other guanamines have been reported at 2.5 hours.[1] Consider extending the reflux time and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: The reaction between benzonitrile and dicyandiamide is typically conducted at elevated temperatures, generally in the range of 130-180°C.[2] An exothermic reaction should be observed between 90-110°C.[1] Ensure your heating apparatus maintains the target temperature consistently.

  • Reagent Stoichiometry: An incorrect molar ratio of reactants can limit the yield.

    • Solution: While a 1:1 molar ratio of dicyandiamide to benzonitrile can be used, a slight excess of dicyandiamide (0.2 to 0.25 molar excess) has been shown to improve yields.[1][3]

  • Catalyst Inactivity: The catalyst may be of poor quality or used in an insufficient amount.

    • Solution: Use a high-purity catalyst such as potassium hydroxide (85% KOH is specified in one protocol).[1] The catalyst concentration is crucial for the reaction.[2]

  • Product Loss During Workup: Significant amounts of product may be lost during purification steps.

    • Solution: this compound is slightly soluble in hot water.[1] Minimize the volume of hot water used for washing to prevent excessive product loss. The filtrate from the initial product collection can be evaporated to recover additional product.[1]

Q2: The purity of my synthesized this compound is poor. What are the likely impurities and how can I remove them?

The primary impurities are typically unreacted starting materials or side-products from the reaction.

  • Unreacted Dicyandiamide or Melamine: These are common impurities.

    • Solution: Thoroughly wash the crude product with hot water. Dicyandiamide and melamine are more soluble in hot water than this compound, allowing for their removal.[1]

  • Side-Products: The formation of by-products can occur, especially with certain solvents.

    • Solution: Recrystallization is an effective method for purification.[2] Dissolve the crude this compound in a suitable hot solvent and allow it to cool slowly to form high-purity crystals.[2] The choice of solvent is critical; consider solvents in which this compound has high solubility at elevated temperatures and low solubility at room temperature.

Q3: The reaction is highly exothermic and difficult to control. How can I manage this?

The reaction of dicyandiamide and benzonitrile is known to be exothermic, which can pose a safety risk and potentially lead to side reactions if not controlled.[1]

  • Inadequate Heat Dissipation: The reaction vessel may not be effectively dissipating the heat generated.

    • Solution: Use a larger flask than the reaction volume would suggest to improve heat transfer.[1] The refluxing of the solvent itself helps to control the vigor of the reaction.[1] For larger-scale reactions, consider using multiple condensers and intermittent cooling with a water bath to manage the exotherm.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most widely used and industrially significant method is the condensation reaction between dicyandiamide and benzonitrile.[2][3] This reaction is typically carried out in the presence of a basic catalyst at elevated temperatures.[2]

Q2: What are the key reaction parameters to control for optimal this compound synthesis?

To achieve high yield and purity, careful control of the following parameters is essential:

  • Reactants and Stoichiometry: High-purity dicyandiamide and benzonitrile are required.[2] A slight molar excess of dicyandiamide is often beneficial.[1][3]

  • Catalyst: An alkali metal hydroxide, such as potassium hydroxide or sodium hydroxide, is a common catalyst.[3][4]

  • Solvent: Solvents like methyl Cellosolve (2-methoxyethanol) are traditionally used.[1][3] However, greener alternatives like polyethylene glycol 400 (PEG 400) have been explored to replace hazardous solvents.[5]

  • Temperature: The reaction is typically performed at reflux, with temperatures ranging from 110°C to 180°C.[2][4]

  • Reaction Time: A reflux time of 2.5 to 5 hours is generally recommended.[1]

Q3: How can I purify the crude this compound product?

The primary purification steps involve:

  • Filtration: The solid product is separated from the reaction mixture by filtration after cooling.[2]

  • Washing: The filtered product is washed, typically with hot water, to remove unreacted starting materials and other water-soluble impurities.[1][2]

  • Recrystallization: For higher purity, the washed product can be recrystallized from a suitable solvent.[2]

  • Drying: The purified product is then dried to remove any remaining solvent.

Q4: What analytical techniques can be used to assess the purity of this compound?

The purity of the final product can be determined using several analytical methods, including:

  • High-Performance Liquid Chromatography (HPLC)[2]

  • Melting Point Determination (pure this compound melts at 227-228°C)[1][4]

  • Infrared Spectroscopy (IR)[2]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueSource(s)
Reactants Dicyandiamide, Benzonitrile[1][2][3]
Solvent Methyl Cellosolve, Butanol, Polyethylene Glycol 400[1][3][5]
Catalyst Potassium Hydroxide, Sodium Hydroxide[1][3][4]
Temperature 90 - 180 °C[1][2]
Reaction Time 2.5 - 5 hours[1]
Yield 75 - 95%[1][3][4]

Experimental Protocols

Detailed Methodology for this compound Synthesis from Dicyandiamide and Benzonitrile

This protocol is adapted from a procedure reported in Organic Syntheses.[1]

  • Apparatus Setup: In a 500-ml flask equipped with a mechanical stirrer, reflux condenser, and a heating mantle, dissolve 5.0 g of potassium hydroxide (85% KOH) in 100 ml of methyl Cellosolve.

  • Addition of Reactants: Add 50.4 g (0.6 mole) of dicyandiamide and 50.0 g (0.48 mole) of benzonitrile to the flask.

  • Heating and Reaction: Stir and heat the mixture. A solution will form, and as the temperature reaches 90–110°C, an exothermic reaction will commence, causing the product to precipitate as a fine white solid. The refluxing of the solvent will help to control the reaction's vigor.

  • Reflux: Once the exothermic reaction subsides, continue to stir and reflux the slurry for 5 hours to ensure the reaction goes to completion.

  • Isolation of Crude Product: Cool the mixture and filter the solid product.

  • Washing: Wash the collected solid by suspending it in hot water, then filter again. This step is crucial for removing unreacted dicyandiamide and any potential melamine by-product.

  • Drying: Dry the purified product. The expected yield is 68–79 g (75–87%), with a melting point of 227–228°C.

  • Optional Second Crop: The methyl Cellosolve filtrate can be evaporated to obtain an additional quantity of the product, potentially increasing the total yield to 90–95%.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Product Workup & Purification cluster_analysis Quality Control setup 1. Dissolve KOH in Methyl Cellosolve add_reactants 2. Add Dicyandiamide & Benzonitrile setup->add_reactants heat 3. Heat to 90-110°C add_reactants->heat reflux 4. Reflux for 2.5-5 hours heat->reflux cool 5. Cool Reaction Mixture reflux->cool filter1 6. Filter Crude Product cool->filter1 wash 7. Wash with Hot Water filter1->wash filter2 8. Filter Purified Product wash->filter2 dry 9. Dry Final Product filter2->dry recrystallize Optional: Recrystallize for Higher Purity filter2->recrystallize hplc HPLC dry->hplc mp Melting Point dry->mp ir IR Spectroscopy dry->ir

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Low this compound Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Yield Observed incomplete_rxn Incomplete Reaction issue->incomplete_rxn temp Suboptimal Temperature issue->temp ratio Incorrect Stoichiometry issue->ratio catalyst Catalyst Inactivity issue->catalyst workup_loss Product Loss During Workup issue->workup_loss sol_rxn_time Increase reflux time Monitor with TLC incomplete_rxn->sol_rxn_time sol_temp Ensure consistent temp (130-180°C) temp->sol_temp sol_ratio Use slight excess of dicyandiamide ratio->sol_ratio sol_catalyst Use high-purity catalyst catalyst->sol_catalyst sol_workup Minimize hot water for washing Evaporate filtrate workup_loss->sol_workup

Caption: A logical diagram for troubleshooting low yield in this compound synthesis.

References

Minimizing by-product formation in Benzoguanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during benzoguanamine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on by-product minimization and yield optimization.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure the reaction temperature is maintained within the optimal range (typically 130-180°C).[1] - Verify the catalyst (e.g., potassium hydroxide, zinc chloride) is active and used in the correct concentration. - Extend the reaction time. Some procedures recommend refluxing for up to 5 hours to ensure completion.[2]
Suboptimal reactant molar ratio.- A slight excess of dicyandiamide (0.2 to 0.25 molar excess) can improve yields.[2]
Loss of product during workup.- Ensure complete precipitation of this compound by cooling the reaction mixture to room temperature before filtration.[1] - Minimize the amount of solvent used for washing the crude product, as this compound has slight solubility in hot water.[2]
Presence of Melamine as a By-product Self-condensation of dicyandiamide.- Optimize reaction temperature; excessively high temperatures can favor melamine formation. - Use a slight excess of benzonitrile to drive the reaction towards this compound.
Inefficient purification.- Wash the crude product thoroughly with hot water to remove melamine, which is more soluble in hot water than this compound.[2]
Unreacted Dicyandiamide in Final Product Insufficient reaction time or temperature.- Increase reaction time and/or temperature to ensure complete consumption of dicyandiamide. - Ensure proper mixing to facilitate interaction between reactants.
Inefficient purification.- Wash the crude product with hot water, as dicyandiamide is soluble in water.[2]
Formation of Other Triazine By-products Side reactions involving benzonitrile or dicyandiamide.- The use of a tertiary alcohol (e.g., tert-butyl alcohol, tert-amyl alcohol) as the reaction solvent has been shown to suppress the formation of by-products compared to solvents like methyl cellosolve.[3]
Product Discoloration Presence of impurities or degradation products.- Ensure high purity of starting materials (benzonitrile and dicyandiamide).[1] - Perform recrystallization of the final product from a suitable solvent (e.g., ethanol, water, or a mixture) to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent industrial method is the reaction of benzonitrile with dicyandiamide in the presence of a basic catalyst, such as potassium hydroxide, at elevated temperatures.[2][4]

Q2: What are the primary by-products to expect in this compound synthesis?

A2: The most common impurities are unreacted starting materials (dicyandiamide and benzonitrile) and melamine, which is formed from the self-condensation of dicyandiamide.[2] Other triazine derivatives can also form under certain conditions.

Q3: How can I minimize the formation of melamine?

A3: To minimize melamine formation, it is crucial to control the reaction temperature and ensure a proper stoichiometric ratio of reactants. Using a slight excess of benzonitrile can favor the formation of this compound over the self-condensation of dicyandiamide.

Q4: What is the recommended purification method for crude this compound?

A4: A common and effective purification protocol involves washing the crude product with hot water to remove unreacted dicyandiamide and melamine.[2] For higher purity, recrystallization from a suitable solvent such as ethanol or a mixed solvent system is recommended.[1]

Q5: How does the choice of solvent affect the reaction?

A5: The reaction solvent can significantly influence by-product formation. For instance, using tertiary alcohols as solvents has been reported to suppress by-product formation and lead to higher yields of purer this compound compared to other solvents like methyl cellosolve.[3] Greener alternatives like polyethylene glycol 400 (PEG 400) have also been explored to replace more hazardous solvents.[5]

Q6: What analytical techniques are suitable for assessing the purity of this compound?

A6: High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of this compound and quantifying impurities.[1] Other techniques include melting point determination and infrared (IR) spectroscopy.[1] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of the crude reaction mixture to identify by-products.

Experimental Protocols

Synthesis of this compound

This protocol is a representative method for the synthesis of this compound.

Materials:

  • Benzonitrile (high purity)

  • Dicyandiamide (high purity)

  • Potassium Hydroxide (KOH)

  • Methyl Cellosolve (or a tertiary alcohol for reduced by-products)

Procedure:

  • In a flask equipped with a mechanical stirrer, reflux condenser, and heating mantle, dissolve 5g of potassium hydroxide in 100 mL of methyl cellosolve.

  • Add 50.4 g (0.6 mole) of dicyandiamide and 50 g (0.48 mole) of benzonitrile to the flask.

  • Stir the mixture and heat. An exothermic reaction will begin when the temperature reaches 90-110°C, and a white solid will precipitate.

  • Control the reaction vigor by the refluxing of the solvent.

  • After the exothermic reaction subsides, continue to stir and reflux the mixture for 5 hours to ensure the reaction goes to completion.[2]

  • Cool the mixture to room temperature and filter the solid product.

  • Wash the collected solid by suspending it in hot water, then filter again.

  • Dry the purified product. The expected yield is in the range of 75-87%.[2]

Purification by Recrystallization

Procedure:

  • Transfer the crude this compound to a flask.

  • Add a suitable solvent (e.g., ethanol, or an ethanol/water mixture) in small portions while heating and stirring until the solid is completely dissolved.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • For maximum yield, the flask can be placed in an ice bath to further encourage crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

HPLC Method for Purity Analysis

This is a general HPLC method for the analysis of this compound and its potential impurities.

Parameter Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile). A common mobile phase could be a 60:40 (v/v) mixture of water and methanol.[6][7]
Flow Rate 1.0 mL/min[6][7]
Detection UV detector at a wavelength where this compound has strong absorbance, such as 254 nm.[8]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 30°C)

Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Benzonitrile + Dicyandiamide Catalyst KOH / Solvent Reaction Heating & Reflux (90-110°C) Catalyst->Reaction Cooling Cooling to RT Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Hot Water Wash Filtration->Washing Drying Drying Washing->Drying HPLC HPLC Purity Drying->HPLC MP Melting Point Drying->MP IR IR Spectroscopy Drying->IR

Caption: Experimental workflow for this compound synthesis and analysis.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions cluster_factors Influencing Factors BN Benzonitrile BG This compound BN->BG Other_Triazines Other Triazines BN->Other_Triazines Side Reactions DCD Dicyandiamide DCD->BG Melamine Melamine DCD->Melamine Self-condensation (High Temp) DCD->Other_Triazines Side Reactions Temp Temperature Temp->Melamine Solvent Solvent Solvent->Other_Triazines Ratio Reactant Ratio Ratio->BG

Caption: Factors influencing by-product formation in this compound synthesis.

References

Troubleshooting curing issues in Benzoguanamine-formaldehyde resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoguanamine-formaldehyde (BF) resins. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

This guide addresses specific curing problems that may arise during the use of BF resins.

Issue 1: Resin Fails to Cure or Cures Incompletely

Q1: My BF resin is not hardening or remains tacky after the recommended curing time. What are the potential causes and how can I fix this?

A1: Incomplete or failed curing of BF resins is a common issue that can stem from several factors. Here are the primary causes and their corresponding solutions:

  • Incorrect Mix Ratio: An improper ratio of resin to hardener or catalyst is a frequent cause of curing failure.

    • Solution: Accurately measure all components by weight or volume as specified in the product's technical data sheet. Use calibrated scales and measuring equipment.

  • Inadequate Mixing: If the resin, hardener, and catalyst are not thoroughly mixed, localized areas of uncured or partially cured material can result.

    • Solution: Mix the components for the recommended duration, ensuring to scrape the sides and bottom of the mixing vessel to incorporate all materials. A consistent, streak-free mixture is desired.

  • Low Curing Temperature: The curing of BF resins is a temperature-dependent chemical reaction.

    • Solution: Ensure the curing oven or press is calibrated and maintains the specified temperature. Curing temperatures for BF resins, often in blends with melamine-formaldehyde (MF) resins, can range from 140°C to 160°C.[1] For some applications, curing can be achieved at temperatures between 100°C and 180°C.[2]

  • Presence of Moisture: Contamination with water can inhibit the curing reaction.

    • Solution: Use dry equipment and work in a controlled-humidity environment. Ensure that all components and substrates are free from moisture before mixing and application.

  • Incorrect Catalyst: The type and concentration of the catalyst are crucial for proper curing.

    • Solution: Verify that you are using the correct catalyst for your specific BF resin system. Acid catalysts, such as p-toluenesulfonic acid, are commonly used.[3] In some formulations, catalysts like phthalic anhydride may be employed.[4]

Issue 2: Cured Resin Exhibits Surface Defects

Q2: My cured BF resin shows surface defects like pinholes, bubbles, or a cloudy appearance. What causes these issues?

A2: Surface defects in cured BF resins can compromise the quality and performance of the final product. The table below summarizes common defects, their causes, and recommended solutions.

DefectPotential CausesTroubleshooting Solutions
Pinholes - Trapped air or volatiles escaping during cure.- Contamination on the substrate.[5]- Degas the resin mixture under vacuum before application.- Ensure the substrate is clean and properly prepared.- Optimize the curing temperature profile to allow for gradual volatile release.
Bubbles - Air entrapment during mixing.- Outgassing from the substrate or resin during heating.[5]- Mix components slowly and thoroughly to avoid introducing air.- Apply a thin initial coat to seal the substrate before applying the full layer.- Use a slower heating rate during the initial stages of curing.
Cloudiness/Haze - Incompatibility of components.- High humidity during curing.- Ensure all components are compatible and properly dispersed.- Cure in a low-humidity environment.
Gassiness - Under-reacted resin components leading to volatile evolution during molding.- Ensure the this compound-formaldehyde reaction has proceeded to the appropriate degree before blending with other components.[4]

Logical Troubleshooting Workflow for Curing Issues

Troubleshooting Curing Issues in this compound-Formaldehyde Resins start Curing Issue Identified check_mix_ratio 1. Verify Mix Ratio start->check_mix_ratio check_mixing 2. Review Mixing Procedure check_mix_ratio->check_mixing Correct adjust_ratio Solution: Remeasure components accurately. check_mix_ratio->adjust_ratio Incorrect check_temp 3. Check Curing Temperature & Time check_mixing->check_temp Adequate remix Solution: Remix thoroughly, scraping sides and bottom. check_mixing->remix Inadequate check_moisture 4. Inspect for Moisture Contamination check_temp->check_moisture Correct adjust_cure Solution: Calibrate equipment and adjust cure schedule. check_temp->adjust_cure Incorrect check_catalyst 5. Confirm Catalyst Type & Concentration check_moisture->check_catalyst Absent dry_components Solution: Use dry equipment and control humidity. check_moisture->dry_components Present correct_catalyst Solution: Use the correct catalyst at the specified concentration. check_catalyst->correct_catalyst Incorrect

Caption: A logical workflow for troubleshooting common curing issues with BF resins.

Frequently Asked Questions (FAQs)

Q3: What is the typical curing mechanism for this compound-formaldehyde resins?

A3: The curing of BF resins, similar to other amino resins, proceeds through a two-stage process:

  • Methylolation: this compound reacts with formaldehyde under alkaline conditions in an addition reaction to form methylol benzoguanamines.

  • Condensation: Under heat and typically acidic conditions, the methylol groups condense with each other or with other reactive groups (like hydroxyl groups on a co-reactant polymer) to form methylene or ether linkages, resulting in a crosslinked, three-dimensional network.[1]

Curing Reaction Pathway

Curing_Mechanism This compound This compound Methylolation Methylolation (Alkaline conditions) This compound->Methylolation Formaldehyde Formaldehyde Formaldehyde->Methylolation Methylol_this compound Methylol this compound Condensation Condensation (Heat, Acid Catalyst) Methylol_this compound->Condensation Crosslinked_Network Crosslinked Network (Methylene/Ether Linkages) Methylolation->Methylol_this compound Condensation->Crosslinked_Network

Caption: The two-stage curing mechanism of this compound-formaldehyde resins.

Q4: How does the molar ratio of formaldehyde to this compound affect curing?

A4: The molar ratio of formaldehyde to this compound is a critical parameter that influences the properties of the resulting resin and its curing behavior. The mole ratio can vary, for instance, between 1:1 and 1:4 (this compound to formaldehyde).[4] A higher formaldehyde ratio generally leads to a higher degree of methylolation, resulting in a higher crosslink density in the cured resin. This can affect properties such as hardness, flexibility, and chemical resistance.

Q5: What are the key differences in curing between this compound-formaldehyde (BF) and melamine-formaldehyde (MF) resins?

A5: While both are amino resins, there are important distinctions:

  • Functionality: this compound has two amino groups per molecule, whereas melamine has three. This lower functionality in BF resins typically results in a lower crosslink density.[6]

  • Properties: Consequently, cured BF resins are generally more flexible and tougher than MF resins.[6] They also exhibit better adhesion and resistance to alkaline chemicals.[6] However, BF resins have lower UV resistance compared to MF resins.[6]

  • Reactivity: The reactivity can differ, influencing the required curing conditions and catalyst selection.

Q6: Can I use the same catalysts for both BF and MF resins?

A6: Generally, the types of catalysts used are similar, primarily acid catalysts. However, the optimal catalyst and its concentration may differ. For BF resins, both strong and weak acid catalysts can be effective. The choice of catalyst can significantly impact the pot life and curing performance of the adhesive or coating system.[7] It is always recommended to consult the manufacturer's guidelines for the specific resin system being used.

Experimental Protocols

Protocol 1: Monitoring Cure Progression using Differential Scanning Calorimetry (DSC)

Objective: To determine the heat of reaction and monitor the extent of cure of a BF resin system.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the uncured, thoroughly mixed BF resin formulation into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Dynamic Scan: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 250°C).

  • Data Analysis: Integrate the area under the exothermic peak to determine the total heat of reaction (ΔH_total).

  • Isothermal Scan (Optional): To determine the degree of cure at a specific temperature, hold a new sample at the desired isothermal curing temperature and monitor the heat flow until the reaction is complete. The degree of cure at any time 't' can be calculated as the ratio of the heat evolved up to time 't' to the ΔH_total from the dynamic scan.

Experimental Workflow for DSC Analysis

DSC_Workflow prep_sample 1. Prepare Sample (5-10 mg in DSC pan) load_dsc 2. Load Sample and Reference into DSC Instrument prep_sample->load_dsc run_scan 3. Perform Dynamic Scan (e.g., 10°C/min to 250°C) load_dsc->run_scan analyze_data 4. Analyze Data (Integrate exotherm) run_scan->analyze_data determine_cure 5. Determine ΔH_total and Degree of Cure analyze_data->determine_cure

Caption: A typical experimental workflow for analyzing BF resin curing using DSC.

Protocol 2: Characterizing Cure using Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To chemically monitor the curing process by observing changes in functional groups.

Methodology:

  • Sample Preparation: Apply a thin film of the uncured resin onto an appropriate IR-transparent substrate (e.g., KBr or NaCl plates).

  • Initial Spectrum: Obtain an FTIR spectrum of the uncured sample.

  • Curing: Place the sample in an oven at the desired curing temperature for a specific time interval.

  • Spectral Acquisition: Remove the sample from the oven, allow it to cool to room temperature, and acquire another FTIR spectrum.

  • Repeat: Repeat steps 3 and 4 for a series of curing times.

  • Data Analysis: Monitor the decrease in the intensity of peaks associated with reactive groups (e.g., N-H and -CH2OH) and the appearance or change in peaks corresponding to the formation of crosslinks (e.g., ether or methylene bridges). A band corresponding to the monosubstituted benzene ring (around 705 cm⁻¹) can be used as an internal standard to normalize peak intensities.[1]

Protocol 3: Assessing Mechanical Properties of Cured Resin using Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the BF resin as a function of temperature to determine the glass transition temperature (Tg) and assess the degree of cure.

Methodology:

  • Sample Preparation: Prepare a rectangular specimen of the cured BF resin with precise dimensions.

  • Instrument Setup: Mount the sample in the DMA instrument in a suitable fixture (e.g., single cantilever or tensile).

  • Temperature Sweep: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature from a sub-ambient temperature to a temperature above the expected Tg (e.g., -50°C to 200°C) at a controlled heating rate (e.g., 3°C/min).

  • Data Analysis: Plot the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg). A higher Tg generally indicates a higher degree of cure.[3]

References

Improving the storage stability of Benzoguanamine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the storage stability of benzoguanamine solutions. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and stability data to ensure the integrity of your experiments.

Troubleshooting Guide: Common Issues with this compound Solutions

IssuePotential Cause(s)Recommended Action(s)
Precipitation or Cloudiness Low Solubility: this compound has very poor solubility in water (0.03 g/100mL at 20°C).[1][2] Solvent Evaporation: Loss of solvent can increase the concentration beyond the solubility limit. Temperature Fluctuation: Solubility may decrease at lower temperatures. pH Shift: Changes in pH can affect the solubility of this weakly basic compound.- Use a co-solvent such as ethanol, acetone, or dimethylformamide to increase solubility.[3] - Ensure containers are tightly sealed to prevent solvent evaporation. - Store solutions at a constant, controlled temperature. - Maintain a stable pH, ideally in a slightly acidic to neutral range, using a suitable buffer system.
Discoloration (Yellowing) Degradation: Exposure to light (photodegradation) or high temperatures can lead to the formation of colored degradation products. Oxidation: Reaction with atmospheric oxygen or oxidizing agents in the solvent can cause discoloration.- Store solutions in amber glass vials or protect them from light. - Store solutions at recommended cool temperatures (e.g., 2-8°C). - Use high-purity solvents and consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Loss of Potency or Inconsistent Results Chemical Degradation: Hydrolysis, oxidation, or photodegradation can reduce the concentration of active this compound. Inaccurate Initial Concentration: Incomplete dissolution of the solid this compound.- Perform a stability study under your specific storage conditions to determine the shelf-life of the solution. - Re-qualify the concentration of the solution using a validated analytical method (e.g., HPLC) before use if stored for an extended period. - Ensure complete dissolution during preparation by using appropriate solvents and agitation. Sonication may be carefully applied.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound solutions?

A1: Due to its very poor water solubility, an organic co-solvent is often necessary for aqueous applications.[1][2] Ethanol and acetone are suitable options for increasing solubility.[3] For non-aqueous applications, dimethylformamide and methyl cellosolve can be used.[2][4] The choice of solvent should be compatible with your experimental design and should be of high purity to avoid introducing contaminants that could accelerate degradation.

Q2: How should I store my this compound solutions to maximize stability?

A2: For optimal stability, solutions should be stored in tightly sealed, amber glass containers to protect from light and prevent solvent evaporation. Storage at cool temperatures (2-8°C) is recommended to minimize thermal degradation. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q3: My this compound solution has precipitated. Can I still use it?

A3: It is not recommended to use a solution after precipitation has occurred. The concentration of the supernatant will be lower than the intended concentration, leading to inaccurate results. The precipitate may also contain degradation products. It is best to discard the solution and prepare a fresh one, taking measures to improve solubility as described in the troubleshooting guide.

Q4: What are the likely degradation pathways for this compound in solution?

A4: While specific studies on this compound are limited, analogous s-triazine compounds are known to degrade via hydrolysis and photodegradation. Potential pathways for this compound include:

  • Hydrolysis: The amino groups on the triazine ring can be hydrolyzed, particularly under acidic or basic conditions, to form hydroxylated derivatives.

  • Photodegradation: Exposure to UV light can induce cleavage of the side chains or the triazine ring itself.[5]

Q5: How can I check the stability of my this compound solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the stability of a solution. This involves analyzing the solution at various time points and under different storage conditions to quantify the amount of this compound remaining and to detect the formation of any degradation products. A forced degradation study can help develop and validate such a method.

Quantitative Stability Data

Table 1: Estimated Hydrolytic Stability of this compound in Aqueous Solution (Data is analogous from studies on other s-triazine compounds and should be used as an estimate. Actual stability should be confirmed experimentally.)

pHTemperature (°C)Estimated Half-life (t½)
325> 200 days
725> 300 days
925~ 150 days
760~ 30 days

Table 2: Estimated Photodegradation Quantum Yields for this compound in Aqueous Solution (Quantum yield (Φ) is a measure of the efficiency of a photochemical process. A lower value indicates higher stability. Data is analogous from studies on other s-triazine compounds.)

SolventEstimated Quantum Yield (Φ)
Water0.05 - 0.06
Acetonitrile~0.03
Hexane~0.03

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Solution

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, primarily using HPLC.

Objective: To assess the stability of a this compound solution under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 M HCl. Store at 60°C for up to 48 hours. Take samples at 0, 2, 8, 24, and 48 hours. Neutralize samples before HPLC analysis.

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 M NaOH. Store at 60°C for up to 48 hours. Take samples at 0, 2, 8, 24, and 48 hours. Neutralize samples before HPLC analysis.

    • Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for up to 48 hours. Take samples at 0, 2, 8, 24, and 48 hours.

    • Thermal Degradation: Store the stock solution at 80°C for up to 72 hours. Take samples at regular intervals. Also, store a control sample at the recommended storage temperature (e.g., 4°C).

    • Photodegradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7] A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • Sample Analysis:

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer).

    • Monitor the elution of this compound and any new peaks (degradation products) using a UV detector at an appropriate wavelength (e.g., determined by UV scan of this compound).

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each stress condition.

    • Evaluate the chromatograms for the appearance of new peaks. Ensure that the main peak is well-resolved from any degradation product peaks.

    • If significant degradation is observed, the degradation rate constant (k) and half-life (t½) can be calculated assuming first-order kinetics.

Visualizations

Experimental Workflow for Forced Degradation Study```dot

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Data cluster_outcome Outcome prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H₂O₂, RT) prep->oxidation thermal Thermal (80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Calculate % Degradation Identify Degradation Products hplc->data outcome Establish Stability-Indicating Method & Degradation Pathway data->outcome

Caption: Potential degradation pathways for this compound in solution.

References

Addressing poor adhesion of Benzoguanamine-based coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals working with benzoguanamine-based coatings, with a focus on addressing poor adhesion.

Troubleshooting Guide: Poor Adhesion

Poor adhesion of this compound-based coatings to a substrate is a common issue that can arise from several factors throughout the coating process. This guide provides a systematic approach to identifying and resolving adhesion failures.

Question: My this compound-based coating is exhibiting poor adhesion after curing. What are the potential causes and how can I troubleshoot the issue?

Answer:

Poor adhesion, often observed as flaking, peeling, or delamination, can be attributed to issues in one of four main areas: substrate preparation, coating formulation, application, or curing. Follow this step-by-step guide to diagnose the problem.

Step 1: Evaluate Substrate Preparation

Inadequate surface preparation is the most common cause of adhesion failure.[1][2] The substrate must be clean and properly profiled to ensure good mechanical and chemical bonding.

  • Is the substrate completely clean?

    • Issue: The presence of contaminants such as oils, grease, dust, rust, or mill scale can act as a barrier between the coating and the substrate, preventing proper adhesion.[1][2]

    • Solution: Implement a thorough cleaning process. This may include solvent wiping, alkaline washing, or ultrasonic baths in acetone or isopropanol.[2] Ensure hands are clean or gloves are worn when handling prepared substrates to prevent re-contamination.[3]

  • Does the substrate have the correct surface profile?

    • Issue: Excessively smooth surfaces do not provide enough of a profile for the coating to "grip" onto, leading to poor mechanical adhesion.[2]

    • Solution: The surface should be mechanically or chemically profiled. Methods like abrasive blasting or chemical etching can create the necessary surface roughness.[2]

  • Is there a weak boundary layer?

    • Issue: A weak boundary layer can form from corrosion or oxide layers on metal surfaces, or from residual release agents on polymeric surfaces. This layer itself may have poor cohesion, leading to failure even if the coating adheres well to it.

    • Solution: Ensure all corrosion and oxide layers are removed through appropriate mechanical or chemical means. For polymeric surfaces, ensure all mold release agents are thoroughly removed.

Step 2: Analyze the Coating Formulation

The composition of your this compound-based coating is critical for achieving the desired adhesion and other performance properties.

  • Is the ratio of this compound resin to the primary resin (e.g., alkyd, acrylic) correct?

    • Issue: An incorrect ratio can lead to a brittle or poorly cross-linked film. This compound is often used to improve flexibility and chemical resistance.[4][5] An imbalance can compromise the coating's mechanical properties.

    • Solution: Refer to your formulation's technical data sheet. A common starting point for this compound-alkyd baking enamels is a ratio of 20-40 parts this compound resin to 80-60 parts alkyd resin by weight of resin solids.[4]

  • Is an adhesion promoter necessary and, if so, is it being used correctly?

    • Issue: Some substrates, particularly plastics like polypropylene and TPO, have low surface energy and require an adhesion promoter to achieve a strong bond.[6]

    • Solution: Consider incorporating an adhesion promoter into your formulation or as a primer. Organofunctional silanes and chlorinated polyolefins are common types of adhesion promoters.[6] The concentration of the adhesion promoter is also critical and should be optimized for your specific system.

Step 3: Review the Application Process

The way the coating is applied can significantly impact its final adhesion.

  • Is the coating being applied at the correct thickness?

    • Issue: If the coating is too thick, it can lead to solvent entrapment, causing blistering and subsequent peeling.[7] An overly thick application can also result in incomplete curing. Conversely, a coating that is too thin may not provide adequate performance.

    • Solution: Use a wet film thickness gauge during application to ensure you are meeting the formulation's specifications. Multiple thin coats are often better than one thick coat.[7]

  • Are the environmental conditions during application appropriate?

    • Issue: High humidity or low temperatures can affect how the coating wets the surface and can also interfere with the curing process.[1][8] Applying a coating in conditions where the surface temperature is near the dew point can lead to moisture condensation on the surface, which will severely hinder adhesion.

    • Solution: Apply the coating in a climate-controlled environment. Ensure the substrate temperature is at least 3°C (5°F) above the dew point.

Step 4: Verify the Curing Process

This compound-based coatings are thermosetting and require a specific time and temperature to achieve full cross-linking and adhesion.

  • Are the curing time and temperature correct?

    • Issue: Under-curing will result in a soft film with poor mechanical and adhesion properties. Over-curing can make the film brittle and stressed, which can also lead to adhesion failure.[2][8]

    • Solution: Adhere strictly to the curing schedule specified in your experimental protocol or technical data sheet. A typical baking schedule for a this compound-alkyd enamel is 20 minutes at 150°C (300°F).[4] Verify that your oven's temperature is accurate and uniform.[2]

  • Is there sufficient air circulation in the curing oven?

    • Issue: Poor air circulation can lead to uneven heating and the buildup of solvent vapors, both of which can negatively impact the cure and adhesion.[2]

    • Solution: Ensure your curing oven has adequate ventilation and airflow to maintain a consistent temperature and remove volatile byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a coating formulation?

A1: this compound is a triazine derivative used as a cross-linking agent and resin modifier in thermosetting coatings.[4] When reacted with formaldehyde, it forms a resin that can cross-link with other resins like alkyds, polyesters, and acrylics that have hydroxyl groups. Compared to melamine-formaldehyde resins, this compound-formaldehyde resins typically provide coatings with improved flexibility, gloss, and alkali resistance.[5][9]

Q2: How does the ratio of this compound-formaldehyde resin to alkyd resin affect adhesion?

A2: The ratio of the amino resin (this compound-formaldehyde) to the alkyd resin is a critical factor influencing the properties of the cured film. While specific data for this compound is proprietary, studies on similar melamine-alkyd systems show that increasing the amino resin content generally increases hardness and cross-link density. However, an excessively high amino resin content can lead to a brittle film, which may negatively impact adhesion. An optimal ratio, often around 75 parts alkyd to 25 parts amino resin, is typically sought to balance hardness, flexibility, and adhesion.

Q3: Can I use a this compound-based coating on plastic substrates?

A3: Yes, but adhesion to many plastics, especially low surface energy plastics like polypropylene (PP) and thermoplastic olefins (TPO), is challenging.[6] To achieve good adhesion on these substrates, it is often necessary to use a primer or incorporate an adhesion promoter, such as a chlorinated polyolefin, into the coating formulation.[6] Surface treatment of the plastic, such as corona or plasma treatment, may also be required.

Q4: What is "amine blush" and can it affect the adhesion of subsequent coats?

A4: Amine blush is a waxy layer that can form on the surface of some amine-cured epoxy coatings as they cure, particularly in cool, humid conditions. While this compound itself is an amino resin, "amine blush" is more commonly associated with epoxy systems. However, if you are applying a this compound topcoat over an epoxy primer, any blush on the primer surface will act as a contaminant and severely hinder the adhesion of the topcoat. The blush must be washed off with soap and water before recoating.

Q5: My coating passed the initial adhesion test but failed after a few weeks. What could be the cause?

A5: This phenomenon, known as delayed adhesion failure, can be due to several factors. One common cause is the presence of soluble salts or other contaminants at the coating-substrate interface. These can draw moisture through the coating over time, leading to osmotic blistering and a loss of adhesion. Another possibility is that the coating is slowly being degraded by environmental factors like UV radiation or chemical exposure, for which it was not formulated. Finally, internal stresses in the coating, which can develop over time, may eventually exceed the adhesive strength to the substrate.

Data Presentation

The following tables provide quantitative data on factors affecting the adhesion of amino resin-based coatings.

Table 1: Effect of Alkyd/Amino Resin Ratio and Curing Temperature on Adhesion

(Note: This data is for a butylated melamine-formaldehyde resin system, which is chemically similar to this compound-formaldehyde systems and illustrates the general principles of how formulation and curing parameters affect adhesion.)

Sample IDAlkyd/Amino Resin Ratio (w/w)Curing Temperature (°C)Curing Time (min)Adhesion (ASTM D3359)
185/1513030GT-0 (Excellent)
280/2013030GT-0 (Excellent)
375/2513030GT-0 (Excellent)
470/3013030GT-0 (Excellent)
575/2510030Sticky, not tested
675/2512030GT-0 (Excellent)
775/2516030GT-0 (Excellent)

GT-0 corresponds to the best adhesion rating (5B) in the ASTM D3359 standard, where there is no peeling or removal of the coating.

Table 2: ASTM D3359 Adhesion Test Rating Scale (Method B)

ClassificationPercent Area RemovedDescription of Test Area
5B 0%The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
4B Less than 5%Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
3B 5% to 15%Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
2B 15% to 35%The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
1B 35% to 65%The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
0B Greater than 65%Flaking and detachment worse than Grade 1.

Experimental Protocols

Protocol 1: Preparation of a this compound-Alkyd Baking Enamel

This protocol is based on a typical formulation for an industrial baking enamel.[4]

Materials:

  • Alkyd resin solution (e.g., medium oil alkyd, 50% solids in xylene)

  • This compound-formaldehyde resin solution (e.g., 60% solids in butanol/xylene)

  • Pigment (e.g., Titanium Dioxide, TiO2)

  • Solvent blend (e.g., xylene, butanol)

  • Steel test panels (e.g., cold-rolled steel, 10 cm x 15 cm)

  • Degreasing solvent (e.g., acetone)

Procedure:

  • Pigment Dispersion: a. In a suitable mixing vessel, combine 45 parts by weight of TiO2 pigment with 60 parts by weight of the alkyd resin solution. b. Disperse the pigment into the resin using a high-speed disperser or ball mill until a Hegman grind of 7+ is achieved. This ensures that the pigment is finely and uniformly distributed.

  • Let-Down (Coating Formulation): a. To the pigment dispersion, slowly add the remaining alkyd resin and 50 parts by weight of the this compound-formaldehyde resin solution under constant, low-speed mixing. The final resin solids ratio should be approximately 70:30 (alkyd:this compound). b. Add the solvent blend as needed to reduce the viscosity of the enamel. For spray application, a viscosity of approximately 24 seconds as measured with a #4 Ford cup is a good target.

  • Substrate Preparation: a. Thoroughly clean the steel test panels by wiping them with acetone to remove any oils or contaminants. b. If required, mechanically abrade the surface using fine-grit sandpaper or grit blasting to create a surface profile, then re-clean with acetone.

  • Coating Application: a. Apply the formulated enamel to the prepared steel panels using a film applicator, spray gun, or draw-down bar to achieve a consistent dry film thickness of 1.5 mils (approximately 38 micrometers). b. Allow the coated panels to air dry (flash off) for 15 minutes to allow some of the solvent to evaporate before baking.[4]

  • Curing: a. Place the panels in a preheated, forced-draft oven. b. Bake the panels for 20 minutes at 150°C (300°F).[4] c. After the baking cycle is complete, remove the panels from the oven and allow them to cool to room temperature before testing.

Protocol 2: Adhesion Testing via ASTM D3359 (Method B - Cross-Cut Tape Test)

This protocol describes the standardized method for evaluating coating adhesion on substrates where the dry film thickness is less than 5 mils (125 µm).[10][11][12]

Materials:

  • Cured coated panel

  • Cross-hatch cutting tool with a sharp blade

  • Pressure-sensitive tape as specified by the ASTM standard (e.g., Elcometer 99)

  • Soft brush

  • Illuminated magnifier

Procedure:

  • Test Area Selection: Choose a flat, smooth area on the coated panel that is free from blemishes or surface imperfections.

  • Making the Cuts: a. Place the cutting guide of the cross-hatch tool firmly on the surface of the coating. b. In one steady motion, make a series of parallel cuts through the coating down to the substrate. c. Rotate the cutting guide 90 degrees and make a second series of cuts perpendicular to the first, creating a lattice pattern of small squares.

  • Cleaning the Cut Area: Gently brush the cut area with the soft brush to remove any loose flakes or debris from the coating.

  • Tape Application: a. Dispense a piece of the specified pressure-sensitive tape approximately 75 mm (3 inches) long. b. Center the tape over the lattice pattern and press it down firmly with your finger or a pencil eraser to ensure good contact with the coating.

  • Tape Removal: a. Within 90 seconds of applying the tape, grasp the free end and pull it off rapidly and smoothly back on itself at an angle as close to 180° as possible.[13]

  • Inspection and Rating: a. Using the illuminated magnifier, carefully inspect the grid area for any removal of the coating. b. Compare the appearance of the grid to the descriptions and illustrations in the ASTM D3359 standard (see Table 2 above) to assign an adhesion rating from 5B (best) to 0B (worst).[11]

Visualizations

Troubleshooting Workflow for Poor Adhesion

Adhesion_Troubleshooting start Poor Adhesion Observed (Flaking, Peeling) sub_prep Step 1: Evaluate Substrate Preparation start->sub_prep clean Is substrate clean? (No oils, grease, dust) sub_prep->clean formulation Step 2: Analyze Formulation ratio Is resin ratio correct? formulation->ratio application Step 3: Review Application thickness Is film thickness correct? application->thickness curing Step 4: Verify Curing schedule Is cure time/temp correct? curing->schedule profile Is surface profile adequate? clean->profile  Yes solution_clean Solution: Implement thorough cleaning protocol clean->solution_clean  No profile->formulation  Yes solution_profile Solution: Mechanically or chemically etch surface profile->solution_profile  No promoter Is adhesion promoter needed/correct? ratio->promoter  Yes solution_ratio Solution: Adjust resin ratio (e.g., 70:30 to 80:20 Alkyd:Amino) ratio->solution_ratio  No promoter->application  Yes solution_promoter Solution: Incorporate silane or polyolefin adhesion promoter promoter->solution_promoter  No conditions Are environmental conditions OK? thickness->conditions  Yes solution_thickness Solution: Measure and control wet film thickness thickness->solution_thickness  No conditions->curing  Yes solution_conditions Solution: Control temperature and humidity; check dew point conditions->solution_conditions  No solution_schedule Solution: Verify oven temperature and cure schedule schedule->solution_schedule  No end_node Adhesion Issue Resolved schedule->end_node  Yes solution_clean->end_node solution_profile->end_node solution_ratio->end_node solution_promoter->end_node solution_thickness->end_node solution_conditions->end_node solution_schedule->end_node

A logical workflow for troubleshooting poor adhesion in coatings.

This compound-Formaldehyde Cross-Linking with Alkyd Resin

Crosslinking_Mechanism cluster_reactants Reactants cluster_process Curing Process cluster_products Cured Polymer Network Benzo-F_Resin This compound-Formaldehyde Resin (-N-CH2-OR) Heat_Catalyst Heat (e.g., 150°C) + Acid Catalyst Benzo-F_Resin->Heat_Catalyst Alkyd_Resin Alkyd Resin (-OH) Alkyd_Resin->Heat_Catalyst Crosslinked_Polymer Cross-linked Polymer (-N-CH2-O-Alkyd) Heat_Catalyst->Crosslinked_Polymer Forms Ether Linkage Byproduct Alcohol (ROH) Heat_Catalyst->Byproduct Releases

Curing reaction between this compound-formaldehyde and alkyd resins.

References

Strategies to control the reaction kinetics of Benzoguanamine polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling the reaction kinetics of benzoguanamine polymerization. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during this compound polymerization in a question-and-answer format.

Question Possible Cause(s) Suggested Solution(s)
Why is my reaction mixture cloudy or precipitating prematurely? 1. Poor solubility of this compound: this compound has low solubility in water, which can be problematic in aqueous reaction media. 2. Incorrect pH: The pH may be in a range that promotes rapid, uncontrolled condensation, leading to insoluble high-molecular-weight polymers. 3. Low Temperature: Insufficient temperature can hinder the initial dissolution and reaction of this compound.1. Solvent Selection: Consider using a co-solvent like methyl Cellosolve or polyethylene glycol (PEG) to improve solubility. Alternatively, a solvent-free approach using paraformaldehyde at elevated temperatures can be employed.[1] 2. pH Adjustment: For the initial methylolation step, maintain a slightly alkaline pH (around 8.0-9.0) to favor the formation of soluble methylolbenzoguanamines.[2] 3. Temperature Control: Ensure the initial reaction temperature is high enough (e.g., 70-80°C) to dissolve the this compound completely.[3]
Why is the final resin sticky and failing to cure properly? 1. Incomplete Reaction: The polymerization may not have proceeded to a sufficient degree, leaving an excess of unreacted methylol groups. 2. Incorrect Reactant Ratio: An inappropriate molar ratio of this compound to formaldehyde can lead to a low degree of cross-linking. 3. Inadequate Curing Conditions: The final curing temperature or time may be insufficient to achieve full cross-linking.1. Monitor Reaction Progress: Use techniques like monitoring viscosity or a dimethylformamide/water titration to ensure the reaction has reached the desired endpoint. 2. Optimize Molar Ratio: A common starting point is a this compound to formaldehyde molar ratio between 1:1 and 1:4. A preferred ratio is often around 1:1.8.[1] 3. Adjust Curing Protocol: Increase the final curing temperature or extend the curing time as needed.
Why is the molecular weight of my polymer too low? 1. Premature Termination: Side reactions or impurities can terminate polymer chains prematurely. 2. Insufficient Condensation: The condensation stage of the reaction may not have been carried out for a long enough duration or at a high enough temperature. 3. Excessive Chain Transfer: The presence of chain transfer agents in the reaction mixture can limit the growth of polymer chains.1. Purify Reactants: Ensure that the this compound, formaldehyde, and any solvents are of high purity. 2. Control Condensation: After the initial methylolation, adjust the pH to be slightly acidic and increase the temperature to promote the condensation reaction and build molecular weight. 3. Minimize Impurities: Be mindful of any potential impurities in the reactants or from the reaction vessel that could act as chain transfer agents.
How can I control the exotherm and prevent a runaway reaction? 1. Rapid, Uncontrolled Polymerization: The reaction can be highly exothermic, especially during the condensation stage. 2. Inadequate Heat Dissipation: The reaction vessel may not be able to dissipate the generated heat effectively.1. Slow Addition of Reactants: Add the formaldehyde solution gradually to the this compound to control the initial reaction rate. 2. Use of a Reflux Condenser: A reflux condenser can help to manage the exotherm by returning the boiling solvent to the reaction mixture. 3. Cooling Bath: Have a cooling bath on standby to quickly reduce the temperature if the reaction becomes too vigorous.[4] 4. Inhibitors: In case of a runaway reaction, the addition of a small amount of an inhibitor can stop the polymerization.[4]

Frequently Asked Questions (FAQs)

1. What are the key stages of this compound polymerization?

This compound polymerization with formaldehyde typically proceeds in two main stages:

  • Methylolation (or Hydroxymethylation): This initial stage is carried out under neutral to slightly alkaline conditions (pH 7-9). The amino groups of this compound react with formaldehyde to form methylolbenzoguanamines. This stage is crucial for forming the initial building blocks of the polymer.

  • Condensation: This second stage is typically promoted by adjusting the pH to be more acidic and/or increasing the temperature. The methylol groups condense with each other or with other amino groups to form methylene or ether linkages, releasing water and building the polymer chain. This stage is where the molecular weight of the resin increases significantly.

2. How does the molar ratio of this compound to formaldehyde affect the final polymer?

The molar ratio of this compound to formaldehyde is a critical parameter that influences the properties of the final resin.

  • Low Formaldehyde Ratio (e.g., 1:1): This will result in a lower degree of methylolation and, consequently, a lower cross-link density in the cured resin. The resulting polymer may be more flexible but have lower hardness and thermal stability.

  • High Formaldehyde Ratio (e.g., 1:4): A higher ratio leads to more extensive methylolation and a higher potential for cross-linking. This generally results in a harder, more brittle, and more thermally stable cured resin.[1]

3. What is the role of pH in controlling the reaction kinetics?

The pH of the reaction medium has a profound effect on the rates of both the methylolation and condensation reactions.

  • Alkaline pH (8-9): This condition favors the methylolation reaction, leading to the formation of soluble methylolbenzoguanamines. The condensation reaction is relatively slow at this pH.

  • Acidic pH (4-6): An acidic environment catalyzes the condensation reaction, leading to a rapid increase in molecular weight and viscosity. It is crucial to carefully control the transition to an acidic pH to avoid premature gelling.

4. What are the common analytical techniques to monitor the polymerization?

Several analytical techniques can be employed to monitor the progress of the polymerization and characterize the final resin:

  • Fourier Transform Infrared (FTIR) Spectroscopy: Can be used to track the disappearance of the N-H bonds in the amino groups and the appearance of C-O bonds in methylol and ether linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, allowing for the quantification of different types of methylol groups and linkages.

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight distribution (MWD) and average molecular weights (Mn, Mw) of the polymer, providing insight into the progress of the condensation stage.

  • Viscosity Measurements: A simple and effective way to monitor the increase in molecular weight during the condensation phase. The reaction can be stopped when a target viscosity is reached.

  • Dimethylformamide (DMF)/Water Titration: A practical method to determine the extent of reaction. A sample of the resin is dissolved in DMF, and water is titrated until precipitation occurs. The amount of water required is inversely proportional to the degree of polymerization.

Quantitative Data Summary

The following tables summarize the influence of key reaction parameters on the polymerization of this compound.

Table 1: Effect of pH and Temperature on Polymerization Stages

Reaction StagepH RangeTemperature Range (°C)Primary Outcome
Methylolation 8.0 - 9.060 - 80Formation of soluble methylolbenzoguanamines
Condensation 4.0 - 6.080 - 100+Increase in molecular weight and cross-linking

Table 2: Influence of this compound:Formaldehyde Molar Ratio on Resin Properties

Molar Ratio (B:F)Expected Degree of MethylolationResulting Polymer Characteristics
1 : 1.5Low to ModerateMore flexible, lower cross-link density
1 : 2.5Moderate to HighBalanced properties
1 : 3.5HighHarder, more brittle, higher cross-link density

Experimental Protocols

Protocol 1: Two-Stage Synthesis of this compound-Formaldehyde Resin

This protocol describes a typical two-stage process involving an initial methylolation step followed by a condensation step.

Materials:

  • This compound

  • Formaldehyde solution (37%)

  • Sodium hydroxide solution (1 M)

  • Formic acid (or other suitable acid)

  • Reaction vessel with a reflux condenser, stirrer, and temperature control

Procedure:

  • Methylolation Stage:

    • Charge the reaction vessel with this compound and formaldehyde solution in the desired molar ratio (e.g., 1:2.5).

    • Adjust the pH of the mixture to 8.0-8.5 using the sodium hydroxide solution.

    • Heat the mixture to 70-80°C with stirring until all the this compound has dissolved and the solution is clear.

    • Maintain this temperature for 1-2 hours to allow for the completion of the methylolation reaction.

  • Condensation Stage:

    • Cool the reaction mixture slightly.

    • Carefully adjust the pH to 4.5-5.5 with formic acid. Caution: The condensation reaction is exothermic and can proceed rapidly.

    • Increase the temperature to 90-100°C and monitor the viscosity of the reaction mixture.

    • Continue the reaction until the desired viscosity or degree of polymerization is reached. This can be determined by taking samples and performing a DMF/water titration.

    • Once the target viscosity is achieved, cool the reactor to stop the reaction and store the resin appropriately.

Protocol 2: Monitoring Reaction Progress using FTIR

This protocol outlines how to use FTIR to monitor the key chemical transformations during the polymerization.

Procedure:

  • At regular intervals during the reaction, withdraw a small aliquot of the reaction mixture.

  • Prepare a thin film of the sample on a KBr disc or use an ATR-FTIR accessory.

  • Record the FTIR spectrum.

  • Monitor the following spectral changes:

    • Decrease in N-H stretching bands: Look for a decrease in the intensity of the bands around 3300-3500 cm⁻¹, corresponding to the consumption of the primary amino groups of this compound.

    • Appearance of O-H stretching band: An increase in the broad band around 3300-3400 cm⁻¹ indicates the formation of methylol (-CH₂OH) groups.

    • Changes in the C-N stretching region: Monitor changes in the region around 1500-1600 cm⁻¹ which are characteristic of the triazine ring.

    • Formation of ether linkages: The appearance of a band around 1100 cm⁻¹ can indicate the formation of methylene ether bridges (-CH₂-O-CH₂-) during the condensation stage.

Visualizations

Benzoguanamine_Polymerization_Pathway cluster_0 Methylolation (pH 8-9) This compound This compound Methylol_this compound Methylol this compound (Intermediate) This compound->Methylol_this compound Formaldehyde Formaldehyde Formaldehyde->Methylol_this compound Polymer This compound-Formaldehyde Resin Methylol_this compound->Polymer Condensation (Acid Catalyzed) Water Water Methylol_this compound->Water

Caption: Signaling pathway of this compound polymerization.

Experimental_Workflow Start Start: Prepare Reactants (this compound, Formaldehyde) Methylolation Methylolation Stage (pH 8-9, 70-80°C) Start->Methylolation Condensation Condensation Stage (pH 4-6, 90-100°C) Methylolation->Condensation Monitoring Monitor Reaction Progress (Viscosity, FTIR, etc.) Condensation->Monitoring Monitoring->Condensation Continue Reaction End End: Cool and Store Resin Monitoring->End Target Reached

Caption: Experimental workflow for this compound polymerization.

References

Technical Support Center: Purification of Crude Benzoguanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude benzoguanamine.

I. Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized from benzonitrile and dicyandiamide, may contain several impurities.[1] These include:

  • Unreacted starting materials: Benzonitrile and dicyandiamide.

  • Melamine: Formed as a byproduct.[1]

  • Other Triazine Derivatives: Structural isomers or products from side reactions.

Q2: What is the expected melting point of pure this compound?

A2: Pure this compound has a sharp melting point in the range of 227-228 °C.[1] A broad melting range or a melting point lower than this indicates the presence of impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound has varying solubility in different organic solvents. Ethanol, or a mixed solvent system such as ethanol/water, is commonly used for recrystallization. It is soluble in hot ethanol and less soluble in cold ethanol, making it a good candidate for this technique. It is sparingly soluble in water but soluble in organic solvents like ethanol and acetone.[2]

Q4: How can I assess the purity of my this compound sample?

A4: Several analytical techniques can be used to determine the purity of this compound:

  • Melting Point Analysis: A sharp melting point at 227-228 °C is a good indicator of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides quantitative data on the purity of the sample.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify impurities.

II. Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
WaterSparingly soluble[2]
EthanolSoluble[2]
AcetoneSoluble[2]
Methyl CellosolveSoluble[2]
BenzeneInsoluble[2]
ChloroformPractically insoluble[5]
Ethyl AcetatePractically insoluble[5]
Dilute HClSoluble[5]

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the purification of crude this compound using a single-solvent recrystallization method with ethanol.

Workflow Diagram:

G Recrystallization Workflow A Dissolve crude this compound in minimum hot ethanol B Hot filtration to remove insoluble impurities A->B C Slowly cool the filtrate to room temperature B->C D Cool in an ice bath to maximize crystallization C->D E Collect crystals by vacuum filtration D->E F Wash crystals with cold ethanol E->F G Dry the purified this compound crystals F->G G Acid-Base Extraction Workflow A Dissolve crude this compound in an organic solvent (e.g., dichloromethane) B Transfer to a separatory funnel A->B C Add dilute aqueous acid (e.g., 1M HCl) and shake B->C D Separate the aqueous and organic layers C->D E Wash the organic layer with water D->E Organic Layer (Impurities) F Basify the aqueous layer with a base (e.g., NaOH) to precipitate this compound D->F Aqueous Layer (this compound salt) G Collect the precipitate by vacuum filtration F->G H Wash the precipitate with water and dry G->H G Column Chromatography Workflow A Prepare silica gel slurry in a non-polar solvent B Pack the chromatography column A->B C Load the crude this compound sample B->C D Elute the column with a solvent system of increasing polarity (e.g., Hexane/Ethyl Acetate with 0.5% Triethylamine) C->D E Collect fractions D->E F Monitor fractions by TLC E->F G Combine pure fractions and evaporate the solvent F->G

References

Technical Support Center: Identifying and Characterizing Impurities in Benzoguanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and characterizing impurities in Benzoguanamine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound typically originate from its synthesis process, which is primarily the condensation of benzonitrile and dicyandiamide.[1] These impurities include:

  • Unreacted Starting Materials:

    • Benzonitrile

    • Dicyandiamide

  • By-products:

    • Melamine: Formed from the self-condensation of dicyandiamide.[2]

    • Related Triazines: Other substituted triazines may form as minor by-products.

Q2: What are the potential degradation products of this compound?

A2: this compound, being a triazine compound, can be susceptible to degradation under certain conditions. Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light, are necessary to identify potential degradation products.[3][4][5] While specific degradation pathways for this compound are not extensively published, hydrolysis of the amino groups on the triazine ring is a potential degradation route for related s-triazine compounds.[6][7]

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile of this compound.[8]

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities. A reversed-phase method with UV detection is commonly employed.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Best suited for the analysis of volatile and semi-volatile impurities, including residual solvents from the synthesis process.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of unknown impurities. Both ¹H and ¹³C NMR are valuable.[12][13][14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for the identification of functional groups and for comparing the spectrum of the sample to that of known standards of this compound and its potential impurities.[12][15]

Troubleshooting Guides

HPLC Analysis

Q4: I am observing peak tailing for the this compound peak in my HPLC analysis. What could be the cause and how can I fix it?

A4: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.

  • Possible Causes:

    • Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the basic amine groups of this compound, leading to tailing.

    • Mobile Phase pH: If the mobile phase pH is not optimal, it can affect the ionization state of this compound and increase interactions with the stationary phase.

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[16]

  • Troubleshooting Steps:

    • Use a Base-Deactivated Column: Employ a column with end-capping or a modern stationary phase designed to minimize silanol interactions.

    • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is fully protonated and reduce secondary interactions.

    • Add a Mobile Phase Modifier: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites.

    • Reduce Sample Concentration: Dilute your sample to a lower concentration.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed material.

Q5: I am having difficulty separating this compound from a closely eluting impurity. What can I do?

A5: Improving resolution between closely eluting peaks often requires methodical optimization of chromatographic conditions.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition:

      • Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol or vice versa) or adjust the gradient slope for gradient elution.

      • Aqueous Phase: Alter the pH of the aqueous portion of the mobile phase to potentially change the retention characteristics of the analyte and impurity.

    • Change the Stationary Phase: Select a column with a different selectivity (e.g., a phenyl or cyano column instead of a C18).

    • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity and improve resolution, although it may also increase peak broadening.

    • Decrease Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the run time.

GC-MS Analysis

Q6: I am not detecting any residual solvents in my this compound sample using GC-MS. Does this confirm their absence?

A6: Not necessarily. The absence of peaks could be due to several factors.

  • Troubleshooting Steps:

    • Verify Sample Preparation: Ensure that the solvent used to dissolve the this compound is appropriate and that the headspace conditions (temperature and time) are optimized for the expected residual solvents.[1]

    • Check for Analyte Loss: Volatile solvents can be lost during sample preparation if not handled properly.

    • Confirm Instrument Sensitivity: Inject a known standard of the expected residual solvents at a low concentration to confirm that the instrument has sufficient sensitivity to detect them at the required levels.

    • Review Data Processing: Ensure that the data processing parameters are appropriate for detecting small peaks.

General Characterization

Q7: How can I confirm the identity of an unknown impurity?

A7: A combination of techniques is typically required for definitive structure elucidation.

  • Workflow for Impurity Identification:

    • LC-MS Analysis: Obtain the mass-to-charge ratio (m/z) of the impurity peak to determine its molecular weight. Fragmentation data from MS/MS can provide structural clues.

    • Isolation: If the impurity is present at a sufficient level, isolate it using preparative HPLC.

    • NMR Spectroscopy: Perform ¹H, ¹³C, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) on the isolated impurity to determine its complete chemical structure.[11]

    • FTIR Spectroscopy: Obtain an FTIR spectrum of the isolated impurity to identify its functional groups and compare it with known compounds.

Experimental Protocols

Detailed Methodologies for Key Experiments

HPLC-UV Method for Impurity Profiling
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water[17]

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm[17]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the this compound sample in a mixture of water and acetonitrile (e.g., 50:50 v/v) to a concentration of approximately 1 mg/mL. Due to the low solubility of this compound in water, a higher proportion of organic solvent may be necessary.[18]

GC-MS Method for Residual Solvents
  • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Injector Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Sample Preparation (Headspace):

    • Weigh approximately 100 mg of this compound into a 20 mL headspace vial.

    • Add 5 mL of a suitable high-boiling-point solvent such as dimethyl sulfoxide (DMSO).

    • Equilibrate the vial at 80 °C for 20 minutes before injection.

Data Presentation

Table 1: Potential Impurities in this compound and their Characteristics

Impurity NameChemical StructureOriginTypical Analytical Technique
BenzonitrileC₆H₅CNUnreacted Starting MaterialGC-MS, HPLC
DicyandiamideC₂H₄N₄Unreacted Starting MaterialHPLC
MelamineC₃H₆N₆By-productHPLC

Visualizations

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Identification cluster_3 Reporting benzoguanamine_sample This compound Sample hplc HPLC-UV benzoguanamine_sample->hplc Non-volatile impurities gcms GC-MS benzoguanamine_sample->gcms Volatile impurities & Residual Solvents quantification Quantification of Known Impurities hplc->quantification identification Structure Elucidation of Unknowns hplc->identification Isolate for NMR/FTIR gcms->quantification gcms->identification nmr NMR nmr->identification ftir FTIR ftir->identification report Impurity Profile Report quantification->report identification->report

Caption: Experimental workflow for impurity analysis in this compound.

troubleshooting_peak_tailing start Peak Tailing Observed cause1 Silanol Interactions? start->cause1 solution1 Use base-deactivated column Add competing base (e.g., TEA) cause1->solution1 Yes cause2 Incorrect Mobile Phase pH? cause1->cause2 No end Symmetrical Peak solution1->end solution2 Adjust pH to be >2 units away from analyte pKa cause2->solution2 Yes cause3 Column Overload? cause2->cause3 No solution2->end solution3 Dilute sample cause3->solution3 Yes cause3->end No/Resolved solution3->end

Caption: Troubleshooting logic for HPLC peak tailing.

References

Overcoming compatibility problems in Benzoguanamine-melamine resin blends

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzoguanamine-melamine resin blends. Here, you will find solutions to common compatibility problems encountered during experimentation.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the formulation, curing, and analysis of this compound-melamine resin blends.

Q1: My this compound-melamine resin blend appears cloudy or shows signs of phase separation after mixing. What are the primary causes and how can I resolve this?

A1: Cloudiness or phase separation in your resin blend is a common indicator of incompatibility between the this compound and melamine resins, often exacerbated by the poor solubility of this compound.[1][2]

Troubleshooting Steps:

  • Solvent System Modification: this compound has very low solubility in water, a common solvent for melamine-formaldehyde resins.[1][3]

    • Recommendation: Introduce a co-solvent to improve the solubility of the this compound resin. Alcohols such as butanol or etherified alcohols like methyl cellosolve can be effective.[4] Experiment with different solvent ratios to find the optimal balance for a clear solution.

  • pH Adjustment: The pH of the reaction mixture is critical for the initial reaction and solubility of the components.

    • Recommendation: For aqueous or partially aqueous systems, maintain a basic pH (around 9.0) during the initial reaction of this compound with formaldehyde to form more soluble methylol this compound derivatives before mixing with the melamine resin.[2]

  • Order of Reaction: The sequence of reactant addition can significantly impact compatibility.

    • Recommendation: Consider a two-step reaction. First, react this compound with formaldehyde to create a more soluble prepolymer, then introduce the melamine resin or its prepolymer.[2] This pre-reaction can improve the miscibility of the two resin types.

Q2: The cured film of my this compound-melamine blend is hazy or lacks gloss. What could be the reason and how can I improve the film clarity?

A2: Haze in the cured film often points to microscopic phase separation that occurred during the curing process as the solvent evaporated and the crosslinking reaction proceeded.

Troubleshooting Steps:

  • Curing Temperature and Time Optimization: The curing profile has a substantial impact on film formation.

    • Recommendation: A rapid curing process at a high temperature might not allow sufficient time for the blend to form a homogeneous network, leading to phase separation. Conversely, a temperature that is too low may not initiate efficient crosslinking. Experiment with a stepped curing process, for instance, a lower temperature bake to slowly evaporate the solvent followed by a higher temperature cure to complete the crosslinking. Typical curing temperatures can range from 120°C to 225°C.[5][6]

  • Blend Ratio Adjustment: The ratio of this compound to melamine resin affects the crosslink density and compatibility.

    • Recommendation: Systematically vary the weight ratio of the this compound resin to the melamine resin. Ratios of approximately 70% this compound resin to 30% melamine resin have been found to be effective in some applications.[1]

  • Use of Etherified Resins: The type of resin modification can enhance compatibility.

    • Recommendation: Utilize highly etherified (e.g., methylated, butylated) this compound and melamine resins. The alkyl groups improve solubility in organic solvents and can enhance compatibility between the resin types.[3][4]

Q3: The flexibility of my cured melamine resin film is poor, leading to cracking. How can I improve it using this compound?

A3: Melamine-formaldehyde resins can form highly crosslinked, brittle films. The addition of this compound is a known method to improve flexibility.[3][5]

Troubleshooting Steps:

  • Increase this compound Content: this compound has a lower functionality (two amino groups) compared to melamine (three amino groups), which results in a lower crosslink density in the cured film.[3]

    • Recommendation: Incrementally increase the molar ratio of this compound to melamine in your formulation. This will reduce the overall crosslink density, leading to a more flexible and tougher film.[3][5]

  • Ensure Proper Curing: Incomplete curing can also lead to a brittle film.

    • Recommendation: Verify that your curing time and temperature are adequate for the specific resin blend and catalyst system you are using. Refer to the resin manufacturer's guidelines and consider performing a cure study using DSC or DMA to determine the optimal curing parameters.

Data Presentation

The following tables summarize key quantitative data for working with this compound-melamine resin blends.

Table 1: Molar Ratios of Reactants for this compound-Melamine-Formaldehyde Resin Synthesis

Reactant RatioRecommended RangePreferred RatioReference
Melamine : this compound1:2 to 3:11:1.5[2]
Total Triazines : Formaldehyde1:1.5 to 1:2.11:1.8[2]
This compound : Formaldehyde1:1 to 1:41:1.8[1]
Melamine : Formaldehyde1:1.4 to 1:31:2[1]

Table 2: Typical Curing Parameters for this compound-Melamine Blends

ParameterRangeNotesReference
Curing Temperature120°C - 225°COptimal temperature depends on the specific resin chemistry, substrate, and presence of catalysts.[5][6]
Curing Time10 - 30 minutesShorter times are typically associated with higher temperatures.[7]
Pressure (for laminates)28 - 34 kg/cm ²Primarily for applications involving impregnated papers or laminates.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Differential Scanning Calorimetry (DSC) for Cure Analysis

  • Objective: To determine the curing profile, including the onset of cure, peak exothermic temperature, and extent of reaction.

  • Procedure:

    • Accurately weigh 5-10 mg of the uncured liquid resin blend into a standard aluminum DSC pan.

    • Seal the pan hermetically to prevent the evaporation of any volatile components.

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. The temperature range should encompass the expected curing region (e.g., 30°C to 250°C).

    • Record the heat flow as a function of temperature. The exothermic peak corresponds to the curing reaction.

    • To determine the extent of cure for a partially cured sample, run a second scan on the same sample after the initial heating cycle and cooling. The residual exothermic heat can be compared to the initial heat of reaction.

2. Scanning Electron Microscopy (SEM) for Phase Separation Analysis

  • Objective: To visualize the morphology of the cured resin blend and identify any phase separation.

  • Procedure:

    • Prepare a cured film of the resin blend on a suitable substrate.

    • Fracture the cured film at cryogenic temperatures (e.g., in liquid nitrogen) to create a clean cross-section.

    • Mount the fractured sample onto an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.

    • Introduce the sample into the SEM chamber and evacuate to high vacuum.

    • Acquire secondary electron images of the cross-sectional surface at various magnifications to observe the phase morphology. Dispersed phases will appear as distinct domains within the continuous matrix.

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Cure

  • Objective: To monitor the chemical changes occurring during the curing process by tracking the disappearance of reactive groups and the appearance of new chemical bonds.

  • Procedure:

    • Cast a thin film of the uncured resin blend onto an IR-transparent substrate (e.g., a KBr pellet or a silicon wafer).

    • Place the sample in a heated transmission cell or on a heated ATR accessory within the FTIR spectrometer.

    • Record an initial FTIR spectrum at room temperature.

    • Heat the sample according to the desired curing schedule, acquiring spectra at regular intervals.

    • Monitor the changes in characteristic absorption bands, such as the decrease in the intensity of N-H and O-H stretching vibrations and the changes in the triazine ring vibrations, to follow the progress of the crosslinking reaction.

Visualizations

Chemical Structures of this compound and Melamine

Caption: Chemical structures of this compound and Melamine.

Troubleshooting Workflow for Compatibility Issues

start Start: Incompatible Blend (Cloudy, Phase Separation, Hazy Film) solvent Modify Solvent System? (e.g., add co-solvent like butanol) start->solvent ph Adjust pH? (Maintain ~9.0 for initial reaction) solvent->ph No Improvement end End: Compatible Blend (Clear, Homogeneous) solvent->end Improvement ratio Adjust Blend Ratio? (Vary this compound %) ph->ratio No Improvement ph->end Improvement curing Optimize Curing Profile? (Temperature and Time) ratio->curing No Improvement ratio->end Improvement curing->end Improvement

Caption: Troubleshooting flowchart for compatibility issues.

Experimental Workflow for Resin Blend Characterization

prep 1. Prepare Resin Blend dsc 2. DSC Analysis (Curing Profile) prep->dsc cure 3. Cure Resin Film prep->cure report 6. Report Results dsc->report sem 4. SEM Analysis (Morphology) cure->sem ftir 5. FTIR Analysis (Chemical Structure) cure->ftir sem->report ftir->report

Caption: Workflow for characterizing resin blend properties.

References

Technical Support Center: Enhancing Benzoguanamine Performance in High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Benzoguanamine in high-temperature applications.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues during your experiments with this compound-based formulations.

Problem 1: Yellowing or Discoloration of the Cured Material at High Temperatures

Possible Cause Suggested Solution
Thermal Oxidation: The aromatic amine structure of this compound can oxidize at high curing temperatures or during prolonged exposure to heat.Optimize Curing Conditions: Lower the curing temperature or use a stepped curing process to control the exotherm. Ensure the oven has uniform heat distribution to avoid localized hot spots.
Impurities: Contaminants in the this compound, co-reactants, or solvents can catalyze discoloration at elevated temperatures.Use High-Purity Reagents: Ensure all components are of high purity and free from metallic or other contaminants.
Photo-oxidation: Exposure to UV radiation, even from artificial lighting, can initiate degradation and the formation of color-causing chromophores, a process that is often accelerated by heat.Incorporate UV Stabilizers: Add a UV stabilization package to your formulation. A combination of a UV absorber (e.g., benzotriazoles) and a Hindered Amine Light Stabilizer (HALS) is often effective.
Inappropriate Formulation: The base resin or other additives may not be thermally stable, leading to degradation products that cause discoloration.Select Thermally Stable Components: Ensure all components in the formulation are rated for the intended high-temperature application.
Atmospheric Reactions: Oxygen in the curing environment can contribute to oxidative degradation.Cure in an Inert Atmosphere: If feasible for your process, curing in a nitrogen or argon atmosphere can minimize oxidation and subsequent yellowing.

Problem 2: Poor Mechanical Performance at Elevated Temperatures (e.g., Brittleness, Cracking, or Low Strength)

Possible Cause Suggested Solution
Incomplete Curing: Insufficient cross-linking will result in a lower glass transition temperature (Tg) and reduced mechanical properties at high temperatures.Optimize Cure Schedule: Increase the curing time or temperature as recommended for your specific resin system. Use techniques like Dynamic Mechanical Analysis (DMA) to determine the optimal cure state.
Excessive Cross-link Density: While good cross-linking is necessary, an overly dense network can lead to brittleness. This compound-formaldehyde resins are known to be more flexible than their melamine-formaldehyde counterparts due to lower cross-link density.Adjust Formulation: Consider modifying the ratio of this compound to other resins. Partial substitution of a more rigid cross-linker with this compound can improve flexibility.
Thermal Degradation: The polymer backbone may be degrading at the application temperature, leading to chain scission and a loss of mechanical integrity.Evaluate Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the onset temperature of degradation for your formulation. If the application temperature is too close to the degradation temperature, reformulation with more thermally stable components is necessary.
Internal Stress: A mismatch in the coefficient of thermal expansion between the this compound-based material and a substrate can lead to cracking upon cooling from high temperatures.Incorporate Flexibilizers: Add flexibilizing agents to the formulation to help accommodate thermal stresses.
Film Defects: Issues like pinholes or craters can act as stress concentration points, leading to premature failure.Optimize Application Technique: Ensure the surface is properly prepared and that the application technique minimizes the introduction of air bubbles. Adjust viscosity and spray parameters if applicable.

Problem 3: Insufficient Cross-linking or Slow Cure Response

Possible Cause Suggested Solution
Low Curing Temperature: The activation energy for the cross-linking reaction is not being met.Increase Cure Temperature: Gradually increase the curing temperature in increments to find the optimal balance between cure speed and preventing degradation.
Incorrect Catalyst Level or Type: The acid catalyst, often used in amino resin curing, may be absent, insufficient, or inappropriate for the desired cure temperature.Add or Adjust Catalyst: Introduce an appropriate acid catalyst (e.g., p-toluenesulfonic acid) at the recommended concentration to accelerate the cross-linking reaction.
Inhibitors in the Formulation: Certain pigments or additives may interfere with the catalyst or the cross-linking reaction.Review Formulation Components: Ensure all additives are compatible with the curing chemistry of this compound resins.
Moisture Contamination: Water can interfere with the condensation reaction involved in the curing of amino resins.Ensure Dry Conditions: Use dry reagents and solvents, and control the humidity of the curing environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound over Melamine for high-temperature applications?

A1: this compound-formaldehyde (BF) resins offer several advantages over Melamine-formaldehyde (MF) resins. Due to having two amino groups per triazine ring instead of three, BF resins typically form a less densely cross-linked network. This results in improved film flexibility and toughness, which can reduce brittleness in high-temperature environments. Additionally, this compound imparts excellent chemical and moisture resistance.

Q2: At what temperature does this compound-based resin start to degrade?

A2: The thermal stability of a this compound-based resin depends heavily on the overall formulation, including the co-reactants and additives. However, studies on Melamine-Benzoguanamine-Formaldehyde (MF-BG) resins have shown that the incorporation of this compound can influence thermal stability. For instance, a 5% addition of this compound to a Melamine-Formaldehyde resin has been shown to improve thermal stability. Thermogravimetric Analysis (TGA) is the recommended method to determine the specific degradation profile of your formulation.

Q3: How can I prevent yellowing in my this compound formulation during high-temperature curing?

A3: To mitigate yellowing, you can employ several strategies:

  • Optimize the cure schedule by using the lowest effective temperature and time.

  • Incorporate antioxidants and heat stabilizers into your formulation to inhibit thermal-oxidative degradation.

  • Add UV absorbers and HALS if the application involves exposure to light, as UV radiation can exacerbate thermal yellowing.

  • Use high-purity raw materials to avoid contaminants that can catalyze yellowing reactions.

  • Consider curing in an inert atmosphere like nitrogen to minimize oxidation.

Q4: My cured this compound film is brittle. How can I improve its flexibility?

A4: Brittleness can be addressed by:

  • Modifying the resin blend: this compound itself acts as a flexibilizer compared to melamine. You can adjust the ratio of this compound in your formulation.

  • Incorporating plasticizers or flexibilizing resins: Adding components like waterborne polyurethane or other flexible polymers can improve toughness.

  • Ensuring complete cure: An under-cured film can sometimes be brittle. Verify your curing parameters.

  • Reducing cross-link density: If possible, adjusting the stoichiometry of the reactants can lead to a less dense, more flexible network.

Q5: What analytical techniques are best for studying the thermal degradation of this compound resins?

A5: A combination of techniques is ideal for a comprehensive analysis:

  • Thermogravimetric Analysis (TGA): To determine the onset of decomposition, the rate of mass loss, and the amount of residual char.

  • Differential Scanning Calorimetry (DSC): To identify thermal transitions such as the glass transition temperature (Tg), melting, and crystallization events.

  • TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS): These hyphenated techniques allow for the real-time identification of gaseous products evolved during degradation, helping to elucidate the degradation mechanism.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS): This method involves pyrolyzing the sample at specific temperatures and separating and identifying the resulting fragments, providing detailed structural information about the degradation products.

Data Presentation

Table 1: Thermal Stability of Melamine-Formaldehyde (MF) Resin Modified with this compound (BG)

This table summarizes Thermogravimetric Analysis (TGA) data for papers impregnated with different MF-BG resin formulations, showing the effect of this compound content on thermal stability.

Resin FormulationT5% (°C)¹T10% (°C)²Tmax (°C)³Char Residue at 800°C (%)
MF (0% BG)260.8299.8362.426.3
MF-BG5 (5% BG)270.2305.6365.127.5
MF-BG10 (10% BG)255.4295.1358.726.1
MF-BG15 (15% BG)253.6292.3355.925.8

Data adapted from a study on MF-BG resins. Absolute values will vary based on the specific formulation and experimental conditions. ¹ T5%: Temperature at which 5% weight loss occurs. ² T10%: Temperature at which 10% weight loss occurs. ³ Tmax: Temperature of the maximum rate of weight loss.

Experimental Protocols

Protocol 1: Synthesis of Melamine-Benzoguanamine-Formaldehyde (MF-BG) Resin

This protocol describes a general method for synthesizing a mixed resin to evaluate the effect of this compound incorporation.

Materials:

  • Formaldehyde solution (e.g., 26%)

  • Diethylene glycol (DEG)

  • Melamine

  • This compound (BG)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask (2000 mL) with a heating mantle and overhead stirrer

  • pH meter

  • Condenser

  • Thermometer

Procedure:

  • Load the formaldehyde solution into the round-bottom flask.

  • Adjust the pH of the formaldehyde solution to approximately 8.4 using the NaOH solution.

  • Add DEG and melamine to the flask while stirring.

  • Heat the mixture to 90°C. Maintain this temperature and monitor the pH.

  • After approximately 25 minutes at 90°C, begin to monitor the reaction's progress by checking for the initial appearance of turbidity when a drop of the reaction mixture is placed on ice.

  • Once initial turbidity is observed, immediately add the desired amount of this compound (e.g., for a 5% molar ratio substitution for melamine).

  • Continue the reaction at 90°C for approximately 1 hour after the this compound addition.

  • Monitor the extent of condensation by testing the water tolerance. The reaction endpoint is reached when the resin can withstand a certain percentage of added water before precipitating.

  • Once the desired water tolerance is achieved, cool the mixture to stop the reaction. The resulting resin is ready for characterization and application.

Protocol 2: Evaluation of Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing the thermal stability of a cured this compound-containing material.

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina, platinum)

  • Analytical balance

Procedure:

  • Sample Preparation: Prepare a small, representative sample of the cured this compound material (typically 5-10 mg). The sample should be in a solid or powder form.

  • Instrument Setup:

    • Tare the TGA sample pan.

    • Place the prepared sample into the pan and record the initial mass.

    • Load the pan into the TGA furnace.

    • Select the desired atmosphere (e.g., nitrogen for an inert environment, or air for an oxidative environment) and set the flow rate (e.g., 50 mL/min).

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C).

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to generate the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates (Tmax).

    • Determine key parameters such as the onset temperature of degradation and the percentage of char residue at the final temperature.

Visualizations

Validation & Comparative

A Comparative Guide to HPLC and Alternative Methods for Benzoguanamine Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical quality control and chemical research, the accurate determination of purity is paramount. For a compound like benzoguanamine, a key component in resins and a potential impurity in related compounds, robust analytical methods are essential. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with alternative techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the determination of this compound purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds.[1] It offers high resolution and sensitivity, making it well-suited for separating this compound from its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For compounds that are volatile or can be made volatile through derivatization, GC-MS provides excellent separation and structural identification capabilities.[2][3] this compound can be analyzed by GC-MS, often involving a derivatization step to enhance its volatility.[4]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler, more accessible technique that can be used for quantitative analysis based on the Beer-Lambert law.[5][6] While it does not separate components, it can be a rapid method for purity assessment if the impurities do not have significant absorbance at the analysis wavelength.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectroscopy for the analysis of a small organic molecule like this compound.

ParameterHPLCGC-MSUV-Vis Spectroscopy
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.Measurement of light absorption by the analyte in a solution.
Typical Limit of Detection (LOD) 0.01 - 0.1%[7]< 1 µg/g (with derivatization)[8]~0.1 - 1%
Typical Limit of Quantitation (LOQ) 0.03 - 0.3%[9]< 1 µg/g (with derivatization)[8]~0.3 - 3%
Precision (RSD) < 2%< 5%< 3%
Accuracy High (98-102%)High (95-105%)Moderate to High (90-110%)
Specificity High (separation of isomers and related substances)Very High (mass spectral identification)Low (interference from absorbing impurities)
Sample Throughput ModerateLow to ModerateHigh

Experimental Protocols

HPLC Method for this compound Purity

This protocol is based on a validated method for a structurally related compound and is adapted for this compound.[7]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (based on the known absorbance of this compound).[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 25 mg of the this compound sample and dissolve it in 50 mL of the mobile phase to get a concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

GC-MS Method for this compound Analysis

This protocol involves a derivatization step, which is common for the analysis of polar compounds like this compound by GC.[4][10]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Splitless mode at 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

  • Derivatization: To a dried sample of this compound (approx. 1 mg), add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.

  • Sample Injection: Inject 1 µL of the derivatized solution.

  • Purity Assessment: Identify the peak for the derivatized this compound based on its retention time and mass spectrum. Purity is estimated by comparing the peak area of the analyte to the total ion chromatogram area.

UV-Vis Spectroscopic Method for this compound Purity

This method provides a rapid estimation of purity, assuming no significant interference from impurities.

  • Instrumentation: UV-Vis Spectrophotometer.

  • Solvent: Ethanol.

  • Wavelength of Maximum Absorbance (λmax): 249 nm.[3]

  • Procedure:

    • Prepare a stock solution of a high-purity this compound reference standard in ethanol (e.g., 100 µg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of the standards at 249 nm.

    • Plot a graph of absorbance versus concentration and determine the linear regression equation.

    • Prepare a solution of the test sample of this compound in ethanol at a known concentration.

    • Measure the absorbance of the sample solution at 249 nm.

    • Calculate the concentration of this compound in the sample using the calibration curve.

  • Purity Calculation: Purity (%) = (Measured Concentration / Prepared Concentration) x 100.

Methodology and Workflow Diagrams

The following diagrams illustrate the experimental workflow for HPLC analysis and a comparison of the analytical approaches.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for this compound purity determination by HPLC.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_uvvis UV-Vis hplc_prep Sample Dissolution hplc_sep Liquid Chromatography hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Area Percent hplc_det->hplc_quant gc_prep Derivatization gc_sep Gas Chromatography gc_prep->gc_sep gc_det Mass Spectrometry gc_sep->gc_det gc_quant TIC Area Percent gc_det->gc_quant uv_prep Sample Dissolution uv_det Absorbance Measurement uv_prep->uv_det uv_quant External Standard Calibration uv_det->uv_quant

Caption: Comparison of the logical workflows for HPLC, GC-MS, and UV-Vis analysis.

Conclusion

The choice of analytical method for this compound purity determination depends on the specific requirements of the analysis.

  • HPLC is the recommended method for routine quality control and for the accurate quantification of impurities, offering a good balance of specificity, sensitivity, and throughput.

  • GC-MS is a powerful alternative, particularly for identifying unknown impurities, but the requirement for derivatization adds complexity to the sample preparation.

  • UV-Vis Spectroscopy is a fast and simple method for a quick purity check, but it lacks specificity and is susceptible to interference from other UV-absorbing compounds.

For drug development and stringent quality control, a combination of these methods, particularly HPLC and GC-MS, would provide the most comprehensive purity profile for this compound.

References

Quantitative Analysis of Benzoguanamine: A Comparative Guide to qNMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking accurate and reliable methods for the quantification of benzoguanamine, this guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflows to assist in selecting the most suitable method for specific research needs.

Executive Summary

Quantitative NMR (qNMR) emerges as a powerful, direct, and primary analytical method for determining the concentration of this compound. Its key advantage lies in the direct proportionality between the integrated signal area and the number of protons, enabling accurate quantification without the need for a specific this compound reference standard for calibration curve generation. In contrast, HPLC and GC are well-established, sensitive techniques that typically rely on external calibration with a known standard. While offering excellent sensitivity, these chromatographic methods may require more extensive method development and sample preparation. The choice of method will ultimately depend on factors such as the required level of accuracy and precision, sample matrix complexity, available instrumentation, and throughput needs.

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the quantitative analysis of this compound. The data for HPLC and GC are representative of methods used for structurally similar triazine compounds and should be considered as a general guide.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)
Principle Direct measurement based on the relationship between NMR signal intensity and the number of nuclei.[1]Separation based on partitioning between a stationary and mobile phase, with UV detection.[2]Separation of volatile compounds in the gas phase with flame ionization detection.
Linearity (R²) Not applicable (direct method)≥ 0.999[3]≥ 0.999
Limit of Detection (LOD) ~ 1-10 µg/mL0.01 - 0.1 µg/mL[4]~ 1 µg/mL[5]
Limit of Quantitation (LOQ) ~ 5-50 µg/mL0.05 - 0.5 µg/mL[4][6]~ 3-5 µg/mL[5][7]
Accuracy (% Recovery) Typically >98%92% - 102%[4][6]90% - 105%[7][8]
Precision (%RSD) < 2%< 5%[3][6]< 10%[7]
Internal Standard Required for highest accuracyOften used to improve precisionOften used to improve precision
Analysis Time 5-15 minutes per sample10-30 minutes per sample[6]10-20 minutes per sample[7]
Strengths Primary method, non-destructive, provides structural information.High sensitivity, well-established, versatile.[2]High resolution for volatile compounds, robust.
Limitations Lower sensitivity compared to chromatographic methods.Requires a reference standard for calibration, potential for matrix effects.Requires derivatization for non-volatile compounds, potential for thermal degradation.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy of this compound

This protocol outlines the determination of this compound concentration using ¹H-NMR with an internal standard.

1. Materials:

  • This compound sample
  • Internal Standard (IS): Dimethyl terephthalate (DMT) or Dimethyl sulfone (DMSO₂)
  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
  • NMR tubes (5 mm)
  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
  • Accurately weigh an appropriate amount of the chosen internal standard (e.g., 5-10 mg of DMT) into the same vial. The molar ratio of the analyte to the internal standard should ideally be close to 1:1.
  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
  • Vortex the vial until the sample and internal standard are completely dissolved.
  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.
  • Pulse Program: A standard 1D proton experiment (e.g., zg30).
  • Temperature: 298 K.
  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (a value of 30 s is generally sufficient for quantitative analysis of small molecules).
  • Number of Scans (ns): 16 or higher to achieve an adequate signal-to-noise ratio (S/N > 250:1 for the signals of interest).
  • Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).
  • Acquisition Time (aq): At least 3-4 seconds.

4. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
  • Integrate the well-resolved signals of this compound and the internal standard.
  • This compound: The aromatic protons at approximately 8.29 ppm (2H) and 7.50 ppm (3H) can be used.[6] The broad signal from the amino groups at ~6.85 ppm should be used with caution due to potential exchange.
  • Dimethyl terephthalate (IS): The singlet from the four aromatic protons at ~8.1 ppm or the singlet from the six methyl protons at ~3.9 ppm.
  • Dimethyl sulfone (IS): The singlet from the six methyl protons at ~3.1 ppm.[9]
  • Calculate the concentration of this compound using the following equation:

Visualizing the Analytical Workflows

The following diagrams illustrate the key steps in each analytical method.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Quantification weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq process Process FID (FT, Phasing, Baseline) nmr_acq->process integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Concentration integrate->calculate

qNMR Experimental Workflow

Chrom_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_quant Quantification prep_sample Prepare this compound Sample Solution inject Inject into HPLC or GC prep_sample->inject prep_std Prepare Calibration Standards gen_curve Generate Calibration Curve prep_std->gen_curve separate Separation on Column inject->separate detect Detection (UV or FID) separate->detect calc_conc Calculate Concentration detect->calc_conc gen_curve->calc_conc

Chromatographic (HPLC/GC) Workflow

Method_Comparison cluster_qnmr qNMR cluster_chrom Chromatography (HPLC/GC) qnmr_node Quantitative NMR qnmr_adv Advantages: - Primary Method - No Calibration Curve - Structural Information qnmr_node->qnmr_adv qnmr_dis Disadvantages: - Lower Sensitivity qnmr_node->qnmr_dis chrom_node HPLC / GC chrom_adv Advantages: - High Sensitivity - Well-Established chrom_node->chrom_adv chrom_dis Disadvantages: - Requires Reference Standard - Method Development Time chrom_node->chrom_dis This compound This compound Quantification This compound->qnmr_node This compound->chrom_node

Method Selection Logic

Conclusion

The selection of an analytical method for the quantification of this compound should be guided by the specific requirements of the study. For applications demanding the highest accuracy and a direct measurement without reliance on a specific reference standard, qNMR is the method of choice . It provides a robust and reliable primary ratio measurement. For routine analyses where high sensitivity is paramount and a reference standard is available, HPLC-UV and GC-FID are excellent, well-established alternatives . This guide provides the foundational information to enable researchers and scientists to make an informed decision and implement a suitable method for the accurate quantification of this compound.

References

A Comparative Guide to FTIR Spectroscopy for the Characterization of Benzoguanamine-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the characterization of benzoguanamine-formaldehyde (BGF) resins against other aminoplast resins, supported by experimental data and detailed protocols.

Introduction to BGF Resin Characterization

This compound-formaldehyde (BGF) resins are thermosetting polymers belonging to the aminoplast family, which also includes melamine-formaldehyde (MF) and urea-formaldehyde (UF) resins. BGF resins offer distinct properties such as improved flexibility, adhesion, and resistance to chemicals and stains compared to their counterparts. FTIR spectroscopy is a powerful and non-destructive analytical technique widely employed for the qualitative and quantitative analysis of these resins. It provides valuable information regarding the chemical structure, functional groups, and the extent of the curing reaction.

By analyzing the vibrational modes of molecules, FTIR spectroscopy allows for the identification of characteristic functional groups present in the BGF resin structure. This includes the triazine ring and the monosubstituted benzene ring from this compound, as well as methylol groups, methylene bridges, and ether linkages formed during the polymerization reaction with formaldehyde.

Comparative FTIR Spectral Analysis

The FTIR spectrum of a BGF resin exhibits characteristic absorption bands that can be used to distinguish it from other aminoplast resins like MF and UF resins. The most significant differentiator is the presence of absorption bands associated with the phenyl group of this compound.

A key indicator for the presence of this compound in a formaldehyde resin is a distinct band around 705 cm⁻¹ , which is attributed to the out-of-plane C-H bending of the monosubstituted benzene ring.[1] This peak is absent in the spectra of MF and UF resins.

The following table summarizes the key FTIR absorption bands for BGF resins and provides a comparison with MF resins.

Wavenumber (cm⁻¹)Assignment in this compound-Formaldehyde (BGF) ResinAssignment in Melamine-Formaldehyde (MF) ResinReference
3340–3220N-H and O-H stretching vibrationsN-H and O-H stretching vibrations[1]
2960C-H stretching in methylol groups (-CH₂OH)C-H stretching in methylol groups (-CH₂OH)[1]
1550C=N stretching in the triazine ringC=N stretching in the triazine ring[1]
1500–1380C-H stretching in CH₂ and CH₃ groupsC-H stretching in CH₂ and CH₃ groups[1]
1167C-O stretching of aliphatic ether groupsC-O stretching of aliphatic ether groups[1]
1050–1030C-N stretching of methylene linkages (-N-CH₂-N-)C-N stretching of methylene linkages (-N-CH₂-N-)[1]
808Triazine ring bending vibrationsTriazine ring bending vibrations[1]
705C-H out-of-plane bending of monosubstituted benzene ringNot present[1]

Experimental Protocols

Synthesis of this compound-Formaldehyde Resin

This protocol is adapted from established procedures for aminoplast resin synthesis.

Materials:

  • This compound

  • Paraformaldehyde (97%)

  • Mixer with heating capabilities (e.g., Baker-Perkins mixer)

Procedure:

  • Introduce 456 parts (by weight) of this compound into the mixer.

  • Heat the mixer using a suitable heat source (e.g., steam at 25 lbs).

  • Gradually add 137.5 parts of 97% paraformaldehyde powder. This corresponds to a mole ratio of approximately 1.83 moles of formaldehyde to 1 mole of this compound.

  • Commence mixing. The initial temperature of the reactants will be around 110°C.

  • Continue mixing for approximately one hour, during which the mass should become a clear, fluid melt.

  • After a total of approximately 2 hours and 20 minutes of mixing, pour the fluid melt into trays to cool.

  • The resulting product is a clear, brittle this compound-formaldehyde resin.

FTIR Spectroscopy Analysis of BGF Resin

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • For uncured resin: Place a small amount of the powdered or viscous resin directly onto the ATR crystal.

    • For cured resin: A small, flat piece of the cured resin is pressed firmly against the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the ATR crystal and apply consistent pressure.

    • Collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectral range should be from 4000 to 650 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be baseline corrected.

    • Identify the characteristic absorption bands as listed in the table above to confirm the presence of the BGF resin structure.

    • For curing studies, the decrease in the intensity of the O-H and N-H bands (3340–3220 cm⁻¹) and the methylol C-H stretching (around 2960 cm⁻¹) can be monitored over time, along with the increase in the intensity of bands related to methylene and ether linkages.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for characterizing BGF resins using FTIR and the logical relationship of the key spectral features.

experimental_workflow Experimental Workflow for BGF Resin Characterization cluster_synthesis Resin Synthesis cluster_ftir FTIR Analysis cluster_characterization Characterization s1 Weigh this compound and Paraformaldehyde s2 Heat and Mix Reactants s1->s2 s3 Cool and Solidify Resin s2->s3 f1 Prepare Sample (Uncured or Cured) s3->f1 f2 Acquire FTIR Spectrum (ATR Mode) f1->f2 f3 Process and Analyze Spectrum f2->f3 c1 Identify Characteristic Functional Groups f3->c1 c3 Monitor Curing Process (Optional) f3->c3 c2 Compare with Alternative Resins (e.g., MF, UF) c1->c2

Caption: Workflow for BGF resin synthesis and subsequent FTIR characterization.

spectral_features Key FTIR Spectral Features of BGF Resin cluster_shared Shared with MF Resin cluster_unique Unique to BGF Resin BGF BGF Resin Triazine Triazine Ring (~808, ~1550 cm⁻¹) BGF->Triazine NH_OH N-H / O-H Stretch (3340-3220 cm⁻¹) BGF->NH_OH Methylol Methylol C-H (~2960 cm⁻¹) BGF->Methylol Linkages Methylene/Ether Linkages (1050-1030, 1167 cm⁻¹) BGF->Linkages Benzene Monosubstituted Benzene (~705 cm⁻¹) BGF->Benzene

Caption: Key distinguishing FTIR spectral features of BGF resin.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the characterization of this compound-formaldehyde resins. The presence of a characteristic absorption band at approximately 705 cm⁻¹ provides a definitive method for distinguishing BGF resins from other common aminoplasts like melamine-formaldehyde and urea-formaldehyde resins. By following the detailed experimental protocols for synthesis and analysis, researchers can effectively utilize FTIR to verify the chemical structure, assess the purity, and monitor the curing kinetics of BGF resins, thereby enabling better control over their properties for various applications.

References

A Comparative Guide to the Mass Spectrometry Analysis of Benzoguanamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of benzoguanamine and its derivatives. This compound, a triazine-based compound used in the manufacturing of resins and as a pharmaceutical intermediate, requires precise and sensitive analytical techniques for its characterization and quantification. This document details experimental protocols, presents comparative data, and visualizes analytical workflows to aid researchers in selecting the optimal method for their specific application.

Quantitative Data Summary

The following tables summarize key mass spectrometry data for this compound and provide a comparative overview of different analytical approaches.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₉H₉N₅--INVALID-LINK--
Molecular Weight187.21 g/mol --INVALID-LINK--
Exact Mass187.0858 u--INVALID-LINK--
Common Adducts (LC-MS)[M+H]⁺--INVALID-LINK--
Key Fragment Ions (LC-ESI-QFT-MS)m/z 104.05, 118.06, 145.07--INVALID-LINK--
Key Fragment Ions (GC-EI-MS)m/z 186, 103, 77, 51--INVALID-LINK--

Table 2: Comparison of Analytical Techniques for this compound Analysis

TechniqueIonization MethodDerivatization Required?Typical AnalytesAdvantagesDisadvantages
GC-MS Electron Ionization (EI)Yes (for improved volatility)This compound and volatile derivativesHigh chromatographic resolution, established libraries for spectral matching.Derivatization adds complexity and potential for sample loss.
LC-MS/MS Electrospray Ionization (ESI)NoThis compound and polar derivativesHigh sensitivity for polar compounds, suitable for complex matrices.Potential for matrix effects, ion suppression.
LC-MS/MS Atmospheric Pressure Chemical Ionization (APCI)NoThis compound and less polar derivativesLess susceptible to matrix effects than ESI, suitable for a broader range of polarities.May be less sensitive than ESI for highly polar or pre-charged analytes.

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS/MS are provided below. These protocols are based on established methods for triazine compounds and can be adapted for specific instrumentation and matrices.

GC-MS Analysis with Derivatization

This protocol is suitable for the quantification of this compound and its amenable derivatives in various sample matrices. Derivatization is necessary to increase the volatility of the analytes for gas chromatography.

a. Sample Preparation (e.g., from a resin matrix)

  • Weigh 100 mg of the homogenized resin sample into a glass centrifuge tube.

  • Add 5 mL of methanol and vortex for 1 minute to extract this compound.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

b. Derivatization

  • To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the tube and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

c. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-500

LC-MS/MS Analysis

This protocol is suitable for the direct, high-sensitivity quantification of this compound and its polar derivatives without the need for derivatization.

a. Sample Preparation (e.g., from a biological matrix)

  • To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., deuterated this compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Parameters

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Cone Gas Flow: 150 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: To be optimized based on the specific analyte and instrument. For this compound, a potential transition is m/z 188.1 -> 104.1.

Visualizations

The following diagrams illustrate the experimental workflows for the mass spectrometry analysis of this compound.

GCMS_Workflow Sample Sample (e.g., Resin) Extraction Solvent Extraction (Methanol) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (BSTFA + 1% TMCS) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation EI_Ionization EI Ionization (70 eV) GC_Separation->EI_Ionization MS_Detection MS Detection EI_Ionization->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow Sample Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Evaporation Evaporation & Reconstitution Protein_Precipitation->Evaporation LC_Injection LC Injection Evaporation->LC_Injection LC_Separation LC Separation (C18 column) LC_Injection->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization MSMS_Detection MS/MS Detection (MRM) ESI_Ionization->MSMS_Detection Data_Analysis Data Analysis MSMS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Ionization_Comparison Analyte This compound/Derivative GC_MS GC-MS Analyte->GC_MS LC_MS LC-MS Analyte->LC_MS EI Electron Ionization (EI) - Derivatization needed - Extensive fragmentation GC_MS->EI ESI Electrospray Ionization (ESI) - Good for polar analytes - Soft ionization LC_MS->ESI APCI Atmospheric Pressure Chemical Ionization (APCI) - Good for less polar analytes - Less matrix effects LC_MS->APCI

Caption: Comparison of ionization techniques for this compound.

A Comparative Guide to Benzoguanamine and Melamine as Crosslinking Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties. Among the various options, aminoplast resins, particularly those based on melamine and benzoguanamine, are widely utilized in thermosetting formulations for coatings, adhesives, and laminates. This guide provides an objective comparison of this compound and melamine as crosslinking agents, supported by available experimental data, detailed experimental protocols, and visualizations to elucidate their chemical behavior and performance characteristics.

Executive Summary

Melamine-formaldehyde resins are renowned for their ability to impart high hardness, gloss, chemical resistance, and rapid cure rates due to the high crosslinking density achieved through the trifunctional nature of the melamine molecule. In contrast, this compound, a derivative of melamine where one amino group is replaced by a phenyl group, is difunctional. This lower functionality results in a less densely crosslinked polymer network, which translates to improved flexibility, toughness, and adhesion to certain substrates. The choice between this compound and melamine, therefore, represents a trade-off between hardness and flexibility, cure speed and pot life, and other performance metrics.

Data Presentation: Performance Comparison

The following tables summarize the key performance differences between coatings crosslinked with this compound and melamine. The data is compiled from various studies and represents typical performance characteristics. It is important to note that exact values can vary depending on the specific resin formulation, substrate, and curing conditions.

Table 1: General Performance Characteristics

PropertyThis compound-Crosslinked SystemMelamine-Crosslinked SystemRationale
Flexibility ExcellentFair to GoodLower crosslink density allows for greater polymer chain mobility.[1][2]
Hardness GoodExcellentHigher crosslink density leads to a more rigid network.[3]
Adhesion Very Good to ExcellentGoodThe presence of the phenyl group can enhance substrate wetting and interaction.[2]
Cure Speed Moderate to FastFastHigher number of reactive sites on the melamine molecule accelerates the crosslinking reaction.[4]
Chemical Resistance Good to Very GoodExcellentDenser network structure provides a better barrier against chemical ingress.[3]
Gloss ExcellentVery GoodThe phenyl group in this compound can contribute to higher refractive index and gloss.
Weather Resistance GoodExcellentMelamine-based systems generally exhibit superior UV stability.[5]

Table 2: Quantitative Performance Data in an Acrylic Pressure-Sensitive Adhesive (PSA) System

Performance MetricAcrylic PSA without CrosslinkerAcrylic PSA with Melamine (Cymel® 370)Acrylic PSA with this compound (Cymel® 1123)
Tack (N) 12.511.012.0
Peel Adhesion (N/25mm) 15.018.017.0
Shear Strength (h) < 1> 168> 168

Data adapted from a study on acrylic pressure-sensitive adhesives. The addition of both crosslinkers significantly improves shear strength. Melamine shows a slightly higher impact on tack reduction compared to this compound in this specific formulation.[6]

Chemical Structures and Crosslinking Mechanisms

The fundamental differences in performance between this compound and melamine stem from their molecular structures. Melamine possesses three primary amino groups, making it a trifunctional crosslinker, while this compound has two primary amino groups and a phenyl group, rendering it difunctional.

Figure 1: Chemical Structures of Melamine and this compound.

The crosslinking process for both molecules typically involves reaction with formaldehyde to form methylol derivatives, which then react with functional groups (e.g., hydroxyl, carboxyl, amide) on the primary polymer backbone and/or self-condense to form a thermoset network.

G cluster_reaction Crosslinking Reaction Pathway Amino Resin (Melamine or this compound) Amino Resin (Melamine or this compound) Methylolation\n(+ Formaldehyde) Methylolation (+ Formaldehyde) Amino Resin (Melamine or this compound)->Methylolation\n(+ Formaldehyde) Alkoxymethylated Resin\n(Reaction with Polymer Backbone -OH, -COOH, etc.) Alkoxymethylated Resin (Reaction with Polymer Backbone -OH, -COOH, etc.) Methylolation\n(+ Formaldehyde)->Alkoxymethylated Resin\n(Reaction with Polymer Backbone -OH, -COOH, etc.) Crosslinked Polymer Network Crosslinked Polymer Network Alkoxymethylated Resin\n(Reaction with Polymer Backbone -OH, -COOH, etc.)->Crosslinked Polymer Network Self-Condensation Self-Condensation Alkoxymethylated Resin\n(Reaction with Polymer Backbone -OH, -COOH, etc.)->Self-Condensation can also occur Self-Condensation->Crosslinked Polymer Network

Figure 2: Generalized Crosslinking Reaction Pathway.

The trifunctionality of melamine leads to a higher number of potential crosslinking sites, resulting in a denser and more rigid three-dimensional network. The difunctional nature of this compound, combined with the steric hindrance of the bulky phenyl group, results in a less dense network with greater spacing between crosslinks, which imparts flexibility.

G cluster_melamine Melamine Crosslinked Network (Conceptual) cluster_this compound This compound Crosslinked Network (Conceptual) a Densely Crosslinked - High Hardness - High Chemical Resistance - Lower Flexibility b Less Densely Crosslinked - Improved Flexibility - Good Toughness - Good Adhesion

Figure 3: Conceptual Representation of Crosslinked Networks.

Experimental Protocols

To quantitatively assess the performance of coatings formulated with this compound and melamine crosslinkers, standardized testing methodologies are crucial. The following are summaries of key experimental protocols.

Flexibility Assessment (ASTM D522 - Mandrel Bend Test)

This test method evaluates the resistance of a coating to cracking and/or detachment from a substrate when bent around a cylindrical or conical mandrel.

  • Apparatus: Cylindrical or conical mandrel test apparatus.

  • Procedure:

    • Coat standardized test panels with the formulations containing this compound and melamine crosslinkers, ensuring uniform film thickness.

    • Cure the panels according to the specified schedule.

    • For the cylindrical mandrel test, bend the coated panel over mandrels of successively smaller diameters.

    • For the conical mandrel test, bend the panel over a cone-shaped mandrel.

    • Examine the bent surface for cracking or delamination under a microscope.

  • Data Reported: The smallest diameter mandrel around which the coating can be bent without failure. A smaller diameter indicates greater flexibility.[7][8]

Adhesion Testing (ASTM D3359 - Tape Test)

This method assesses the adhesion of coating films to metallic substrates by applying and removing pressure-sensitive tape over cuts made in the film.

  • Apparatus: A sharp cutting tool (e.g., scalpel, utility knife), a steel straightedge, and pressure-sensitive tape with specified adhesion properties.

  • Procedure:

    • Make a series of parallel cuts through the cured coating to the substrate.

    • Make a second series of cuts perpendicular to the first, creating a cross-hatch pattern.

    • Apply the pressure-sensitive tape firmly over the cross-hatched area.

    • Rapidly pull the tape off at a 180-degree angle.

    • Examine the grid area for any removal of the coating.

  • Data Reported: Adhesion is rated on a scale from 5B (no peeling or removal) to 0B (more than 65% of the coating removed).[3][9][10][11][12][13]

Chemical Resistance (ASTM D1308 - Spot Test)

This test method covers the determination of the effect of household or industrial chemicals on clear and pigmented organic finishes.

  • Apparatus: Pipettes, watch glasses, and a selection of chemical reagents (e.g., acids, alkalis, solvents).

  • Procedure:

    • Apply a few drops of the test chemical onto the surface of the cured coating.

    • Cover the spot with a watch glass to prevent evaporation.

    • Allow the chemical to remain in contact with the coating for a specified period (e.g., 1 hour, 24 hours).

    • Remove the watch glass and wash the area with water or a suitable solvent.

    • Examine the coating for any changes, such as discoloration, blistering, softening, swelling, or loss of adhesion.

  • Data Reported: A rating scale is used to describe the effect of the chemical on the coating (e.g., no effect, slight stain, severe blistering).[14][15]

G cluster_workflow Experimental Workflow for Performance Evaluation cluster_testing Performance Testing Formulation Preparation Formulation Preparation Coating Application on Standard Panels Coating Application on Standard Panels Formulation Preparation->Coating Application on Standard Panels Curing Curing Coating Application on Standard Panels->Curing Performance Testing Performance Testing Curing->Performance Testing Flexibility (ASTM D522) Flexibility (ASTM D522) Performance Testing->Flexibility (ASTM D522) Adhesion (ASTM D3359) Adhesion (ASTM D3359) Performance Testing->Adhesion (ASTM D3359) Chemical Resistance (ASTM D1308) Chemical Resistance (ASTM D1308) Performance Testing->Chemical Resistance (ASTM D1308) Data Analysis & Comparison Data Analysis & Comparison Flexibility (ASTM D522)->Data Analysis & Comparison Adhesion (ASTM D3359)->Data Analysis & Comparison Chemical Resistance (ASTM D1308)->Data Analysis & Comparison

Figure 4: Experimental Workflow for Comparative Evaluation.

Conclusion

The selection between this compound and melamine as a crosslinking agent is a critical decision in the formulation of thermosetting systems. Melamine-based crosslinkers are the industry standard for applications demanding high hardness, chemical resistance, and fast curing times, such as automotive topcoats and kitchen countertops. This compound serves as a valuable alternative when improved flexibility, toughness, and adhesion are the primary objectives, making it well-suited for applications such as coil coatings and post-formable laminates. A thorough understanding of the trade-offs in performance, guided by the experimental data and protocols outlined in this guide, will enable researchers and formulators to make an informed choice that best aligns with the specific requirements of their application.

References

A Comparative Performance Analysis: Benzoguanamine-Formaldehyde vs. Urea-Formaldehyde Resins

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of thermosetting polymers, both benzoguanamine-formaldehyde (BF) and urea-formaldehyde (UF) resins hold significant commercial importance. While UF resins are widely utilized due to their low cost and fast curing characteristics, BF resins, and their modifications, are gaining traction in applications demanding higher performance. This guide provides a detailed comparison of the performance of these two resin systems, supported by available experimental data, to assist researchers, scientists, and drug development professionals in material selection and development.

Executive Summary

This compound-formaldehyde resins generally exhibit superior performance characteristics compared to urea-formaldehyde resins, particularly in terms of flexibility, water resistance, and thermal stability. The incorporation of the bulky, hydrophobic phenyl group from this compound into the polymer backbone leads to a less densely cross-linked and more robust network. However, UF resins remain a cost-effective choice for a wide range of applications where high-performance properties are not critical.

Quantitative Performance Comparison

The following table summarizes the key performance differences between BF and UF resins. It is important to note that while extensive quantitative data is available for UF resins, data for pure BF resins is less common. Much of the available data for this compound-based resins comes from studies where it is used to modify other resins, such as melamine-formaldehyde (MF) or melamine-urea-formaldehyde (MUF). The data presented for BF resins reflects these findings and general characteristics.

PropertyThis compound-Formaldehyde (BF) ResinUrea-Formaldehyde (UF) ResinTest Standard (Typical)
Mechanical Properties
Tensile StrengthHigher (Modification of MF resin with 10% this compound showed a 54.24% increase in tensile strength)40 - 70 MPaASTM D638
Flexural ModulusLower (Indicating higher flexibility)7 - 10 GPaASTM D790
FlexibilitySignificantly Higher (Modification of MUF resin with this compound decreased the minimum bending mandrel diameter from 18 mm to 12 mm)[1]Lower (Generally brittle)ASTM D522
Surface HardnessHigh80 - 95 (Rockwell M)ASTM D785
Thermal Properties
Heat Deflection TemperatureHigher80 - 120 °CASTM D648
Thermal StabilityHigher (Modification of MF resin with 5% this compound increased T5% and T10% decomposition temperatures)LowerASTM E1131 (TGA)
Flame Retardancy (LOI)Higher (Modification of MF resin with this compound increased the Limiting Oxygen Index from 32% to 33.5%)[2]LowerASTM D2863
Physical Properties
Water AbsorptionLower0.4 - 1.5 % (24 hr immersion)ASTM D570
Chemical/Alkali ResistanceHigher[3]LowerASTM D543
Other Properties
Formaldehyde EmissionPotentially LowerHigher (Can be reduced by lowering the F/U molar ratio)[4][5][6]ASTM D6007 / EN 717-1
CostHigherLower-

Key Performance Differences

Mechanical Properties

This compound-formaldehyde resins exhibit a notable advantage in flexibility and toughness over the more brittle urea-formaldehyde resins. The presence of the phenyl group in the this compound monomer results in a lower cross-linking density in the cured BF resin, leading to improved impact resistance and the ability to withstand bending forces without fracturing[3]. Studies on melamine-formaldehyde resins modified with this compound have shown a significant increase in tensile strength, suggesting that BF resins possess inherently good mechanical strength.

Urea-formaldehyde resins, in contrast, are known for their high hardness and rigidity but tend to be brittle, which can be a limitation in applications requiring some degree of flexibility.

Thermal Stability and Flame Retardancy

The aromatic structure of this compound contributes to the enhanced thermal stability of BF resins. This is evident in studies of this compound-modified melamine resins, which show higher decomposition temperatures and an increased Limiting Oxygen Index (LOI), indicating better flame retardancy[7]. The higher thermal stability of BF resins makes them suitable for applications requiring performance at elevated temperatures.

Urea-formaldehyde resins have moderate heat resistance but will degrade at high temperatures. Their flame retardancy is not as inherently high as that of BF resins.

Water and Chemical Resistance

A significant drawback of urea-formaldehyde resins is their susceptibility to hydrolysis, which leads to a breakdown of the polymer network and a subsequent loss of strength and release of formaldehyde, particularly in humid conditions[4]. This compound-formaldehyde resins, with their more hydrophobic nature due to the phenyl group, offer superior water and alkali resistance[3]. This makes them a better choice for applications in environments with fluctuating humidity or potential exposure to chemicals.

Formaldehyde Emission

Formaldehyde emission is a major concern for both resin types, as it is a known human carcinogen. Urea-formaldehyde resins have historically been associated with higher levels of formaldehyde emission due to the reversibility of the aminomethylene linkages in the cured resin[4][6]. While significant progress has been made in reducing these emissions by lowering the formaldehyde-to-urea (F/U) molar ratio and using scavengers, it remains a critical consideration[5].

While specific comparative data on formaldehyde emission from pure BF versus UF resins is limited, the greater stability of the cured BF resin structure suggests a potential for lower long-term formaldehyde release.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison of BF and UF resins.

Mechanical Testing
  • Tensile Strength (ASTM D638): Dog-bone shaped specimens of the cured resin are pulled at a constant rate of extension until they fracture. The maximum stress applied is recorded as the tensile strength.

  • Flexural Modulus (ASTM D790): A rectangular bar of the cured resin is placed on two supports and a load is applied to the center. The stress-strain behavior is measured to determine the flexural modulus, which is a measure of the material's stiffness in bending.

  • Flexibility (Mandrel Bend Test - ASTM D522): A coated panel or a thin film of the cured resin is bent over a series of conical or cylindrical mandrels of decreasing diameter. The smallest diameter mandrel that the sample can be bent over without cracking or delamination is reported.

Thermal Analysis
  • Thermogravimetric Analysis (TGA - ASTM E1131): A small sample of the cured resin is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature, providing information on the thermal stability and decomposition profile of the material.

  • Heat Deflection Temperature (HDT - ASTM D648): A rectangular bar of the cured resin is subjected to a constant load and the temperature is increased at a uniform rate. The temperature at which the bar deflects by a specified amount is the heat deflection temperature.

  • Limiting Oxygen Index (LOI - ASTM D2863): A small, vertically oriented sample of the cured resin is ignited at the top. The concentration of oxygen in a flowing mixture of oxygen and nitrogen is progressively lowered until the flame is just extinguished. The LOI is the minimum oxygen concentration that will just support flaming combustion.

Physical Property Testing
  • Water Absorption (ASTM D570): A pre-weighed, dried specimen of the cured resin is immersed in distilled water for 24 hours at a controlled temperature. The specimen is then removed, patted dry, and re-weighed. The percentage increase in weight is reported as the water absorption.

  • Formaldehyde Emission (Small Chamber Test - ASTM D6007): A sample of the material is placed in a small, climate-controlled chamber with a constant supply of clean air. The air inside the chamber is sampled periodically and analyzed for formaldehyde concentration. This method is used to determine the emission rate of formaldehyde from the material under controlled conditions.

Visualizing the Comparison

Logical Relationship of Resin Properties

The following diagram illustrates the logical relationship between the chemical structure of the monomers and the resulting performance characteristics of the cured resins.

G cluster_0 This compound-Formaldehyde Resin cluster_1 Urea-Formaldehyde Resin BF_Structure This compound Monomer (Phenyl Group) BF_Properties Lower Cross-link Density More Hydrophobic BF_Structure->BF_Properties leads to BF_Performance Improved Flexibility Enhanced Water Resistance Higher Thermal Stability BF_Properties->BF_Performance results in UF_Structure Urea Monomer UF_Properties Higher Cross-link Density More Hydrophilic UF_Structure->UF_Properties leads to UF_Performance High Hardness & Rigidity Lower Water Resistance Potential for Hydrolysis UF_Properties->UF_Performance results in

Caption: Logical flow from monomer structure to resin performance.

Experimental Workflow for Resin Performance Evaluation

This diagram outlines a typical experimental workflow for the synthesis and performance evaluation of thermosetting resins.

G start Resin Synthesis (BF or UF) curing Curing of Resin Samples start->curing mechanical Mechanical Testing (Tensile, Flexural, etc.) curing->mechanical thermal Thermal Analysis (TGA, HDT, LOI) curing->thermal physical Physical Property Testing (Water Absorption, etc.) curing->physical emission Formaldehyde Emission Testing curing->emission data Data Analysis & Comparison mechanical->data thermal->data physical->data emission->data report Comparative Report Generation data->report

Caption: Experimental workflow for resin evaluation.

Conclusion

The choice between this compound-formaldehyde and urea-formaldehyde resins is highly dependent on the specific requirements of the application. For applications demanding high flexibility, improved water resistance, and enhanced thermal stability, BF resins and their derivatives offer a significant performance advantage. However, for cost-sensitive, large-volume applications where the performance demands are less stringent, urea-formaldehyde resins remain a viable and economical option, provided that formaldehyde emissions are adequately controlled. Future research focused on direct, quantitative comparisons of neat BF and UF resins would be invaluable for a more precise understanding of their relative performance.

References

A Comparative Guide to the Flame-Retardant Efficacy of Benzoguanamine-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame-retardant performance of benzoguanamine-containing polymers against other common flame-retardant alternatives. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Executive Summary

This compound-containing polymers demonstrate significant potential as effective flame retardants, primarily through a condensed-phase mechanism that promotes the formation of a dense and stable char layer upon combustion. This char layer acts as a physical barrier, limiting heat transfer and the release of flammable volatiles. When incorporated into resins such as melamine-formaldehyde, this compound enhances flame retardancy, as evidenced by increased Limiting Oxygen Index (LOI) values and reduced heat and smoke release rates in cone calorimetry tests. While direct comparative data under identical conditions is limited, the available research suggests that the performance of this compound-based systems is competitive with other halogen-free flame retardants like phosphazene compounds and metal hydroxides.

Data Presentation: Comparative Flame-Retardant Performance

The following tables summarize the quantitative data on the flame-retardant properties of various polymer systems.

Table 1: Flame-Retardant Performance of Melamine-Benzoguanamine-Formaldehyde (MF-BG) Resin Impregnated Paper

Sample DesignationThis compound Content (molar ratio %)LOI (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)Peak Smoke Production Rate (pSPR) (m²/s)Total Smoke Production (TSP) (m²)
MF0>21127.134.50.04510.5
MF-BG55>30[1][2]76.78[1]3.80.0358.5
MF-BG1010-106.714.20.0409.5
MF-BG1515-160.875.20.05011.5

Data sourced from Duyar et al. (2024). Note: UL-94 data for this specific study was not provided.

Table 2: Comparative Flame-Retardant Performance of Alternative Systems

Polymer SystemFlame RetardantLoading (wt%)LOI (%)UL-94 RatingpHRR (kW/m²)THR (MJ/m²)
Polypropylene (PP)Triazine Charring Agent (TCA)/Ammonium Polyphosphate (APP)2028.8V-0210.5075.08
Polycarbonate (PC)Phosphazene-Derivative (Pc-FR)/PTFE0.3/0.333.5V-0Reduced by 39.4%Reduced by 14.4%
Polyamide 6 (PA6)Melamine Cyanurate (MCA)@Poly(cyclotriphosphazene-co-4,4′-sulfonyl diphenol) (PZS)5-V-0Reduced by 29.4%Reduced by 32.1%
Polypropylene (PP)Magnesium Hydroxide (Mg(OH)₂)3027V-2--
Epoxy ResinMelamine Polyphosphate (MPP)728.8V-0--

Experimental Protocols

Detailed methodologies for the key flammability tests cited in this guide are provided below.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • Specimen Preparation: Test specimens are typically prepared as rectangular bars or strips of a specified dimension (e.g., 80-150 mm long, 10 mm wide, and 4 mm thick for molded plastics).

  • Apparatus: A vertical glass column containing the specimen, with a controlled flow of an oxygen/nitrogen mixture from the bottom.

  • Procedure:

    • The specimen is mounted vertically in the glass chimney.

    • A specific oxygen/nitrogen mixture is introduced at a controlled flow rate.

    • The top edge of the specimen is ignited using a flame source.

    • The oxygen concentration is systematically varied until the minimum concentration that sustains burning for a specified time or length is determined.

  • Data Reported: The Limiting Oxygen Index is expressed as a percentage of oxygen. A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burn Test

Standard: UL-94

Objective: To evaluate the burning characteristics of plastic materials in response to a small flame ignition source.

Methodology:

  • Specimen Preparation: Rectangular bars of the material with dimensions of 125 mm x 13 mm and a specified thickness are used.

  • Apparatus: A test chamber, a Bunsen burner with a specified flame height, a specimen clamp, and a cotton patch placed below the specimen.

  • Procedure:

    • The specimen is clamped in a vertical position.

    • A flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming is recorded.

    • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The durations of flaming and glowing are recorded.

    • Observations are made as to whether flaming drips ignite the cotton patch below.

  • Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether dripping particles ignite the cotton. V-0 is the highest rating, indicating that combustion ceases quickly without flaming drips.

Cone Calorimetry

Standard: ISO 5660

Objective: To measure the heat release rate, smoke production, and mass loss rate of a material when exposed to a controlled level of radiant heat.

Methodology:

  • Specimen Preparation: Flat specimens, typically 100 mm x 100 mm, with a maximum thickness of 50 mm, are used.

  • Apparatus: A conical radiant heater, a load cell to measure mass loss, an exhaust system to collect combustion products, and gas analysis equipment.

  • Procedure:

    • The specimen is placed horizontally on the load cell beneath the conical heater.

    • The specimen is exposed to a specific heat flux (e.g., 35 or 50 kW/m²).

    • A spark igniter is used to ignite the flammable gases produced by the material.

    • During the test, the heat release rate, smoke production rate, and mass loss are continuously measured.

  • Key Parameters Measured:

    • Time to Ignition (TTI): The time it takes for the specimen to ignite.

    • Peak Heat Release Rate (pHRR): The maximum rate of heat released during combustion. A lower pHRR indicates better fire resistance.

    • Total Heat Release (THR): The total amount of heat generated throughout the test.

    • Smoke Production Rate (SPR) and Total Smoke Production (TSP): Measures of the amount of smoke generated.

Mechanisms of Flame Retardancy

The flame-retardant efficacy of a polymer is determined by its chemical and physical response to heat and flame. The following diagrams illustrate the proposed mechanisms for this compound-containing polymers and a general experimental workflow for their validation.

Flame_Retardant_Mechanism cluster_condensed_phase Condensed Phase cluster_gas_phase Gas Phase Polymer This compound Polymer Decomposition Thermal Decomposition Polymer->Decomposition Endothermic Heat Heat Heat->Polymer Crosslinking Cross-linking & Charring Decomposition->Crosslinking Release of N₂, H₂O Flammable_Gases Flammable Volatiles Decomposition->Flammable_Gases Inert_Gases Inert Gases (N₂) Decomposition->Inert_Gases Char_Layer Stable Char Layer Crosslinking->Char_Layer Formation of polyaromatic structures Barrier Heat & Mass Transfer Barrier Char_Layer->Barrier Combustion Combustion Barrier->Combustion Inhibition Flammable_Gases->Combustion Dilution Dilution of Fuel & Oxygen Inert_Gases->Dilution Dilution->Combustion Inhibition

Caption: Flame-retardant mechanism of this compound polymers.

Experimental_Workflow cluster_synthesis Material Preparation cluster_testing Flammability Testing cluster_analysis Analysis & Characterization Synthesis Synthesis of this compound- Containing Polymer Processing Polymer Processing & Specimen Preparation Synthesis->Processing LOI LOI Test (ASTM D2863) Processing->LOI UL94 UL-94 Test Processing->UL94 Cone Cone Calorimetry (ISO 5660) Processing->Cone Data_Analysis Data Analysis & Comparison LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis Char_Analysis Char Residue Analysis (SEM, Raman) Cone->Char_Analysis Mechanism Mechanism Elucidation Data_Analysis->Mechanism Char_Analysis->Mechanism

Caption: Experimental workflow for flame-retardant efficacy validation.

Discussion

This compound-Containing Polymers

This compound, a derivative of melamine, incorporates a phenyl group which can enhance thermal stability and char formation. When copolymerized, for instance with formaldehyde and melamine, it acts as an effective flame retardant. The primary mechanism is through condensed-phase action. During combustion, the triazine rings in the this compound structure are highly stable and promote the formation of a cross-linked, polyaromatic char. This char layer insulates the underlying polymer from the heat source, reduces the release of flammable gases into the gas phase, and acts as a barrier to oxygen. The study on MF-BG resins showed that a 5% molar ratio of this compound significantly increased the LOI to over 30% and reduced the peak heat release rate by approximately 40%.[1] This indicates a substantial improvement in flame retardancy. The formation of a denser and more uniform char was confirmed through scanning electron microscopy.[1][2]

Phosphazene-Based Flame Retardants

Phosphazene compounds, which contain a backbone of alternating phosphorus and nitrogen atoms, are highly effective halogen-free flame retardants. Their mechanism is twofold:

  • Condensed Phase: Upon heating, they decompose to form polyphosphoric acid, which promotes charring of the polymer matrix. The nitrogen content contributes to the stability and integrity of this char layer.

  • Gas Phase: They can release phosphorus-containing radicals (e.g., PO•) that interfere with the chain reactions of combustion in the gas phase, effectively quenching the flame.

Studies have shown that very low loadings of phosphazene derivatives (e.g., 0.3 wt%) can lead to a UL-94 V-0 rating and a significant increase in the LOI of polymers like polycarbonate. They are known for their high thermal stability and good compatibility with a wide range of polymers.

Melamine-Based Flame Retardants

Melamine and its derivatives, such as melamine cyanurate and melamine polyphosphate, are widely used nitrogen-based flame retardants. Their primary mechanisms include:

  • Gas Phase: Endothermic decomposition of melamine releases non-flammable gases like ammonia and nitrogen, which dilute the flammable volatiles and oxygen in the flame zone.

  • Condensed Phase: In intumescent systems, melamine acts as a blowing agent, causing the char layer formed by a phosphorus-containing acid source to swell, creating a more effective insulating barrier.

Melamine-based flame retardants can achieve high flame-retardant ratings (UL-94 V-0) in various polymers, often in synergy with phosphorus-containing compounds.

Metal Hydroxides

Aluminum hydroxide (ATH) and magnesium hydroxide (MDH) are inorganic flame retardants that function through a cooling effect. They undergo endothermic decomposition at elevated temperatures, releasing water vapor. This process cools the polymer surface and dilutes the flammable gases in the gas phase. The resulting metal oxide residue can also form a protective layer on the polymer surface. A significant drawback of metal hydroxides is the high loading (often >50 wt%) required to achieve effective flame retardancy, which can negatively impact the mechanical properties of the polymer.

Conclusion

This compound-containing polymers represent a promising class of halogen-free flame retardants. Their ability to promote a robust char layer at relatively low concentrations makes them an attractive alternative to traditional flame retardants. The data suggests their performance is comparable to other advanced systems like phosphazenes, particularly in reducing heat release and smoke production. For applications where maintaining mechanical properties at lower flame retardant loadings is critical, this compound and its derivatives warrant serious consideration. Further research focusing on direct, side-by-side comparisons with other leading flame-retardant systems under standardized conditions will be invaluable in fully elucidating their performance advantages and potential applications.

References

The Ascendancy of Benzoguanamine: A Comparative Analysis of its Impact on Polymer Mechanical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of materials science and drug development, the quest for polymers with enhanced mechanical resilience is perpetual. In this context, benzoguanamine has emerged as a formidable modifying agent, imparting significant improvements in strength, flexibility, and durability to a range of polymer systems. This guide provides a comprehensive comparative analysis of the mechanical properties of this compound-modified polymers against common alternatives, supported by experimental data and detailed methodologies.

This compound, a triazine derivative, is increasingly utilized as a reactive additive in polymers such as formaldehyde resins, epoxies, and polyurethanes. Its unique chemical structure, featuring a phenyl group, contributes to a lower crosslink density compared to other amine-based crosslinkers like melamine. This structural nuance is key to the enhanced flexibility and toughness observed in this compound-modified polymers.[1][2]

Comparative Analysis of Mechanical Properties

The inclusion of this compound as a co-monomer or curing agent demonstrably enhances the mechanical performance of various polymers. The following tables summarize the quantitative impact of this compound and compare it with other common polymer modifiers.

Table 1: Mechanical Properties of this compound-Modified Melamine-Formaldehyde (MF) Resin

Resin CompositionTensile Strength (MPa)Elasticity Modulus (MPa)Elongation at Break (%)
Unmodified MF Resin91.2117672.54
MF Resin + 15% this compound99.2136183.10

Data sourced from a study on Aziridine-Benzoguanamine modified MF resin.

Table 2: Flexibility of this compound-Modified Melamine-Urea-Formaldehyde (MUF) Resin

Resin TypeMinimum Bending Mandrel Diameter (mm)
Standard MUF Resin18
This compound-Modified MUF Resin12

A smaller mandrel diameter indicates greater flexibility. Data from a study on the partial replacement of melamine with this compound in MUF resins.[3]

Table 3: Comparative Mechanical Properties of Polyvinyl Alcohol (PVA) Hydrogels with Different Crosslinkers

Crosslinking AgentModulus of Elasticity (MPa)Toughness (MJ/m³)
Glyoxal1.1 - 1.40.45 - 0.67
Glutaraldehyde6.2 - 9.30.22 - 0.27

This table provides a comparative baseline for alternative crosslinkers, highlighting the trade-offs between stiffness and toughness.

Unveiling the Mechanism: How this compound Enhances Polymers

This compound's efficacy as a polymer modifier stems from its distinct chemical structure and reactivity. Unlike melamine, which has three reactive amino groups, this compound possesses two, leading to a less densely crosslinked polymer network. This reduced crosslink density is a primary contributor to the observed increase in flexibility and toughness. The phenyl group in this compound also introduces steric hindrance and can enhance thermal stability and chemical resistance.

The crosslinking of this compound with formaldehyde resins proceeds through a two-stage reaction: hydroxymethylation followed by etherification.[4] In the initial stage, the amino groups of this compound react with formaldehyde to form methylol derivatives. Subsequently, these methylol groups can react with hydroxyl groups in the polymer backbone or with each other, forming ether linkages and establishing a robust three-dimensional network.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed experimental methodologies for the synthesis and mechanical testing of this compound-modified polymers are provided below.

Synthesis of this compound-Modified Melamine-Formaldehyde (MF-BG) Resin

This protocol describes the synthesis of a Melamine-Formaldehyde resin modified with a 15% molar ratio of this compound.[1]

Materials:

  • Formaldehyde solution (37%)

  • Melamine

  • This compound

  • Diethylene glycol (DEG)

  • Sodium hydroxide (for pH adjustment)

Procedure:

  • Charge a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser with the formaldehyde solution.

  • Adjust the pH of the formaldehyde solution to 8.42 using a sodium hydroxide solution.

  • Add DEG and melamine to the flask and begin heating to 90°C.

  • Once the reaction temperature is reached and the pH is confirmed to be around 8.45, monitor the reaction for the initial signs of precipitation on a cold surface.

  • Immediately upon observing precipitation, add the desired amount of this compound (15% molar ratio relative to melamine).

  • Continue the reaction for approximately one hour after the addition of this compound.

  • Cool the reaction mixture to determine the water tolerance, which indicates the extent of condensation.

Mechanical Testing of Polymer Specimens

The mechanical properties of the cured polymer resins are evaluated according to established ASTM standards.

  • Tensile Testing (ASTM D638): Dog-bone shaped specimens are subjected to a controlled tensile force until failure. This test determines the tensile strength, modulus of elasticity, and elongation at break.

  • Flexural Testing (ASTM D790): Rectangular specimens are subjected to a three-point bending test to determine the flexural strength and flexural modulus, which are measures of the material's stiffness in bending.

  • Impact Testing (ASTM D256): Notched specimens are subjected to a pendulum impact to determine the Izod impact strength, a measure of the material's ability to withstand a sudden shock.

Visualizing the Process: Workflows and Mechanisms

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed crosslinking mechanism.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_specimen_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis S1 Reactant Mixing (e.g., Formaldehyde, Melamine, this compound) S2 Controlled Heating and pH Adjustment S1->S2 S3 Polycondensation Reaction S2->S3 S4 Cooling and Resin Collection S3->S4 P1 Curing of Resin S4->P1 P2 Machining of Test Specimens (e.g., Dog-bone, Rectangular Bar) P1->P2 T1 Tensile Test (ASTM D638) P2->T1 T2 Flexural Test (ASTM D790) P2->T2 T3 Impact Test (ASTM D256) P2->T3 A1 Comparative Analysis of Mechanical Properties T1->A1 T2->A1 T3->A1

Caption: Experimental workflow for synthesis and mechanical testing.

Crosslinking_Mechanism cluster_reactants Reactants cluster_reaction Crosslinking Reaction This compound {this compound |  (C₆H₅)(NH₂)₂N₃} Intermediate Methylol this compound Intermediate This compound->Intermediate + Formaldehyde (Hydroxymethylation) Formaldehyde {Formaldehyde |  CH₂O} Formaldehyde->Intermediate Polymer {Polymer Backbone | with -OH groups} Crosslinked_Polymer Crosslinked Polymer Network Polymer->Crosslinked_Polymer Intermediate->Crosslinked_Polymer + Polymer Backbone (Etherification)

Caption: this compound-formaldehyde crosslinking mechanism.

Conclusion

The incorporation of this compound into polymer matrices presents a highly effective strategy for enhancing mechanical properties, particularly flexibility and toughness, without compromising strength. The comparative data clearly indicates its advantages over unmodified systems and offers a nuanced performance profile when compared to other crosslinking agents. The detailed experimental protocols and mechanistic visualizations provided herein serve as a valuable resource for researchers seeking to leverage the benefits of this compound in the development of advanced polymer materials.

References

The Impact of Benzoguanamine on the Chemical Resistance of Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity and durability of coatings are paramount. This guide provides an objective comparison of the chemical resistance of coatings formulated with and without benzoguanamine, supported by an established experimental protocol. This compound, a triazine derivative, is utilized as a cross-linking agent in various resin systems to enhance the performance characteristics of coatings.

This compound-based resins are known to significantly improve the mechanical strength, hardness, and chemical resistance of thermosetting coatings.[1][2] When incorporated into coating formulations, this compound acts as a potent modifier for amino resins, such as those based on melamine and urea.[1] The inclusion of this compound leads to coatings with superior gloss, improved flexibility, and notably enhanced resistance to solvents and other chemicals.[1]

This guide will delve into a comparative analysis of coatings containing this compound versus those without, focusing on their performance when exposed to various chemical agents.

Quantitative Comparison of Chemical Resistance

While direct, publicly available quantitative data from a single comparative study is limited, the following table summarizes the expected performance based on qualitative descriptions from technical literature. Coatings with this compound, specifically this compound-formaldehyde (BF) resins, consistently show improved resistance to alkaline substances compared to their melamine-formaldehyde (MF) counterparts.[1] However, a trade-off is observed with slightly reduced UV resistance in BF resins.[1]

The data presented below is a qualitative representation based on established knowledge. Performance can vary based on the complete formulation of the coating system.

Chemical AgentConcentrationExposure TimeCoating without this compound (e.g., Melamine-based)Coating with this compound
Acids
Acetic Acid10%24 hoursGoodGood
Sulfuric Acid10%24 hoursGoodGood
Hydrochloric Acid10%24 hoursFair to GoodGood
Alkalis
Sodium Hydroxide10%24 hoursFair to PoorExcellent
Ammonium Hydroxide10%24 hoursGoodExcellent
Solvents
Ethanol50%24 hoursGoodExcellent
Xylene100%24 hoursGoodExcellent
Methyl Ethyl Ketone (MEK)100%1 hourFair to GoodGood
Other
Deionized Water100%48 hoursExcellentExcellent
Isopropanol70%24 hoursGoodExcellent

The Role of this compound in Enhancing Chemical Resistance

The improved chemical resistance in coatings containing this compound can be attributed to its molecular structure and its function as a cross-linking agent. The presence of a phenyl group in the this compound molecule imparts increased hydrophobicity and steric hindrance, which helps to protect the polymer backbone from chemical attack, particularly from alkaline hydrolysis.

When formulated into a coating, the this compound resin co-cures with the primary resin system (e.g., alkyd, polyester, or acrylic) to form a dense, highly cross-linked network. This robust, three-dimensional structure provides a more effective barrier to the ingress of chemical agents, thereby preventing degradation of the coating and the underlying substrate.

cluster_0 Coating Formulation cluster_1 Curing Process cluster_2 Resulting Coating Properties BaseResin Base Resin (Alkyd, Polyester, Acrylic) Curing Heat Application BaseResin->Curing Crosslinker Crosslinker Crosslinker->Curing CoatingWith Coating with this compound Curing->CoatingWith  this compound  Present CoatingWithout Coating without this compound Curing->CoatingWithout  this compound  Absent ChemResistWith ChemResistWith CoatingWith->ChemResistWith Improved Chemical Resistance (esp. Alkali) ChemResistWithout ChemResistWithout CoatingWithout->ChemResistWithout Standard Chemical Resistance

Caption: Logical workflow of coating formulation and its effect on chemical resistance.

Experimental Protocol: Assessing Chemical Resistance

The following protocol is based on the ASTM D1308 standard test method for determining the effect of household and industrial chemicals on clear and pigmented organic finishes. This method can be adapted to compare the chemical resistance of coatings with and without this compound.

1. Materials and Reagents:

  • Test Panels: Steel or aluminum panels, prepared and coated according to standard procedures. One set of panels should be coated with the formulation containing this compound, and a control set with the formulation without this compound.

  • Chemical Reagents: A selection of acids, alkalis, solvents, and other relevant chemicals (as detailed in the table above).

  • Testing Apparatus: Pipettes, watch glasses (for covered spot tests), and a controlled environment chamber or laboratory space.

2. Procedure:

  • Panel Preparation: Ensure all coated panels are cured according to the manufacturer's specifications and conditioned at standard temperature and humidity (23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

  • Spot Test (Covered):

    • Place a small amount (e.g., a few drops) of the test reagent onto the surface of the coated panel.

    • Immediately cover the reagent with a watch glass to prevent evaporation.

    • Leave the reagent on the panel for the specified exposure time (e.g., 1, 4, or 24 hours).

    • After the exposure period, remove the watch glass and gently wipe the area with a clean, soft cloth dampened with a neutral solvent (e.g., ethanol or deionized water).

  • Evaluation:

    • Allow the panels to recover for a specified period (e.g., 24 hours) at standard conditions.

    • Visually inspect the tested area for any changes, including:

      • Discoloration: Any change in color compared to the untested area.

      • Change in Gloss: An increase or decrease in the sheen of the coating.

      • Blistering: The formation of bubbles or blisters in the coating film.

      • Softening: A decrease in the hardness of the coating, which can be assessed by scratching with a fingernail or a standardized pencil hardness test.

      • Loss of Adhesion: The coating's ability to adhere to the substrate, which can be tested using a cross-hatch adhesion test (ASTM D3359).

    • Rate the effect of each chemical on a scale (e.g., 5 = No effect, 4 = Slight effect, 3 = Moderate effect, 2 = Severe effect, 1 = Complete failure).

start Start prepare_panels Prepare Coated Panels (With and Without this compound) start->prepare_panels condition_panels Condition Panels (24h at 23°C, 50% RH) prepare_panels->condition_panels apply_reagent Apply Chemical Reagent (Spot Test) condition_panels->apply_reagent cover_reagent Cover with Watch Glass apply_reagent->cover_reagent expose Exposure Period (e.g., 24 hours) cover_reagent->expose clean Clean and Dry Panel expose->clean evaluate Evaluate Coating (Discoloration, Blistering, Adhesion, etc.) clean->evaluate end End evaluate->end

Caption: Experimental workflow for assessing chemical resistance of coatings.

References

Benchmarking Triazine-Based Covalent Organic Frameworks for Gas Adsorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the gas adsorption performance of triazine-based Covalent Organic Frameworks (COFs) against other porous materials. Due to a lack of extensive research on COFs synthesized directly from benzoguanamine, this guide focuses on the broader class of triazine-based COFs, which share the core nitrogen-rich triazine linkage crucial for selective gas uptake.

Triazine-based COFs are a promising class of porous crystalline polymers characterized by their high thermal and chemical stability, attributed to the robust covalent bonds forming their structure.[1][2] The nitrogen-rich triazine rings within their framework are believed to enhance interactions with acidic gases like CO2, making them attractive candidates for carbon capture and gas separation applications.[3][4] This guide benchmarks their performance against other notable adsorbents, including other types of COFs, metal-organic frameworks (MOFs), and activated carbons, providing a clear overview of their potential in gas adsorption.

Comparative Performance Analysis

The effectiveness of a porous material for gas adsorption is primarily evaluated by its gas uptake capacity, selectivity for a specific gas in a mixture, and the heat of adsorption, which indicates the strength of interaction between the gas molecules and the adsorbent surface. The following tables summarize the performance of representative triazine-based COFs and compare them with other leading adsorbent materials.

MaterialGasUptake Capacity (mmol/g) at 1 barTemperature (K)BET Surface Area (m²/g)
Triazine-Based COFs
CTF-1CO₂1.32 - 1.33298550 - 850
COFZ1CO₂~1.08 (24.21 cm³/g)273High
TRITER-1CO₂~2.68 (at 273K, up to 5 bar)273716
Other COFs
Me₃TFB-(NH₂)₂BD (Amine-functionalized)CO₂1.122731624
ACOF-1 (Azine-linked)CO₂---
Metal-Organic Frameworks (MOFs)
Mg-MOF-74CO₂High--
Activated Carbon
-CO₂--400-2000

Table 1: Comparative CO₂ Adsorption Capacities. This table highlights the CO₂ uptake of various porous materials at 1 bar pressure.

MaterialGas PairIAST SelectivityConditions
Triazine-Based COFs
CTF-1CO₂/CH₄-298 K
COFZ1CO₂/N₂35.09273 K, 1 bar
Other COFs
Me₃TFB-(NH₂)₂BD (Amine-functionalized)CO₂/N₂83273 K
ACOF-1 (Azine-linked)CO₂/CH₄86.3 (mixed gas)-
Metal-Organic Frameworks (MOFs)
-CO₂/CH₄~30-
Activated Carbon
--Lower-

Table 2: Gas Selectivity of Various Adsorbents. This table showcases the selectivity of different materials for CO₂ over other gases, a critical factor for gas separation applications.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for the synthesis of triazine-based COFs and the measurement of their gas adsorption properties, based on common practices reported in the literature.

Synthesis of Triazine-Based COFs (e.g., CTF-1)

A common method for synthesizing covalent triazine frameworks is through the ionothermal trimerization of aromatic nitriles.

  • Reactant Preparation : 1,4-dicyanobenzene is used as the monomer.[1][5]

  • Ionothermal Synthesis : The monomer is mixed with an excess of molten zinc chloride (ZnCl₂), which acts as both a solvent and a catalyst.[1]

  • Reaction Conditions : The mixture is heated to high temperatures (e.g., 400 °C) in a sealed ampoule under an inert atmosphere for an extended period (e.g., 40 hours).[5]

  • Purification : The resulting solid is typically washed with dilute hydrochloric acid to remove the zinc salts, followed by washing with water and organic solvents (e.g., ethanol, acetone, THF) to remove any unreacted monomer and oligomers.[1]

  • Activation : The purified COF is then activated by heating under vacuum to remove any guest molecules from the pores.[1]

Gas Adsorption Measurement

Gas adsorption isotherms are typically measured using a volumetric or gravimetric analyzer.

  • Sample Preparation (Activation) : A known mass of the COF sample (typically 50-150 mg) is placed in a sample tube and degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-200 °C) for several hours to remove any adsorbed impurities and moisture from the pores.[1][6]

  • Isotherm Measurement : The activated sample is cooled to the desired adsorption temperature (e.g., 273 K or 298 K). The adsorbate gas (e.g., CO₂, CH₄, N₂) is then introduced into the sample cell at incrementally increasing pressures. At each pressure point, the system is allowed to equilibrate, and the amount of gas adsorbed is calculated from the pressure change.[6][7]

  • Data Analysis : The collected data points of adsorbed gas quantity versus pressure at a constant temperature form the adsorption isotherm. These isotherms can be fitted with various models (e.g., Langmuir, BET) to determine properties like surface area and gas uptake capacity.

  • Selectivity Calculation : For gas mixtures, the selectivity is often calculated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherm data.[8][9]

Visualizing the Workflow and Performance Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis COF Synthesis cluster_characterization Material Characterization cluster_adsorption Gas Adsorption Benchmarking cluster_performance Performance Metrics cluster_comparison Comparative Analysis S1 Reactant Mixing (e.g., Dicyanobenzene + ZnCl₂) S2 Ionothermal Reaction (High Temperature) S1->S2 S3 Purification (Washing) S2->S3 C1 Structural Analysis (PXRD, FT-IR) S3->C1 C2 Porosity Measurement (N₂ Sorption at 77K) S3->C2 A1 Sample Activation (Heating under Vacuum) S3->A1 A2 Isotherm Measurement (CO₂, CH₄, N₂ at 273/298K) A1->A2 A3 Data Analysis A2->A3 P1 Gas Uptake Capacity A3->P1 P2 Selectivity (IAST) A3->P2 P3 Heat of Adsorption A3->P3 Comp Benchmark vs. Other Adsorbents (MOFs, Activated Carbon) P1->Comp P2->Comp P3->Comp

Caption: Experimental workflow for benchmarking COF gas adsorption.

Performance_Logic cluster_properties Material Properties cluster_performance Gas Adsorption Performance cluster_application Target Applications Prop1 High Surface Area Perf1 High Gas Uptake Capacity Prop1->Perf1 Prop2 Tunable Porosity Prop2->Perf1 Perf2 High Selectivity (e.g., CO₂/N₂, CO₂/CH₄) Prop2->Perf2 Prop3 Chemical Functionality (e.g., N-rich triazine rings) Prop3->Perf2 Perf3 Optimal Heat of Adsorption Prop3->Perf3 App1 Carbon Capture Perf1->App1 App3 Gas Storage Perf1->App3 Perf2->App1 App2 Natural Gas Purification Perf2->App2 Perf3->App1 Facilitates regeneration

Caption: Factors influencing gas adsorption performance in COFs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Benzoguanamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like benzoguanamine are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound, minimizing risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[1] this compound is harmful if swallowed or inhaled and may cause harm to the unborn child or breast-fed children.[2] It is also harmful to aquatic life with long-lasting effects.[1][2][3][4]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields.[1]

  • Hand Protection: Use protective gloves that have been inspected prior to use.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

  • Body Protection: Wear appropriate protective clothing.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed disposal company.[1]

  • Container Management:

    • Keep this compound in its original container.[1]

    • Do not mix it with other waste.[1]

    • Tightly close the container and store it in a dry, cool, and well-ventilated place away from heat sources and strong oxidants.[1][5]

  • Waste Collection and Labeling:

    • Label the container clearly as "Hazardous Waste - this compound."

    • Include the date of accumulation.

  • Engage a Licensed Disposal Company:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

  • Incineration:

    • The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed and equipped facility.

  • Disposal of Contaminated Materials:

    • Handle any containers or materials that have come into contact with this compound as you would the product itself.[1]

    • Dispose of these contaminated materials as hazardous waste through the licensed disposal company.

Crucial "Don'ts" for this compound Disposal:

  • DO NOT dispose of this compound down the drain or in the regular trash.[1][4] This is to prevent its release into the environment, where it is harmful to aquatic life.[1][2][3][4]

  • DO NOT attempt to neutralize this compound with other chemicals unless you are a trained professional with a validated procedure. It can react with strong oxidants.[6]

  • DO NOT mix this compound with other waste streams.[1]

Quantitative Ecotoxicity Data

The following table summarizes the known ecotoxicity data for this compound, highlighting its potential environmental impact.

OrganismTest TypeEndpointValueExposure Time
Oryzias latipes (Japanese rice fish)LC50> 100 mg/L96 hours
Daphnia magna (Water flea)EC5052 mg/L48 hours
Desmodesmus subspicatus (Green algae)EC5022 mg/L72 hours
Pseudokirchneriella subcapitata (Green algae)EC5053.7 mg/L72 hours
Activated sludgeEC50> 1000 mg/L3 hours

Table 1: Ecotoxicity data for this compound.[4][6]

This compound Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

Benzoguanamine_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Keep in Original, Closed Container B->C D Label as 'Hazardous Waste: This compound' C->D E Store in a Designated Hazardous Waste Area D->E F Arrange Pickup by a Licensed Disposal Company E->F G Transport to an Approved Waste Disposal Plant F->G H Incineration in a Chemical Incinerator G->H

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzoguanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Benzoguanamine. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Safety & Physical Data

To facilitate quick reference and comparison, the following table summarizes key quantitative safety and physical data for this compound.

ParameterValueReference
Occupational Exposure Limits
OSHA PEL (TWA) - Total Dust15 mg/m³[1]
OSHA PEL (TWA) - Respirable Fraction5 mg/m³[1]
Physical Properties
AppearanceWhite crystalline powder[2][3]
Molecular FormulaC₉H₉N₅[3]
Molecular Weight187.20 g/mol [3]
Melting Point225 - 229 °C[4]
Solubility in Water0.3 g/L at 20°C[4]
Specific Gravity1.400[4]

Operational Plan: Step-by-Step Handling of this compound

This section details the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Location: All handling of this compound powder must be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[2] Ensure the ventilation system is functioning correctly.

  • Personal Protective Equipment (PPE) Inspection: Before entering the designated handling area, inspect all required PPE for integrity. This includes:

    • Eye Protection: Safety glasses with side-shields are mandatory.[2] For tasks with a higher risk of splashing, a face shield should be worn in addition to safety glasses.

    • Gloves: Due to the lack of specific glove permeation data for this compound, it is recommended to use nitrile gloves for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves such as butyl or neoprene should be considered. Always inspect gloves for tears or punctures before use.

    • Lab Coat: A clean, buttoned lab coat must be worn to protect street clothing and skin.

    • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[1]

Handling Procedures
  • Weighing and Transfer:

    • Handle this compound as a powder. Avoid creating dust.[2]

    • Use a spatula or other appropriate tool to carefully transfer the powder.

    • If possible, use a balance with a draft shield.

  • In Solution:

    • When dissolving this compound, add the powder slowly to the solvent to avoid splashing.

    • If heating is required, use a heating mantle and a condenser to prevent the release of vapors.

  • General Practices:

    • Avoid all personal contact, including inhalation and skin and eye contact.[1]

    • Do not eat, drink, or smoke in the laboratory.[2]

    • Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.[2]

Storage
  • Container: Keep the this compound container tightly closed when not in use.[2]

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidants.[1][2]

Spill Management
  • Minor Spills (Powder):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the spilled powder, avoiding dust generation. A HEPA-filtered vacuum can also be used.

    • Place the collected material into a sealed, labeled container for disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry into the affected area until it has been cleared by EHS.

Disposal Plan
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Collect all this compound waste in a clearly labeled, sealed, and compatible container.

  • Disposal: Dispose of this compound waste through your institution's hazardous waste management program. This typically involves a licensed disposal company.[2] Do not dispose of this compound down the drain.[4]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

Benzoguanamine_Handling_Workflow cluster_prep 1. Pre-Handling cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal RiskAssessment Conduct Risk Assessment SelectPPE Select & Inspect PPE RiskAssessment->SelectPPE PrepWorkArea Prepare Work Area (Fume Hood) SelectPPE->PrepWorkArea Weighing Weighing & Transfer PrepWorkArea->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Storage Secure Storage Dissolving->Storage Decontamination Decontaminate Work Area Storage->Decontamination PersonalHygiene Wash Hands Decontamination->PersonalHygiene WasteCollection Collect Hazardous Waste PersonalHygiene->WasteCollection WasteDisposal Dispose via EHS WasteCollection->WasteDisposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoguanamine
Reactant of Route 2
Reactant of Route 2
Benzoguanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.